1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Description
Propriétés
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEZJNMQTQMDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176868 | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22329-38-0 | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Introduction
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as Harman-3-carboxylic acid, is a heterocyclic organic compound belonging to the β-carboline family of alkaloids.[1][2] The β-carboline scaffold, characterized by a pyridine ring fused to an indole system, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activities.[1][3][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, tailored for researchers and professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in research and development. The key identifiers and physicochemical properties of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | [1] |
| Synonyms | Harman-3-carboxylic acid, 1-Methyl-β-carboline-3-carboxylic acid | [2] |
| CAS Number | 22329-38-0 | [2] |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| Appearance | Solid crystalline material | [1] |
| Purity (Typical) | 97-98% | [1] |
| Storage | 0-8°C for chemical stability | [1] |
Structural Features
The molecular architecture of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid consists of a rigid, planar tricyclic β-carboline core.[1] A methyl group is substituted at the C-1 position, and a carboxylic acid functional group is present at the C-3 position.[1] This structure features a single rotatable bond, contributing to its relatively inflexible framework.[1]
Caption: 2D structure of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Synthesis and Purification
The synthesis of β-carbolines is a well-established area of organic chemistry, often biomimetically inspired by the natural Pictet-Spengler reaction.[3][6] While specific, detailed protocols for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid are proprietary or scattered in the literature, a general and adaptable synthetic strategy can be outlined.
General Synthetic Approach: Pictet-Spengler Reaction
A common route to the β-carboline core involves the Pictet-Spengler reaction, which is a condensation of a tryptamine derivative with an aldehyde or keto-acid, followed by cyclization and subsequent aromatization.
Caption: Generalized Pictet-Spengler synthesis workflow.
Exemplary Experimental Protocol
The following is a generalized, illustrative protocol for the synthesis of a β-carboline derivative, which would require optimization for the specific target compound.
-
Reaction Setup: To a solution of L-tryptophan in an appropriate solvent (e.g., aqueous acid), an α-keto acid such as pyruvic acid is added.
-
Condensation and Cyclization: The reaction mixture is heated to facilitate the initial condensation to a Schiff base, followed by the acid-catalyzed intramolecular cyclization.
-
Oxidation: The resulting tetrahydro-β-carboline intermediate is then subjected to an oxidation step to form the aromatic pyrido-indole system. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or simply by air oxidation under specific conditions.[3][6]
-
Workup and Purification: The reaction mixture is cooled, and the pH is adjusted to precipitate the product. The crude product is collected by filtration.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the final product of high purity.
Biological Activity and Potential Applications
β-Carboline alkaloids exhibit a wide range of pharmacological activities, primarily due to their structural similarity to endogenous neurochemicals and their ability to interact with various receptors and enzymes in the central nervous system.[7]
Interaction with Benzodiazepine Receptors
Some β-carboline derivatives are known to be potent ligands for benzodiazepine receptors, acting as inverse agonists.[8] For instance, the related compound methyl β-carboline-3-carboxylate (β-CCM) has been shown to enhance performance in learning and memory tasks in mice, an effect that is blockable by the benzodiazepine antagonist flumazenil (Ro 15-1788).[8] This suggests a potential role for compounds like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in modulating cognitive processes.
Monoamine Oxidase (MAO) Inhibition
Certain β-carbolines are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[9][10] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism exploited by antidepressant drugs. The structurally related 9-methyl-β-carboline is a potent inhibitor of MAO-A and MAO-B.[10]
Other Potential Therapeutic Areas
The β-carboline scaffold is being investigated for a variety of therapeutic applications, including:
-
Antimalarial Activity: Several synthetic β-carboline derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[11][12]
-
Anticancer Properties: Certain β-carbolines have shown promise as anticancer agents.[5]
-
Neuroprotection: Derivatives like 9-methyl-β-carboline have been studied for their neuroprotective and neurorestorative effects on dopaminergic neurons, suggesting potential relevance for neurodegenerative diseases like Parkinson's.[10][13]
Caption: Potential biological targets and pharmacological effects.
Conclusion
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a member of the pharmacologically significant β-carboline family. Its rigid, planar structure and functional groups make it an interesting candidate for further investigation in drug discovery. Based on the activities of structurally related compounds, its potential lies in the modulation of the central nervous system, particularly through interactions with benzodiazepine receptors and monoamine oxidase. Further research is warranted to fully elucidate its specific biological profile and therapeutic potential.
References
- Smolecule. (2023-08-15). 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
PlantaeDB. (n.d.). methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. Retrieved from [Link]
-
ChemWhat. (n.d.). 9-Methyl-9H-beta-carboline CAS#: 2521-07-5. Retrieved from [Link]
- Gonzales, G. F., et al. (2009). The Methyltetrahydro-{beta}-Carbolines in Maca (Lepidium meyenii).
- Venault, P., et al. (1990). Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice. Pharmacology Biochemistry and Behavior, 35(2), 281-284.
- Williams, E. L., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry, 7, 1407–1411.
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Retrieved from [Link]
- Adachi, J., et al. (1992).
- Antonova-Koch, Y., et al. (2023). β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling. European Journal of Medicinal Chemistry, 261, 115809.
- Williams, E. L., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-11.
-
PubChem. (n.d.). 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved from [Link]
- de Gruyter. (2019). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 903-905.
- Taborsky, R. G., & McIsaac, W. M. (1964). THE SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF SOME 9H-PYRIDO(3,4-B)INDOLES (BETA-CARBOLINES) AND TRYPTAMINES RELATED TO SEROTONIN AND MELATONIN. Journal of Medicinal Chemistry, 7, 135-41.
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved from [Link]
- Wang, X., et al. (2014). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Molecules, 19(12), 20996–21008.
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). MS (GC) of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 9-methyl-1-(phenylamino)-, ethyl ester. Retrieved from [Link]
- Kumar, V., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 933–941.
- Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Foods, 11(14), 2058.
- Butini, S., et al. (2021). Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. Molecules, 26(24), 7687.
-
Grokipedia. (n.d.). 9-Methyl-β-carboline. Retrieved from [Link]
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 6. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl beta-carboline-3-carboxylate enhances performance in a multiple-trial learning task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 2521-07-5: 9-methyl-9H-beta-carboline | CymitQuimica [cymitquimica.com]
- 10. grokipedia.com [grokipedia.com]
- 11. β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. caymanchem.com [caymanchem.com]
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a heterocyclic compound belonging to the pharmacologically significant β-carboline family of alkaloids. The β-carboline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities. This document elucidates the core molecular structure, physicochemical properties, and stereochemistry of the title compound. It further details established synthetic pathways, particularly the biomimetic Pictet-Spengler reaction, and outlines the analytical methodologies crucial for its structural confirmation and characterization. Finally, the guide explores the known biological context and therapeutic potential, drawing on structure-activity relationships established for closely related analogs. This paper is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The β-Carboline Scaffold: A Foundation of Biological Significance
The 9H-pyrido[3,4-b]indole ring system, commonly known as the β-carboline scaffold, is a cornerstone of natural product chemistry and drug discovery.[1][2] These tricyclic indole alkaloids are found extensively in plants, animals, and even human tissues, exhibiting a remarkable spectrum of potent biological activities.[1][2] The rigid, planar structure of the β-carboline nucleus serves as an effective pharmacophore for interacting with various biological targets, including enzymes, receptors, and nucleic acids. Consequently, compounds bearing this scaffold have been investigated for numerous therapeutic applications, including anti-cancer, anti-malarial, antiviral, anti-HIV, and neuroprotective treatments.[2] 1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a synthetic derivative that leverages this privileged scaffold, incorporating specific functional groups designed to modulate its chemical properties and biological interactions.
Molecular Structure and Physicochemical Properties
Nomenclature and Structural Identification
The molecule is systematically named 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. It is a derivative of the parent β-carboline structure, featuring a methyl group substitution at the C1 position and a carboxylic acid functional group at the C3 position.[3]
The core structure is a fusion of an indole ring system with a pyridine ring, creating the characteristic tricyclic framework.[3]
Caption: 2D structure of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Physicochemical Data Summary
Quantitative data for the compound are summarized below. This information is critical for experimental design, including reaction stoichiometry, solution preparation, and analytical interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Exact Mass | 226.074227566 amu | [3] |
| Core Scaffold | β-Carboline (9H-pyrido[3,4-b]indole) | [3][4] |
| Physical State | Solid (predicted) | |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF | Inferred from related structures |
Synthesis and Derivatization Strategies
Core Synthesis via the Pictet-Spengler Reaction
The construction of the β-carboline ring system is classically achieved through the Pictet-Spengler reaction. This powerful transformation is not only efficient but also biomimetic, mirroring the natural biosynthetic pathway of these alkaloids.[5] The reaction involves the condensation of a tryptamine derivative with an aldehyde or keto acid, followed by an acid-catalyzed electrophilic cyclization onto the indole ring and subsequent aromatization.
Causality in Experimental Design: The choice of the Pictet-Spengler route is deliberate. It is a convergent strategy that builds the complex tricyclic core in a single key step from readily available starting materials. For the synthesis of the title compound, L-tryptophan serves as the ideal tryptamine precursor, already containing the necessary carboxylic acid moiety at the eventual C3 position. The reaction partner would be a synthetic equivalent of acetaldehyde.
Caption: Generalized workflow for β-carboline synthesis.
Exemplary Synthetic Protocol
The following protocol is a self-validating workflow, where the success of each step can be monitored by standard analytical techniques (TLC, LC-MS) before proceeding.
-
Step 1: Pictet-Spengler Condensation
-
Reactants: L-Tryptophan (1.0 eq) and pyruvic acid (1.1 eq) are suspended in a suitable solvent (e.g., a mixture of water and acetic acid).
-
Procedure: The reaction mixture is heated to reflux (approx. 100-110 °C) for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: The acidic conditions catalyze the initial imine formation and the subsequent intramolecular electrophilic substitution at the C2 position of the indole ring, yielding the tetrahydro-β-carboline intermediate.
-
-
Step 2: Oxidative Aromatization
-
Reagent: Activated manganese dioxide (MnO₂, 5-10 eq) is added to the reaction mixture containing the tetrahydro-β-carboline intermediate.[5][6]
-
Procedure: The suspension is stirred vigorously at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Rationale: MnO₂ is a mild and effective oxidizing agent for the dehydrogenation of the newly formed heterocyclic ring, leading to the stable, aromatic β-carboline system without cleaving other sensitive bonds.[6]
-
-
Step 3: Work-up and Purification
-
Procedure: Upon completion, the reaction mixture is cooled and filtered to remove the manganese salts. The filtrate is concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Validation: The purity and identity of the final product are confirmed by NMR spectroscopy and mass spectrometry.
-
Derivatization for SAR Studies
The carboxylic acid group at the C3 position is a critical handle for chemical modification. In medicinal chemistry, structure-activity relationship (SAR) studies often involve converting this acid into esters or amides to alter properties like solubility, cell permeability, and target binding. For instance, studies on related β-carbolines have shown that coupling the C3-carboxylic acid with various amines (e.g., aryl-substituted piperazines) can yield derivatives with potent anti-leishmanial activity.[7][8] This transformation is typically achieved using standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as Hydroxybenzotriazole (HOBt).[7]
Analytical Characterization
Confirming the molecular structure of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid requires a suite of modern analytical techniques.
| Technique | Expected Observations | Rationale |
| ¹H NMR | - A singlet around 2.5-3.0 ppm (CH₃).- Aromatic protons in the 7.0-8.5 ppm region.- A broad singlet for the indole N-H (>10 ppm).- A broad singlet for the carboxylic acid O-H (>12 ppm). | Provides information on the proton environment, connectivity, and number of distinct proton types. |
| ¹³C NMR | - A signal around 15-25 ppm (CH₃).- Multiple signals in the 110-150 ppm range for aromatic and heterocyclic carbons.- A signal >165 ppm for the carboxylic acid carbonyl carbon. | Determines the number of unique carbon atoms and their chemical environment (aliphatic, aromatic, carbonyl). |
| Mass Spectrometry (HRMS) | - Molecular ion peak [M+H]⁺ at m/z ≈ 227.0815. | Confirms the elemental composition and molecular weight with high precision.[3] |
| X-ray Crystallography | - Unambiguous 3D structure, bond lengths, and angles.- Confirmation of the planarity of the tricyclic system. | Provides the definitive solid-state structure. Data from related structures confirm the near-planar nature of the core.[9] |
Biological Activity and Therapeutic Potential
While specific biological data for the title compound is emerging, its structural class provides a strong basis for its therapeutic potential.
Potential Applications
-
Oncology: Initial research suggests potential cytotoxic effects, making it a candidate for further investigation in cancer treatment.[3] The planar β-carboline ring is known to intercalate with DNA, a mechanism common to many anti-cancer agents.
-
Neuroprotection: Derivatives of this compound class are being explored for activity against neurodegenerative diseases.[3] Some β-carbolines, like 9-methyl-β-carboline, have shown protective and regenerative effects on dopaminergic neurons, partly through the inhibition of monoamine oxidase (MAO).[10]
-
Antioxidant Activity: Like many indole-containing compounds, it is predicted to have free-radical scavenging properties.[3]
Structure-Activity Relationship (SAR) Insights
SAR studies on related β-carbolines provide valuable insights into how structural modifications influence biological activity.
Caption: Key positions for SAR modulation on the β-carboline scaffold.
-
C3 Position: As discussed, this is a crucial site. Converting the carboxylic acid to various amides has been shown to dramatically enhance anti-leishmanial activity, with the nature of the amine substituent (e.g., methoxy or chloro-substituted phenylpiperazine) fine-tuning the potency.[8][11]
-
N9 Position: Alkylation at the indole nitrogen (N9) can impact both the lipophilicity and the hydrogen-bonding capability of the molecule, often leading to significant changes in biological activity.[7]
-
C1 Position: The methyl group at C1 distinguishes this compound from its unsubstituted parent. This group can provide beneficial steric interactions within a target's binding pocket or, conversely, hinder binding depending on the target's topology.
Conclusion and Future Directions
1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a well-defined molecule built upon the robust and biologically active β-carboline scaffold. Its synthesis is accessible through established chemical transformations like the Pictet-Spengler reaction, and its structure can be unequivocally confirmed with standard analytical methods. The presence of both a methyl group at C1 and a versatile carboxylic acid handle at C3 makes it a highly attractive candidate for further drug discovery efforts. Future research should focus on synthesizing a library of derivatives, particularly amides and esters at the C3 position, to systematically explore its potential as an anti-cancer, neuroprotective, or anti-infective agent. Elucidating its specific molecular targets through proteomics and biochemical assays will be paramount to advancing this promising compound toward preclinical development.
References
-
PlantaeDB. methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. Available at: [Link]
-
AA Blocks. (2019, December 13). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Available at: [Link]
-
PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. Available at: [Link]
-
De Gruyter. (2024, September). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1105-1107. Available at: [Link]
-
PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Available at: [Link]
-
PubMed. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry, 7, 1407-11. Available at: [Link]
-
PubMed. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic Chemistry, 84, 98-105. Available at: [Link]
-
National Institutes of Health (NIH). (2011, October 12). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Available at: [Link]
-
PubMed Central (PMC). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Available at: [Link]
-
NIST WebBook. 9H-Pyrido[3,4-b]indole, 1-methyl-. Available at: [Link]
-
LookChem. (2019, July 16). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Available at: [Link]
-
ACS Publications. (2020, September 18). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]
-
NIST WebBook. 9H-Pyrido[3,4-b]indole, 1-methyl-. Available at: [Link]
-
MySkinRecipes. N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide. Available at: [Link]
-
NIST WebBook. 9H-Pyrido[3,4-b]indole, 1-methyl- (Phase change data). Available at: [Link]
-
SpectraBase. MS (GC) of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 9-methyl-1-(phenylamino)-, ethyl ester. Available at: [Link]
-
Beilstein Journals. (2022, July 26). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Available at: [Link]
-
PubMed Central (PMC). (2022, July 12). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Available at: [Link]
-
Grokipedia. 9-Methyl-β-carboline. Available at: [Link]
-
ACS Publications. (2022, July 12). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 3. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 4. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine [pubmed.ncbi.nlm.nih.gov]
- 7. aablocks.com [aablocks.com]
- 8. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents-Science-Chemical Encyclopedia-lookchem [lookchem.com]
An In-depth Technical Guide to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as 1-methyl-β-carboline-3-carboxylic acid, is a heterocyclic organic compound belonging to the β-carboline family of alkaloids.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, and potential therapeutic applications, with a focus on its emerging role in neuropharmacology and oncology. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in harnessing the potential of this intriguing molecule. The Chemical Abstracts Service (CAS) number for this compound is 22329-38-0 .[1]
Introduction: The Significance of the β-Carboline Scaffold
The β-carboline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[2][3][4][5] These activities are broad-ranging, including anti-cancer, anti-inflammatory, anti-bacterial, and neuroactive properties.[3][6] 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a member of this family, and its unique substitution pattern confers a distinct pharmacological profile that is the subject of ongoing research. This guide will delve into the specifics of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The key identifiers and properties of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 22329-38-0 | [1] |
| Molecular Formula | C13H10N2O2 | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| IUPAC Name | 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | [1] |
| Synonyms | 1-MBCCA, 1-methyl-beta-carboline-3-carboxylic acid | [1] |
| Canonical SMILES | CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | [1] |
| InChI Key | MFEZJNMQTQMDRQ-UHFFFAOYSA-N | [1] |
The molecular architecture of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is characterized by a tricyclic system where a pyridine ring is fused to an indole moiety.[1] This planar structure is a key determinant of its ability to intercalate with DNA and interact with various protein targets. The presence of a carboxylic acid group at the 3-position and a methyl group at the 1-position significantly influences its solubility, acidity, and biological activity.
Synthesis and Purification: A Methodological Overview
The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can be approached through several synthetic routes, often involving the versatile Pictet-Spengler reaction. This reaction, a cornerstone in the synthesis of β-carbolines, involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.
A common strategy involves the reaction of L-tryptophan with a suitable carbonyl compound, followed by an oxidation step to form the aromatic β-carboline ring system.[5] The choice of oxidizing agent is critical to the yield and purity of the final product.
Illustrative Synthetic Workflow
Caption: Generalized workflow for the synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Step-by-Step Experimental Protocol
-
Pictet-Spengler Condensation:
-
Dissolve L-tryptophan in an appropriate acidic solvent (e.g., acetic acid).
-
Add pyruvic acid to the solution.
-
Reflux the mixture at a suitable temperature (e.g., 80°C) to facilitate the cyclization, yielding the tetrahydro-β-carboline intermediate.[5]
-
-
Oxidative Aromatization:
-
To the cooled reaction mixture containing the tetrahydro-β-carboline, add a suitable oxidizing agent such as potassium permanganate (KMnO4) or manganese dioxide (MnO2).[5]
-
Stir the reaction at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and filter to remove the oxidizing agent.
-
Adjust the pH of the filtrate to precipitate the crude product.
-
Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
Biological Activities and Potential Therapeutic Applications
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives have demonstrated a range of biological activities, making them attractive candidates for drug discovery programs.
-
Neuroprotective Effects: Certain β-carbolines have shown promise in the context of neurodegenerative diseases.[1] For instance, the related compound 9-methyl-β-carboline has been shown to have neuroprotective effects on dopaminergic neurons, suggesting a potential therapeutic avenue for Parkinson's disease.[7] It achieves this by stimulating the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, and protecting neurons from toxicity.[7]
-
Anticancer Properties: The planar structure of β-carbolines allows them to intercalate with DNA, a mechanism that can lead to cytotoxic effects in cancer cells.[1] Initial studies suggest that 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid could impact cell viability and proliferation, warranting further investigation in oncology.[1]
-
Antioxidant Activity: Like many indole-containing compounds, β-carbolines can act as antioxidants by scavenging free radicals.[1] This property may contribute to their overall cytoprotective effects.
Potential Signaling Pathway Involvement
The neuroprotective effects of related β-carbolines are thought to be mediated through the upregulation of neurotrophic factors and activation of pro-survival signaling pathways.
Caption: Postulated signaling pathway for the neuroprotective effects of β-carboline derivatives.
Analytical Characterization
The identity and purity of synthesized 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure and confirming the positions of the methyl and carboxylic acid groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition of the compound.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the indole ring.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula.
Conclusion and Future Directions
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a compelling molecule with significant potential in drug discovery. Its synthesis is achievable through established chemical reactions, and its biological activity profile suggests that it and its derivatives are worthy of further investigation, particularly in the fields of neuropharmacology and oncology. Future research should focus on elucidating its precise mechanisms of action, optimizing its synthesis, and exploring its structure-activity relationships to develop more potent and selective therapeutic agents.
References
-
National Center for Biotechnology Information. (n.d.). 9H-Pyrido(3,4-b)indole, 1-methyl-. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. PubChem. Retrieved from [Link]
-
Zhang, P., Wang, C., Li, X., & Wang, L. (2016). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Molecules, 21(9), 1133. Retrieved from [Link]
-
Fallon, T., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry, 7, 1407–1411. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Retrieved from [Link]
-
Grokipedia. (n.d.). 9-Methyl-β-carboline. Retrieved from [Link]
-
Beilstein Journals. (2022, July 26). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 12). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PubMed Central. Retrieved from [Link]
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 7. grokipedia.com [grokipedia.com]
An In-depth Technical Guide on the Core Mechanism of Action of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Introduction
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the β-carboline family of alkaloids, represents a compelling scaffold for drug discovery and development.[1] These indole-based heterocyclic compounds are prevalent in nature and have been the subject of extensive research due to their diverse and potent biological activities.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, synthesizing findings from studies on the broader β-carboline class and highlighting the unique influence of its chemical substitutions. The primary audiences for this guide are researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this molecule.
The core structure of β-carbolines, a planar tricyclic ring system, is a key determinant of their pharmacological profile, enabling interactions with various biological targets.[5] The addition of a methyl group at the 1-position and a carboxylic acid at the 3-position on the pyrido[3,4-b]indole backbone significantly modulates the molecule's electronic and steric properties, thereby influencing its target affinity and mechanism of action. This guide will delve into the multifaceted pharmacological activities of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, with a focus on its potential as an anticancer agent and its neuropharmacological effects.
Anticancer Activity: A Multi-pronged Approach
The anticancer potential of β-carboline derivatives is a rapidly evolving area of research. Several interconnected mechanisms contribute to their cytotoxic effects on cancer cells, including DNA intercalation, inhibition of key enzymes involved in DNA replication and repair, and modulation of critical cell signaling pathways.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the pyrido[3,4-b]indole nucleus is a classic pharmacophore for DNA intercalation.[6] This non-covalent insertion between DNA base pairs can disrupt the helical structure, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[7] Furthermore, this interaction with DNA can interfere with the function of topoisomerases, enzymes crucial for resolving DNA topological stress during replication and transcription.
Several β-carboline derivatives have been shown to be potent inhibitors of both topoisomerase I and II.[8][9][10][11] For instance, the β-carboline alkaloid harmine has been demonstrated to inhibit human DNA topoisomerase I with an IC50 value of 13.5 +/- 1.7 microg/ml.[11] While direct evidence for DNA intercalation and topoisomerase inhibition by 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is still emerging, the structural similarities with known intercalators and topoisomerase inhibitors strongly suggest this as a plausible mechanism of its anticancer activity. The presence of the carboxylic acid group at the 3-position may further enhance DNA binding through hydrogen bonding interactions with the DNA backbone or with amino acid residues in the active site of topoisomerases.
Experimental Protocol: DNA Topoisomerase I Relaxation Assay
This protocol outlines a standard method for assessing the inhibitory effect of a compound on topoisomerase I activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human DNA Topoisomerase I
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound (1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Camptothecin (positive control)
-
Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound or controls.
-
Initiate the reaction by adding human DNA Topoisomerase I (e.g., 1 unit) to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS (e.g., 1%).
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition of topoisomerase I activity.
Modulation of the p53 Pathway through MDM2 Inhibition
The tumor suppressor protein p53 plays a central role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. The inhibition of the MDM2-p53 interaction is a promising strategy for cancer therapy, as it can lead to the reactivation of p53's tumor-suppressive functions.
Recent studies have identified pyrido[b]indole derivatives as potent inhibitors of the MDM2-p53 interaction.[12][13] For example, the compound SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) has been shown to directly bind to MDM2, inhibit its expression, and induce its autoubiquitination and degradation, leading to potent anti-breast cancer activity.[12][13] Computational modeling and experimental data suggest that the pyrido[3,4-b]indole scaffold can fit into the p53-binding pocket of MDM2. While specific studies on 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid are needed, the presence of the carboxylic acid group could potentially form crucial hydrogen bonds with residues in the MDM2 binding pocket, enhancing its inhibitory activity.[14]
Signaling Pathway: MDM2-p53 Interaction and its Inhibition
Caption: Inhibition of the MDM2-p53 interaction by 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This protocol describes a high-throughput screening method to identify inhibitors of the MDM2-p53 interaction.[15][16][17]
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Triton X-100)
-
Test compound (1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense the test compound at various concentrations into the wells of a 384-well plate.
-
Add a pre-mixed solution of GST-MDM2 and biotin-p53 peptide to each well.
-
Add a pre-mixed solution of Eu-anti-GST antibody and Streptavidin-XL665 to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for binding equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of the test compound.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in tumor cells. Studies on various β-carboline derivatives have consistently demonstrated their pro-apoptotic effects.[4][18] For example, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid has been shown to inhibit the growth of HL-60 cells by inducing apoptosis, with an IC50 of 4.0 μM.[4] Furthermore, bivalent β-carboline-3-carboxylic acid derivatives have been shown to induce mitochondria-mediated apoptosis and cause cell cycle arrest at the S and G2/M phases in A549 cells.[18]
The induction of apoptosis by β-carbolines is often linked to the activation of intrinsic and extrinsic apoptotic pathways, involving the release of cytochrome c from mitochondria and the activation of caspases. The ability of these compounds to cause cell cycle arrest prevents cancer cells from proliferating and allows time for DNA repair mechanisms to be activated or for apoptosis to be initiated.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the test compound.
Neuropharmacological Mechanisms of Action
In addition to their anticancer properties, β-carbolines exhibit a range of neuropharmacological activities, primarily due to their interaction with key components of the central nervous system.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated therapeutic strategy for the treatment of depression and anxiety disorders. Several β-carbolines, particularly those with a methyl group at the 1-position like harman, are potent and selective inhibitors of MAO-A.[4][20][22] For instance, 9-methyl-β-carboline has been reported to have an IC50 value of 1 µM for MAO-A.[22][23] The inhibition of MAO-A by 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid could lead to an increase in the synaptic levels of monoamine neurotransmitters, which may underlie its potential neuroprotective and antidepressant effects. The carboxylic acid moiety at the 3-position could influence the binding affinity and selectivity for MAO isoforms.
Signaling Pathway: Monoamine Oxidase Inhibition
Caption: Inhibition of monoamine oxidase by 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Aryl Hydrocarbon Receptor (AHR) Activation
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[5][24][25] Several indole derivatives, including some β-carbolines, have been identified as AHR agonists.[15][26] Activation of AHR by 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid could lead to the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2, which are involved in the metabolism of both endogenous and exogenous compounds. This modulation of metabolic pathways could have significant implications for the compound's overall pharmacological profile and potential drug-drug interactions.
Experimental Protocol: Aryl Hydrocarbon Receptor (AHR) Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the activation of the AHR signaling pathway.[1][26][27][28][29]
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with an AHR-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compound (1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid).
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound or TCDD for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter).
-
Determine the EC50 value for AHR activation by the test compound.
Quantitative Data Summary
While specific quantitative data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is limited in the current literature, the following table summarizes relevant data for closely related β-carboline derivatives to provide a comparative context for its potential potency.
| Compound | Target/Assay | IC50/GI50/Ki Value | Cell Line/System | Reference |
| Harmine | Topoisomerase I | 13.5 +/- 1.7 µg/mL | Human Placenta | [11] |
| 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid | Cytotoxicity | 4.0 µM | HL-60 | [4] |
| Bivalent β-carboline-3-carboxylic acid (6u) | Cytotoxicity | 5.61 µM | A549 | [2] |
| 9-Methyl-β-carboline | MAO-A Inhibition | 1 µM | [22][23] | |
| 9-Methyl-β-carboline | MAO-B Inhibition | 15.5 µM | [22][23] |
Conclusion and Future Directions
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a promising molecule with a multifaceted mechanism of action that warrants further investigation. The existing body of research on β-carboline alkaloids strongly suggests that this compound is likely to exhibit significant anticancer and neuropharmacological activities. The key mechanistic pillars appear to be the induction of cancer cell death through DNA intercalation, topoisomerase inhibition, and modulation of the p53 pathway, as well as neuropharmacological effects mediated by MAO inhibition and AHR activation.
The presence of the 1-methyl and 3-carboxylic acid substituents are critical for defining the specific pharmacological profile of this molecule. Future research should focus on elucidating the precise role of these functional groups in target binding and cellular activity. Specifically, quantitative studies to determine the IC50 or Ki values of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid for topoisomerases, MDM2, and MAO isoforms are essential. Furthermore, comprehensive in vivo studies are required to validate the therapeutic potential of this compound in relevant disease models. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of this fascinating β-carboline derivative holds great promise for the development of novel therapeutics for cancer and neurological disorders.
References
-
Rat Aryl Hydrocarbon Receptor (rAhR) Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]
-
Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. (2018). Molecules, 23(10), 2635. [Link]
-
New 3-tetrazolyl-β-carbolines and β-carboline-3-carboxylates with anti-cancer activity. (2019). European Journal of Medicinal Chemistry, 180, 437-448. [Link]
-
Synthesis and biological evaluation of novel 3,9-substituted β-carboline derivatives as anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(18), 3890-3894. [Link]
-
Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. (2018). Molecules, 23(10), 2635. [Link]
-
HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. (n.d.). PURACYP. Retrieved from [Link]
-
Mouse Aryl Hydrocarbon Receptor (mAhR) Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]
-
Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022). Chemistry, 4(3), 91-105. [Link]
-
XRE Luciferase Reporter Lentivirus (AhR Signaling). (n.d.). BPS Bioscience. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Effects of beta- and gamma-carboline derivatives of DNA topoisomerase activities. (1993). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 292(1), 59-66. [Link]
-
Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. (2000). Analytical Biochemistry, 286(2), 258-266. [Link]
-
The synthesis of amino-acid functionalized beta-carbolines as topoisomerase II inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(10), 1257-1260. [Link]
-
9-Methyl-β-carboline. (n.d.). In Wikipedia. Retrieved from [Link]
-
Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells. (2014). Clinical & Experimental Immunology, 177(2), 521-530. [Link]
-
Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. (n.d.). In Methods in Molecular Biology. National Center for Biotechnology Information (US). [Link]
-
Design, Synthesis and Biological Evaluation of Hybrid C3-Quinazolinone linked β-carboline Conjugates as DNA Intercalative Topoisomerase I Inhibitors. (2017). Journal of Scientific and Medical Research, 1(1), 1-10. [Link]
-
An in vitro evaluation of human DNA topoisomerase I inhibition by Peganum harmala L. seeds extract and its beta-carboline alkaloids. (2009). Acta Poloniae Pharmaceutica, 66(2), 177-182. [Link]
-
The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. (2014). Nature Communications, 5, 5086. [Link]
-
Possibility of the involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis via inhibition of cytochrome P450-related activities and intercalation to DNA. (2003). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 539(1-2), 137-147. [Link]
-
The Methyltetrahydro-β-Carbolines in Maca (Lepidium meyenii). (2006). Journal of Ethnopharmacology, 103(3), 415-416. [Link]
-
The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. (2011). Journal of Environmental and Public Health, 2011, 834586. [Link]
-
The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor. (2011). Chemical Research in Toxicology, 24(7), 983-998. [Link]
-
Targeting of Aryl Hydrocarbon Receptor-Mediated Activation of Cyclooxygenase-2 Expression by the Indole-3-Carbinol Metabolite 3,3′-Diindolylmethane in Breast Cancer Cells. (2005). Journal of Biological Chemistry, 280(37), 32494-32502. [Link]
-
Intercalative binding to DNA of new antitumoral agents: dipyrido [4,3-b] [3,4-f] indoles. (1985). FEBS Letters, 185(1), 109-113. [Link]
-
9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. (2020). Journal of Neurochemistry, 153(4), 481-496. [Link]
-
Aryl hydrocarbon receptor regulates Stat1 activation and participates in the development of Th17 cells. (2008). Proceedings of the National Academy of Sciences of the United States of America, 105(18), 6687-6692. [Link]
-
1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid and 1,2, 3,4-tetrahydro-beta-carboline-3-carboxylic acid in fruits. (1998). Journal of Agricultural and Food Chemistry, 46(7), 2736-2739. [Link]
-
Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. (2022). Frontiers in Pharmacology, 13, 886408. [Link]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1105-1107. [Link]
-
A novel β-carboline alkaloid derivative targeting MDM2-p53 pathway suppresses colorectal cancer progression. (2025). Amino Acids, 57(1), 1-15. [Link]
-
1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid is present in the rat brain and is not increased after acute ethanol injection with cyanamide treatment. (1992). Alcohol, 9(1), 31-35. [Link]
-
(1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid (HMDB0037942). (n.d.). In Human Metabolome Database. Retrieved from [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. (2022). RSC Advances, 12(33), 21453-21462. [Link]
-
Harnessing DNA intercalation. (2017). Nature Chemistry, 9(10), 941-945. [Link]
-
Demonstration of a distinct class of high-affinity binding sites for [3H]norharman [( 3H]beta-carboline) in the rat brain. (1987). Journal of Neurochemistry, 48(5), 1619-1628. [Link]
-
Decoding the Role of MDM2 as a Potential Ubiquitin E3 Ligase and Identifying the Therapeutic Efficiency of Alkaloids against MDM2 in Combating Glioblastoma. (2023). International Journal of Molecular Sciences, 24(3), 2411. [Link]
-
Age-related accumulation of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3- carboxylic acid in human lens. (1994). Experimental Eye Research, 58(2), 229-234. [Link]
-
Mutagenicity of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic Acid Treated With Nitrite in the Presence of Alcohols. (1996). Mutation Research/Genetic Toxicology, 371(1-2), 101-108. [Link]
-
Identification of tetrahydro-beta-carboline-3-carboxylic acid in foodstuffs, human urine and human milk. (1995). Food and Chemical Toxicology, 33(7), 541-546. [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3-tetrazolyl-β-carbolines and β-carboline-3-carboxylates with anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 3,9-substituted β-carboline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intercalative binding to DNA of new antitumoral agents: dipyrido [4,3-b] [3,4-f] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing DNA intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of beta- and gamma-carboline derivatives of DNA topoisomerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of amino-acid functionalized beta-carbolines as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Hybrid C3-Quinazolinone linked ?-carboline Conjugates as DNA Intercalative Topoisomerase I Inhibitors [jscimedcentral.com]
- 11. An in vitro evaluation of human DNA topoisomerase I inhibition by Peganum harmala L. seeds extract and its beta-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel β-carboline alkaloid derivative targeting MDM2-p53 pathway suppresses colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.co.kr]
- 16. HTRF Human Total p53 Detection Kit, 96 Assay Points | Revvity [revvity.co.kr]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. 9-Methyl-β-carboline - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting of Aryl Hydrocarbon Receptor-Mediated Activation of Cyclooxygenase-2 Expression by the Indole-3-Carbinol Metabolite 3,3′-Diindolylmethane in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. puracyp.com [puracyp.com]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. bpsbioscience.com [bpsbioscience.com]
biological activity of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
An In-Depth Technical Guide The Biological Activity of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid: A Synthesis of Evidence and a Roadmap for Future Investigation
Abstract
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a member of the β-carboline family of alkaloids, a class of compounds known for a wide spectrum of pharmacological activities.[1][2] While direct, in-depth research on this specific molecule is limited, its structural relationship to well-studied neuroactive and cytotoxic analogues provides a strong foundation for postulating its biological potential. This guide synthesizes the existing knowledge on closely related β-carbolines to construct a probable biological profile for the title compound. We extrapolate from the known activities of its parent structures to hypothesize its function in neuroprotection and oncology. Furthermore, we provide detailed, field-proven experimental workflows for researchers to validate these hypotheses, covering neuroprotective assays, anticancer screening, and key mechanistic studies. This document serves as both a comprehensive overview for drug development professionals and a practical guide for scientists initiating research into this promising, yet underexplored, molecule.
The β-Carboline Scaffold: A Privileged Structure in Pharmacology
The β-carboline (9H-pyrido[3,4-b]indole) core is a tricyclic indole alkaloid structure found in numerous plants, animals, and even formed endogenously in mammals.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, leading to a wide array of pharmacological effects. These compounds are known to interact with key enzymes and receptors in the central nervous system and have demonstrated potent cytotoxicity in various cancer models.[2][3]
The subject of this guide, 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, belongs to this family. Its chemical structure consists of the core β-carboline framework with a methyl group at the C1 position and a carboxylic acid at the C3 position.[4]
Chemical Properties:
-
Molecular Formula: C₁₃H₁₀N₂O₂[4]
-
Molecular Weight: 226.23 g/mol [4]
-
Structure: A planar, heterocyclic system featuring both hydrogen bond donor (indole N-H, carboxylic acid O-H) and acceptor (pyridine N, carbonyl O) sites, suggesting a high potential for specific interactions with biological macromolecules.
Postulated Biological Activities: An Evidence-Based Extrapolation
Given the sparse direct data on 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, we can construct a robust hypothesis of its activity by examining its closest structural analogues. The key substitutions—the C1-methyl group and the C3-carboxylic acid—are critical determinants of its potential biological function.
Potent Neuroactivity: Insights from Harman and 9-Methyl-β-carboline
The presence of the C1-methyl group links our compound directly to Harman (1-methyl-β-carboline). Harman is a well-characterized, endogenous β-carboline that exhibits significant neuropharmacological effects.
-
Monoamine Oxidase (MAO) Inhibition: Harman is a natural, reversible inhibitor of monoamine oxidase type A (MAO-A).[5] MAO-A is a critical enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine. Its inhibition can lead to antidepressant effects.
-
Benzodiazepine Receptor Interaction: Harman acts as a potent inhibitor of benzodiazepine receptor binding, suggesting it may modulate the GABAergic system, which plays a central role in anxiety and sedation.[6]
Furthermore, the related compound 9-Methyl-β-carboline (9-Me-BC) , which shares the core scaffold and neuroactive properties, has been extensively studied for its potential in treating Parkinson's disease.[7]
-
Neuroprotective and Neuroregenerative Effects: 9-Me-BC demonstrates a remarkable ability to protect and regenerate dopaminergic neurons. It stimulates the expression of key enzymes like tyrosine hydroxylase, promotes neurite outgrowth, and protects neurons from toxins.[7][8]
-
Anti-inflammatory Action: It reduces the expression of inflammatory cytokines in neuronal cell cultures.[7]
-
Neurotrophic Factor Upregulation: 9-Me-BC stimulates astrocytes to produce several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which supports neuron survival.[8][9]
Hypothesis: It is highly probable that 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid retains the MAO-A inhibitory and potential neuroprotective characteristics of its C1-methylated analogues. The C3-carboxylic acid group, being a polar moiety, will significantly alter its pharmacokinetic properties. While it may reduce blood-brain barrier permeability compared to Harman, it also introduces a new site for potential salt formation, formulation improvements, or specific receptor interactions not seen in its parent compound.
Anticancer Potential: A Common Trait of Pyrido[3,4-b]indoles
The pyrido[3,4-b]indole scaffold is a cornerstone for numerous potent anticancer agents. Extensive research on various derivatives has established a clear structure-activity relationship (SAR).
-
Broad-Spectrum Cytotoxicity: Novel synthesized pyrido[3,4-b]indole derivatives have demonstrated potent, broad-spectrum anticancer activity, with IC₅₀ values in the nanomolar range for breast, colon, melanoma, and pancreatic cancer cell lines.[3]
-
Mechanism of Action: A key mechanistic feature identified for this class is the induction of a strong, selective G2/M phase cell cycle arrest.[3] Computational modeling suggests that these compounds may bind to MDM2, a negative regulator of the p53 tumor suppressor protein, thereby reactivating apoptotic pathways in cancer cells.[3]
Hypothesis: 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a strong candidate for possessing anticancer properties. The planar tricyclic system is ideal for DNA intercalation, a common mechanism for β-carbolines, while the specific substitutions may confer selectivity for protein targets like MDM2 or cyclin-dependent kinases (CDKs).[10] The carboxylic acid at C3 could potentially engage in hydrogen bonding interactions within a protein's active site, offering a different binding mode than other derivatives and potentially novel activity.
Proposed Experimental Workflows for Validation
To move from hypothesis to data, a structured experimental approach is essential. The following protocols are designed as self-validating systems, providing clear objectives, methodologies, and expected outcomes.
Workflow 1: In Vitro Assessment of Neuroprotective Activity
-
Causality and Objective: This workflow is designed to test the hypothesis that the compound protects dopaminergic neurons from oxidative stress-induced death, a hallmark of Parkinson's disease. We use the human neuroblastoma cell line SH-SY5Y, a well-established and reliable model for dopaminergic neurons, and rotenone, a mitochondrial complex I inhibitor that mimics Parkinsonian pathology.
-
Detailed Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Induction of Toxicity: Add rotenone (final concentration 1 µM) to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A statistically significant increase in viability in the compound-treated groups compared to the rotenone-only group indicates neuroprotection.
-
-
Visualization: Neuroprotection Assay Workflow
Caption: Workflow for assessing the neuroprotective effects of the compound.
Workflow 2: Anticancer Activity and Cytotoxicity Screening
-
Causality and Objective: This protocol provides a robust method to screen for cytotoxic activity against a panel of human cancer cell lines, directly testing the anticancer hypothesis. The use of a non-cancerous cell line (e.g., MRC-5) is a critical self-validating step to assess for cancer-specific toxicity. The IC₅₀ (half-maximal inhibitory concentration) is the key quantitative output.
-
Detailed Step-by-Step Methodology:
-
Cell Lines: Utilize a panel of cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a normal human fibroblast line (MRC-5).
-
Plating: Seed cells in 96-well plates at their optimal densities and allow them to adhere for 24 hours.
-
Compound Treatment: Add the compound in a series of 10-fold dilutions (e.g., from 0.01 µM to 100 µM). Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment (SRB Assay):
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% Sulforhodamine B (SRB) solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm.
-
-
Data Analysis: Plot the percentage of cell survival against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value for each cell line.
-
-
Data Presentation: Sample IC₅₀ Data Table
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MRC-5 (Normal) IC₅₀ (µM) | Selectivity Index (MRC-5 / A549) |
| 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Doxorubicin (Control) | 0.05 | 0.08 | 0.1 | 1.5 | 15 |
Workflow 3: Mechanistic Study - MAO-A Inhibition Assay
-
Causality and Objective: This assay directly tests the hypothesis that the compound inhibits MAO-A, a primary mechanism of its neuroactive parent, Harman. The MAO-Glo™ assay is a highly reliable, luminescence-based method that provides a quantitative measure of enzyme inhibition.
-
Detailed Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human MAO-A enzyme, the MAO substrate, and the luciferin detection reagent as per the manufacturer's protocol (e.g., Promega MAO-Glo™ Assay).
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM). Include a known MAO-A inhibitor as a positive control (e.g., Clorgyline).
-
Enzyme Reaction:
-
In a white 96-well plate, add MAO-A enzyme and the test compound dilutions. Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the MAO substrate. Incubate for 60 minutes. The substrate is a derivative that is converted by MAO-A into a substrate for luciferase.
-
-
Signal Detection:
-
Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a luciferase reaction that produces light.
-
Incubate for 20 minutes in the dark.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence data to percent inhibition relative to no-inhibitor controls. Plot percent inhibition vs. log(compound concentration) to determine the IC₅₀ value.
-
-
Visualization: MAO-Glo™ Assay Principle
Caption: Principle of the luminescence-based MAO-A inhibition assay.
Synthesis and Characterization
The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives typically relies on established heterocyclic chemistry. The most common and versatile method is the Pictet-Spengler reaction .[3][10] This involves the condensation of a tryptamine derivative with an aldehyde or keto-acid, followed by cyclization. A subsequent oxidation/aromatization step yields the final β-carboline scaffold.[3]
-
Starting Materials: L-tryptophan (provides the indole and C3-carboxylic acid) and an appropriate aldehyde.
-
Key Steps: Condensation, cyclization, and dehydrogenation (often using a catalyst like Pd/C).[3]
Following synthesis, rigorous characterization is mandatory using standard analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the final compound.[1]
Future Directions and Conclusion
The evidence synthesized in this guide strongly suggests that 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a molecule of significant biological potential, warranting dedicated investigation. Its structural heritage points towards a dual role in neuropharmacology and oncology.
Immediate next steps should focus on:
-
Executing the proposed in vitro workflows to generate foundational data on its neuroprotective and cytotoxic activities.
-
Pharmacokinetic Profiling: Assessing its solubility, stability, and cell permeability to understand how the carboxylic acid moiety impacts its drug-like properties.
-
Lead Optimization: Using the carboxylic acid group as a chemical handle to synthesize a library of ester and amide derivatives. This will allow for fine-tuning of potency, selectivity, and pharmacokinetic parameters.
References
- 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid - Smolecule. (2023, August 15). Smolecule.
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). PubMed Central.
- Harman (1-methyl-beta-carboline) is a natural inhibitor of monoamine oxidase type A in rats. (1994, January 24). European Journal of Pharmacology.
- 9-Methyl-β-carboline. Wikipedia.
- Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022, July 12). PubMed Central.
- 1-Methyl-beta-carboline (Harmane), a Potent Endogenous Inhibitor of Benzodiazepine Receptor Binding. (1980, October). Naunyn-Schmiedeberg's Archives of Pharmacology.
- 9-Methyl-beta-carboline up-regulates the appearance of differentiated dopaminergic neurones in primary mesencephalic culture.
- 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. (2020, April 15). Sigma-Aldrich.
- 9-Methyl-β-carboline. Grokipedia.
- Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evalu
- Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxyl
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 5. Harman (1-methyl-beta-carboline) is a natural inhibitor of monoamine oxidase type A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Methyl-β-carboline - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a member of the β-carboline family of alkaloids, a class of compounds that has garnered significant interest in the scientific community due to their diverse biological activities.[1] These compounds are characterized by a tricyclic indole nucleus fused to a pyridine ring. The specific molecule under review features a methyl group at the 1-position and a carboxylic acid at the 3-position, substitutions that are crucial for its chemical properties and biological interactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, with a focus on its potential applications in drug discovery and development.
Chemical Synthesis
The primary route for the synthesis of the β-carboline scaffold is the Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] For 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, the synthesis typically begins with the formation of its methyl ester, which is then hydrolyzed to the final carboxylic acid product.
Synthesis of Methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
A common approach involves a two-step process starting from L-tryptophan methyl ester.[3]
Step 1: Pictet-Spengler Condensation to form Tetrahydro-β-carboline Intermediate
The first step is the reaction of L-tryptophan methyl ester with an appropriate aldehyde to form the tetrahydro-β-carboline intermediate, methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.[3]
Experimental Protocol:
-
Dissolve L-tryptophan methyl ester in a suitable solvent, such as glacial acetic acid.[4]
-
Add the corresponding aldehyde (in this case, ethanal or its equivalent) to the solution.[4]
-
Reflux the reaction mixture for several hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base, such as ammonia, to precipitate the product.[4]
-
Filter the precipitate, wash with water, and dry to obtain the crude tetrahydro-β-carboline intermediate.[4]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as both a solvent and an acid catalyst, facilitating the formation of the iminium ion intermediate necessary for the cyclization reaction.[2]
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.
Step 2: Aromatization to the β-Carboline
The tetrahydro-β-carboline intermediate is then oxidized to form the fully aromatic β-carboline ring system.[3]
Experimental Protocol:
-
Suspend the tetrahydro-β-carboline intermediate in a suitable solvent like dimethyl sulfoxide (DMSO).[3]
-
Add a catalytic amount of iodine.[3]
-
Heat the reaction mixture at a high temperature (e.g., 90°C) for several hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add an aqueous solution of sodium thiosulfate to quench the excess iodine.[3]
-
Precipitate the product by adding ice and filter the resulting solid.[3]
-
Purify the crude product by column chromatography.[3]
Causality Behind Experimental Choices:
-
Iodine/DMSO: This system is an effective and chemoselective oxidizing agent for the aromatization of tetrahydro-β-carbolines.[3]
Hydrolysis to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
-
Dissolve the methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate in an aqueous solution of a strong base, such as sodium hydroxide.[4]
-
Stir the solution at room temperature for several hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry to obtain 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.[4]
Causality Behind Experimental Choices:
-
Sodium Hydroxide: A strong base that effectively catalyzes the hydrolysis of the ester functional group.
-
Acidification: Protonates the carboxylate salt to yield the final carboxylic acid, which is typically less soluble and precipitates out of the aqueous solution.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Physicochemical Properties
The physicochemical properties of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | Solid crystalline material | [1] |
| Storage Temperature | 0-8°C | [1] |
| Purity (typical) | 97-98% | [1] |
Biological Activities and Potential Applications
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives have shown promise in several therapeutic areas, primarily due to their interactions with various biological targets.
Antitumor Activity
Mechanism of Action in Cancer:
One of the proposed mechanisms of action for some pyrido[3,4-b]indole derivatives is the induction of a G2/M cell cycle phase arrest.[6] Furthermore, computational docking studies have suggested that these compounds may bind to and inhibit MDM2, a key negative regulator of the p53 tumor suppressor protein.[6]
Cytotoxicity Assay Protocol (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Experimental Protocol:
-
Seed cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).[7]
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Neuroprotective Effects
β-carboline and indole alkaloids have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease.[8] These compounds are thought to exert their effects through various mechanisms, including the inhibition of monoamine oxidase (MAO), which can reduce oxidative stress in the brain.[8]
Neuroprotection Assay in SH-SY5Y Cells:
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotective effects against oxidative stress-induced cell death.[9]
Experimental Protocol:
-
Culture SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with different concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid for a few hours.[9]
-
Induce oxidative stress by adding a neurotoxin, such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).[9]
-
After an incubation period, assess cell viability using the MTT assay as described previously.
-
An increase in cell viability in the presence of the compound compared to the toxin-only control indicates a neuroprotective effect.
Neuroprotective Signaling Pathway
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, ADME, Toxicity, and in Silico Molecular Docking Study of Novel β-Carboline Derivatives as Potential Inhibitor Anticancer Agents - Article (Preprint v2) by Milind V. Gaikwad et al. | Qeios [qeios.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the pharmacologically significant β-carboline family of alkaloids, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural origins of this compound, delving into its biosynthesis, methodologies for its extraction and purification from natural matrices, and analytical techniques for its characterization and quantification. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this natural product.
Introduction: The Significance of β-Carboline Alkaloids
The β-carboline (9H-pyrido[3,4-b]indole) scaffold is a recurring motif in a vast array of natural products, exhibiting a wide spectrum of biological activities. These compounds are known to interact with various receptors in the central nervous system, including benzodiazepine and serotonin receptors, and can modulate the activity of enzymes such as monoamine oxidase (MAO). This diverse pharmacology has rendered them attractive targets for drug discovery, with research exploring their potential as anxiolytics, antidepressants, antitumor agents, and neuroprotective agents. 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, as a specific derivative, presents a unique profile of chemical properties and biological potential that warrants detailed investigation.
Natural Occurrence: A Focus on Marine Invertebrates
While β-carboline alkaloids are found in various terrestrial plants, current research points towards marine invertebrates, particularly tunicates (sea squirts) and sponges, as a promising source of diverse and novel β-carboline derivatives[1][2][3][4]. The unique and often extreme conditions of the marine environment drive the evolution of distinct metabolic pathways, leading to the production of a rich array of secondary metabolites.
Initial reports suggested the presence of related β-carboline structures in terrestrial plants such as Tribulus terrestris, Chimarrhis turbinata, and Nauclea diderrichii. However, definitive and quantitative evidence for the presence of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in these species is not robustly established in the current body of scientific literature. Therefore, this guide will focus on the more substantiated findings related to marine organisms.
Marine tunicates of the genus Eudistoma have been a particularly fruitful source of new β-carboline-based metabolites[2][4]. Similarly, marine sponges have been shown to harbor a wide variety of bioactive alkaloids, including β-carbolines[3][5]. It is important to note that in many cases, these compounds may be produced by symbiotic microorganisms residing within the host invertebrate, rather than the host itself.
Table 1: Potential Natural Sources of β-Carboline Alkaloids
| Organism Type | Genus/Species (Example) | Common Name | Key β-Carboline Derivatives Found | Reference |
| Tunicate | Eudistoma sp. | Sea Squirt | Eudistomins (various benzoylated β-carbolines) | [2][4] |
| Sponge | Luffariella variabilis | Marine Sponge | Variabines A and B | [3] |
| Bryozoan | Costaticella hastata | Marine Bryozoan | Various β-carboline alkaloids | [1] |
Note: This table highlights organisms known to produce a variety of β-carboline alkaloids. The specific presence and concentration of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in these organisms require further targeted investigation.
Biosynthesis: The Pathway from L-Tryptophan
The biosynthesis of the β-carboline scaffold universally begins with the amino acid L-tryptophan. The key enzymatic step is the Pictet-Spengler reaction, which involves the condensation of a tryptophan-derived amine with an aldehyde or α-keto acid, followed by cyclization.
The formation of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is hypothesized to proceed through the following general steps:
-
Formation of the Tryptophan-derived Intermediate: L-tryptophan serves as the foundational building block.
-
Pictet-Spengler Condensation: The amino group of tryptophan reacts with pyruvic acid (an α-keto acid) to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system. This results in the formation of 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.
-
Aromatization: The tetrahydro-β-carboline ring is then oxidized to the fully aromatic β-carboline scaffold. The specific enzymes catalyzing this dehydrogenation in marine invertebrates are still under investigation.
-
Methylation: The introduction of the methyl group at the 1-position is a key step. This is likely catalyzed by a methyltransferase enzyme, using S-adenosyl methionine (SAM) as the methyl donor. The timing of this methylation step (before or after aromatization) can vary depending on the specific biosynthetic pathway.
Figure 1: Proposed biosynthetic pathway.
Extraction and Purification: A Methodological Approach
The extraction and purification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid from a marine invertebrate matrix requires a multi-step approach designed to isolate this polar, nitrogen-containing compound from a complex mixture of lipids, proteins, and other secondary metabolites. The following is a generalized protocol based on established methods for β-carboline alkaloid extraction.
Experimental Protocol: Extraction and Preliminary Purification
-
Sample Preparation:
-
Lyophilize the collected marine invertebrate tissue to remove water.
-
Grind the dried tissue into a fine powder to maximize surface area for extraction.
-
-
Initial Extraction (Acid-Base Extraction):
-
Rationale: This classic technique for alkaloid extraction leverages the basicity of the nitrogen atom in the β-carboline ring. In an acidic medium, the alkaloid is protonated and becomes a salt, which is soluble in the aqueous phase. Neutralizing the solution deprotonates the alkaloid, rendering it less polar and soluble in an organic solvent.
-
Procedure:
-
Macerate the powdered tissue in a solution of 1-5% acetic acid or hydrochloric acid in methanol or ethanol. Perform this extraction multiple times (e.g., 3 x 24 hours) at room temperature with constant stirring.
-
Combine the acidic alcohol extracts and filter to remove solid biomass.
-
Concentrate the filtrate under reduced pressure to remove the alcohol.
-
Adjust the pH of the remaining aqueous solution to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate).
-
Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane or ethyl acetate. Repeat this extraction several times to ensure complete transfer of the alkaloid to the organic phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude alkaloid extract.
-
-
Chromatographic Purification
-
Rationale: The crude extract will contain a mixture of alkaloids and other lipophilic compounds. Chromatographic techniques are essential to isolate the target compound to a high degree of purity.
-
Procedure:
-
Column Chromatography:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, and then methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing under UV light (β-carbolines are typically fluorescent).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compound of interest from the column chromatography and subject them to preparative reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
An isocratic or gradient elution can be employed to achieve optimal separation.
-
Monitor the elution with a UV detector (β-carbolines have characteristic UV absorbance maxima) and collect the peak corresponding to the target compound.
-
Remove the solvent under reduced pressure to obtain the purified 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
-
Figure 2: Generalized workflow for extraction and purification.
Analytical Characterization and Quantification
Structural Elucidation
The definitive identification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the β-carboline ring system and the methyl group protons will have characteristic chemical shifts.
-
¹³C NMR: Shows the number and types of carbon atoms. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons of the aromatic rings are diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure and the positions of the methyl and carboxylic acid substituents. Based on data for structurally similar compounds, the following are expected key correlations[6]:
-
HSQC will correlate each proton to its directly attached carbon.
-
HMBC will show long-range correlations (2-3 bonds), for example, from the methyl protons to the C1 carbon of the β-carboline ring.
-
-
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the quantification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in natural extracts.
-
Chromatographic System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acidified water (with formic or acetic acid) and an organic solvent (acetonitrile or methanol) is commonly employed.
-
Detection:
-
UV-Vis Diode Array Detector (DAD): Allows for the monitoring of the absorbance spectrum of the eluting peaks, which can aid in identification.
-
Fluorescence Detector (FLD): β-carbolines are often highly fluorescent, and fluorescence detection can provide high sensitivity and selectivity.
-
Mass Spectrometry (MS): HPLC coupled to a mass spectrometer (LC-MS) offers the highest level of selectivity and sensitivity, allowing for unambiguous identification and quantification, especially in complex matrices.
-
Biological Activities and Future Perspectives
β-carboline alkaloids have been reported to possess a wide range of biological activities, including:
-
Neuropharmacological Effects: Modulation of neurotransmitter systems.
-
Antitumor Activity: Cytotoxicity against various cancer cell lines.
-
Antimicrobial Properties: Inhibition of bacterial and fungal growth.
The specific biological activity profile of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is an active area of research. Its structural features, including the carboxylic acid moiety, may influence its pharmacokinetic and pharmacodynamic properties compared to other β-carbolines.
Future research should focus on:
-
Screening of a wider range of marine organisms to identify rich and sustainable sources of this compound.
-
Elucidation of the specific biosynthetic enzymes involved in its formation, which could open up possibilities for biotechnological production.
-
In-depth pharmacological studies to fully characterize its biological activities and therapeutic potential.
Conclusion
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid represents a compelling natural product with potential for further scientific investigation and drug development. While marine invertebrates appear to be a promising source, further research is needed to identify specific high-yielding organisms and to optimize extraction and purification protocols. The methodologies and information presented in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing β-carboline alkaloid.
References
-
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. [Link]
-
1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. Molecules. [Link]
-
β-Carboline Alkaloids from the Marine Bryozoan Costaticella hastata. Journal of Natural Products. [Link]
-
Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Toxins. [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Molecules. [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry. [Link]
-
New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon. Marine Drugs. [Link]
-
Antimicrobial Metabolites Isolated from Some Marine Bacteria Associated with Callyspongia crassa Sponge of the Red Sea. Journal of Marine Science and Engineering. [Link]
-
Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs. [Link]
-
Beta-carboline alkaloids from a Korean tunicate Eudistoma sp. Journal of Natural Products. [Link]
-
Variabines A and B: new β-carboline alkaloids from the marine sponge Luffariella variabilis. Journal of Natural Medicines. [Link]
-
Synthesis of the marine alkaloid oriented β-carboline analogue... ResearchGate. [Link]
-
β-carboline alkaloids from a Korean tunicate Eudistoma sp. Ewha Womans University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beta-carboline alkaloids from a Korean tunicate Eudistoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variabines A and B: new β-carboline alkaloids from the marine sponge Luffariella variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The β-carboline scaffold, a fused tricyclic indoleamine structure, represents a privileged core in medicinal chemistry, with a rich history of yielding compounds with profound biological activities. This guide focuses on a key member of this family, 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, and its derivatives. We will delve into the synthetic pathways for accessing this core structure, provide detailed protocols for its characterization, and explore its diverse pharmacological profile, with a particular emphasis on its potential as an anticancer and neuroactive agent. Furthermore, this document will serve as a practical resource for researchers by providing step-by-step methodologies for evaluating the biological efficacy of these compounds, alongside an analysis of their structure-activity relationships to guide future drug discovery efforts.
Introduction: The Prominence of the β-Carboline Nucleus
β-Carboline alkaloids are a vast and structurally diverse group of natural and synthetic indole alkaloids.[1][2] Their tricyclic framework, consisting of a pyridine ring fused to an indole moiety, provides a rigid and planar scaffold that is amenable to a wide range of chemical modifications.[1] This structural versatility has given rise to a plethora of biological activities, including anti-inflammatory, antimicrobial, antitumor, and neuropharmacological effects.[1][3]
The mechanism of action of β-carbolines is often multifaceted, involving interactions with a variety of biological targets. Notably, these compounds have been shown to intercalate into DNA, inhibit critical enzymes such as cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidases (MAOs), and modulate the activity of receptors for neurotransmitters like serotonin and benzodiazepines.[2][4] This polypharmacology underscores the therapeutic potential of the β-carboline scaffold in a range of disease areas.
This guide will specifically focus on 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a key derivative that serves as a versatile precursor for the synthesis of a wide array of esters, amides, and other analogues with promising therapeutic profiles.
Synthesis of the 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid Core
The cornerstone of β-carboline synthesis is the Pictet-Spengler reaction, a classic and efficient method for constructing the tricyclic core.[1] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The subsequent aromatization of the initially formed tetrahydro-β-carboline yields the fully aromatic β-carboline scaffold.
The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid typically proceeds through a two-step sequence, starting from the corresponding methyl ester.
Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (2)
The precursor, 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (2), is synthesized from its tetrahydro-β-carboline analogue (1) via an oxidation reaction.
Experimental Protocol: Synthesis of 1-methyl-β-carboline-3-carboxylic acid methyl ester (2)
-
Materials:
-
1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester (1)
-
Potassium permanganate (KMnO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend the 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester (1) (1 mmol) in anhydrous THF (100 mL).
-
Add potassium permanganate (KMnO₄) (2.5 mmol, 2.5 equivalents) to the suspension.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Evaporate the THF from the filtrate under reduced pressure to yield the crude product.
-
The resulting material can be used in the next step without further purification.
-
-
Characterization of 1-methyl-β-carboline-3-carboxylic acid methyl ester (2):
Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (3)
The final step in the synthesis of the target acid is the hydrolysis of the methyl ester.
Experimental Protocol: Synthesis of 1-methyl-9H-β-carboline-3-carboxylic acid (3)
-
Materials:
-
1-methyl-9H-β-carboline-3-carboxylic acid methyl ester (2)
-
Aqueous sodium hydroxide (NaOH) solution (2M)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl ester (2) (5.70 mmol) in 2M aqueous sodium hydroxide (10.0 mL).
-
Stir the solution at room temperature for 3 hours.
-
After cooling the reaction mixture, add HCl dropwise until the pH reaches 7.
-
A solid will precipitate out of the solution.
-
Collect the precipitate by filtration and dry thoroughly.
-
The resulting solid is the desired 1-methyl-9H-β-carboline-3-carboxylic acid (3).
-
-
Characterization of 1-methyl-9H-β-carboline-3-carboxylic acid (3):
-
Appearance: Yellow solid.
-
Melting Point: 291-293 °C.[1]
-
Biological Activities and Therapeutic Potential
The 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid scaffold and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of β-carboline derivatives. The planar nature of the tricyclic ring system allows for intercalation into DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells.[4] Furthermore, derivatives of this scaffold have been shown to inhibit key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs).
The carboxylic acid moiety at the 3-position serves as a convenient handle for the synthesis of a diverse library of amide and ester derivatives. These modifications can significantly impact the anticancer potency and selectivity of the parent compound.
Experimental Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives against various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing the desired concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plates for another 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Neuropharmacological Activities
The β-carboline scaffold is also well-known for its diverse effects on the central nervous system (CNS). Certain derivatives exhibit anxiolytic, sedative, and anticonvulsant properties, often through their interaction with benzodiazepine receptors. Conversely, other derivatives can act as inverse agonists at these receptors, leading to anxiogenic and proconvulsant effects.
A particularly interesting area of research is the role of β-carbolines as inhibitors of monoamine oxidases (MAOs). MAO-A and MAO-B are key enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is exploited by several antidepressant and anti-Parkinsonian drugs.[3]
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives against MAO-A and MAO-B.
-
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Microplate reader (spectrophotometer or fluorometer, depending on the substrate)
-
-
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).
-
Include a control group with the enzyme and buffer but no inhibitor.
-
Include a blank group with the buffer and substrate but no enzyme.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the MAO substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control group.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
-
Structure-Activity Relationship (SAR) of Derivatives
The derivatization of the 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid core offers a powerful strategy for modulating its biological activity and optimizing its pharmacokinetic properties.
Key SAR observations for derivatives of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid:
| Position of Modification | Type of Modification | Impact on Biological Activity |
| C3-Carboxylic Acid | Esterification | Can enhance cell permeability and oral bioavailability. |
| Amidation | Allows for the introduction of diverse functional groups, which can lead to enhanced potency and selectivity for specific targets. | |
| N9-Indole Nitrogen | Alkylation/Arylation | Can influence the planarity of the ring system and affect DNA intercalation and enzyme binding. |
| C1-Methyl Group | Substitution | Modification at this position can significantly impact the interaction with the active sites of enzymes like MAOs. |
Conclusion and Future Directions
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization at the C3-carboxylic acid position make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anticancer and neuropharmacological activities of its derivatives highlight the potential of this compound class to address significant unmet medical needs.
Future research in this area should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates. The detailed protocols and insights provided in this guide are intended to facilitate these efforts and empower researchers to unlock the full therapeutic potential of the β-carboline scaffold.
References
-
Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance - IJFMR. (URL: [Link])
-
Cao R, Peng W, Wang Z, Xu A. beta-Carboline alkaloids: biochemical and pharmacological functions. Curr Med Chem. 2007;14(4):479-500. doi:10.2174/092986707779940998 (URL: [Link])
-
Adegoke, GO, et al. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders. Eur J Pharmacol. 2021;893:173837. doi:10.1016/j.ejphar.2020.173837 (URL: [Link])
-
Cao R, Peng W, Wang Z, Xu A. β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry. 2007;14(4):479-500. (URL: [Link])
Sources
- 1. sciforum.net [sciforum.net]
- 2. 1-Methyl-β-carboline-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Intriguing World of β-Carbolines
An In-Depth Technical Guide to the Pharmacology of Beta-Carboline-3-Carboxylic Acids
The β-carboline (9H-pyrido[3,4-b]indole) scaffold is a tricyclic indole alkaloid framework found in numerous natural products and synthetic compounds.[1][2] These molecules exhibit a vast range of biological activities, engaging with various targets within the central nervous system (CNS) and other biological systems.[3][4] Their structural similarity to tryptamines suggests a shared biosynthetic pathway, and their diverse pharmacological profiles—ranging from sedative and anxiolytic to antitumor and antiviral—make them a compelling subject for drug discovery.[2][5]
This guide focuses specifically on a pivotal subgroup: the β-carboline-3-carboxylic acids and their derivatives (esters and amides) . These compounds rose to prominence through their potent and specific interaction with the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS. Unlike classical benzodiazepines, which are positive allosteric modulators (agonists), β-carboline-3-carboxylic acid derivatives can span a full spectrum of efficacy, acting as agonists, competitive antagonists, or inverse agonists. This unique pharmacological versatility is the cornerstone of their scientific interest and therapeutic potential.
This document, prepared from the perspective of a Senior Application Scientist, will dissect the core pharmacology of these compounds, elucidating their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize them.
Section 1: The Primary Target - Mechanism of Action at the GABA-A Receptor
The principal mechanism of action for most pharmacologically characterized β-carboline-3-carboxylic acid derivatives is their high-affinity binding to the benzodiazepine allosteric site on the GABA-A receptor.[6][7] This site is located at the interface of the α and γ subunits of the pentameric receptor complex. The binding of a ligand to this site modulates the receptor's response to its endogenous ligand, GABA.
The functional outcome of this binding event is what defines the compound's classification:
-
Inverse Agonists : These ligands bind to the BZD site and decrease the GABA-gated chloride ion flux, producing effects opposite to benzodiazepines, such as anxiogenesis and convulsions. Many early β-carboline-3-carboxylic acid esters, like the methyl ester (β-CCM), are potent inverse agonists.[8][9]
-
Antagonists : These ligands bind with high affinity but possess no intrinsic efficacy. They block the effects of both agonists (like diazepam) and inverse agonists without producing a pharmacological effect on their own.
-
Agonists : These ligands enhance the GABA-gated chloride ion flux, producing benzodiazepine-like effects, such as anxiolysis and anticonvulsant activity.
The specific action of a given β-carboline derivative is exquisitely dependent on its chemical structure, a concept explored in the following section.
Beyond the GABA-A receptor, some β-carbolines have been shown to interact with other targets, including imidazoline receptors and various kinases, highlighting a broader biological activity profile.[10][11] For instance, certain derivatives have been identified as moderately potent inhibitors of haspin kinase, a potential target in cancer therapy.[12][13]
Section 2: Structure-Activity Relationships (SAR)
The pharmacological profile of β-carboline-3-carboxylic acid derivatives is highly sensitive to minor structural modifications. The causality behind this sensitivity lies in how different functional groups alter the molecule's conformation, electronic distribution, and steric properties, thereby influencing its fit and interaction with the BZD binding pocket.
The Critical Role of the 3-Position Substituent
The ester or amide group at the 3-position is a primary determinant of activity.
-
Ester Chain Length : Early studies revealed a fascinating relationship between the alkyl chain length of the ester and the resulting pharmacology. Short-chain esters like methyl (β-CCM) and ethyl (β-CCE) esters are potent inhibitors of flunitrazepam binding and act as proconvulsants or convulsants.[9] However, as the chain length increases beyond four carbons (e.g., pentyl ester), the activity shifts from inverse agonism towards anticonvulsant (agonist) properties.[14] This is a classic example of how subtle changes in lipophilicity and steric bulk can dramatically flip the efficacy of a compound at the same receptor.
-
Amides : Synthesis of various β-carboline-3-carboxamides has shown that these compounds generally possess affinity for the benzodiazepine receptor, typically in the low micromolar range.[6][15]
Ring Substitutions
Modifications to the tricyclic core also profoundly impact binding and function. For example, introducing substituents like methoxymethyl or benzyloxy groups at positions 4, 5, or 6 can fine-tune receptor affinity and selectivity.[7]
Data Summary: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, inhibitor constant) of representative β-carboline-3-carboxylic acid derivatives for the benzodiazepine receptor. A lower Ki value indicates higher binding affinity.
| Compound | Substituent at C-3 | Receptor Binding Affinity (Ki, nM) | Pharmacological Profile | Reference(s) |
| β-Carboline-3-carboxylic acid methyl ester (β-CCM) | -COOCH₃ | ~1-3 | Inverse Agonist | [8][9] |
| β-Carboline-3-carboxylic acid ethyl ester (β-CCE) | -COOCH₂CH₃ | ~7-15 | Inverse Agonist | [8][9] |
| 3-Ethoxy-β-carboline | -OCH₂CH₃ | ~10-25 | Partial Inverse Agonist | [16] |
| β-Carboline-3-carboxamides | -CONH-R | 1000 - 10000+ | Varies (often low affinity) | [6][15] |
Section 3: Pharmacokinetic Considerations
A compound's in vivo effect is a product of both its pharmacodynamics (what it does to the body) and its pharmacokinetics (what the body does to it). For β-carboline-3-carboxylic acid esters, pharmacokinetics, particularly the rate of metabolic degradation, is a critical factor influencing their pharmacological profile.
A landmark observation is the species-specific difference in the metabolism of β-CCE (the ethyl ester). In rodents, β-CCE is rapidly hydrolyzed by plasma esterases, leading to a short duration of action and a lack of convulsant effects at high doses.[8] In contrast, in monkeys (and presumably humans), plasma degradation is negligible.[8] This slower metabolism results in higher and more sustained brain concentrations, causing β-CCE to be a potent convulsant in primates.[8] This discrepancy underscores the critical importance of selecting appropriate animal models in preclinical development and explains why in vitro binding affinity does not always predict in vivo potency.
Section 4: Synthesis and Experimental Protocols
Core Synthesis: The Pictet-Spengler Reaction
The β-carboline scaffold is most commonly synthesized via the Pictet-Spengler reaction. This is an acid-catalyzed reaction that involves the condensation of a tryptamine derivative with an aldehyde or keto acid, followed by cyclization.[1][17] To produce the 3-carboxylic acid derivatives, L-tryptophan is typically used as the starting material.
Sources
- 1. ijpar.com [ijpar.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-carbolines as benzodiazepine receptor ligands II: Synthesis and benzodiazepine receptor affinity of beta-carboline-3-carboxylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beta-carboline binding to imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and some properties of a homologous series of beta-carboline-3-carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-carbolines as benzodiazepine receptor ligands II: Synthesis and benzodiazepine receptor affinity of beta-carboline-3-carboxylic acid amides. | Semantic Scholar [semanticscholar.org]
- 16. 3-Ethoxy-beta-carboline: a high affinity benzodiazepine receptor ligand with partial inverse agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
An Application Guide to the Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid
Introduction
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a member of the β-carboline family, a class of heterocyclic compounds widely distributed in nature and of significant interest to researchers.[1][2] These compounds, characterized by a tricyclic pyrido[3,4-b]indole framework, exhibit a broad spectrum of pharmacological properties, including potential antitumor, antiviral, and antimicrobial activities.[1][3] The specific structure of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, featuring a methyl group at the C-1 position and a carboxylic acid at C-3, makes it a valuable scaffold in medicinal chemistry and drug development.[4]
This document provides a detailed guide for the synthesis of this target molecule, grounded in established chemical principles. The primary synthetic strategy involves a two-step sequence: an initial Pictet-Spengler reaction to construct the core tetrahydro-β-carboline structure, followed by an oxidative aromatization to yield the final β-carboline. We will explore the causality behind the procedural choices, provide step-by-step protocols, and offer insights for successful execution.
Scientific Principles and Strategic Rationale
The synthesis of the β-carboline skeleton is most effectively achieved through the Pictet-Spengler reaction , a powerful and historically significant method for forming tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[5][6]
Part 1: The Pictet-Spengler Condensation
The reaction begins with the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6] For the synthesis of our target molecule, the strategic choice of starting materials is critical:
-
β-Arylethylamine: L-Tryptophan is the ideal precursor. It provides the necessary indole nucleus and the β-arylethylamine moiety. Crucially, its inherent chiral center and carboxylic acid group are carried through to become the C-3 carboxylic acid in the product.
-
Carbonyl Source: Pyruvic acid (CH₃COCOOH) is selected as the carbonyl partner. Its ketone functional group reacts with the amine of tryptophan, and its methyl group directly becomes the C-1 methyl substituent in the final product. The reaction between L-tryptophan and a suitable carbonyl compound forms the tetrahydro-β-carboline intermediate, in this case, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA).[7][8]
The mechanism proceeds via the formation of an iminium ion, which is a potent electrophile. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion to close the six-membered ring and form the tricyclic tetrahydro-β-carboline core.[6]
Caption: Mechanism of the Pictet-Spengler reaction between L-Tryptophan and Pyruvic Acid.
Part 2: Oxidative Aromatization
The tetrahydro-β-carboline (MTCA) produced in the first step is a partially saturated heterocycle. To arrive at the final, fully aromatic β-carboline, a dehydrogenation (oxidation) step is required.[2][3] This is a critical transformation that drives the stability of the conjugated aromatic system.
Several oxidizing agents can accomplish this, with the choice impacting reaction conditions and efficiency. Common reagents include:
-
Potassium Permanganate (KMnO₄): A strong oxidant, effective for this transformation.[9]
-
Manganese Dioxide (MnO₂): A milder, selective oxidant often used for converting allylic/benzylic alcohols and amines. It is particularly suitable for one-pot procedures where it can facilitate both an initial oxidation and the final aromatization.[10][11][12]
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): A powerful dehydrogenating agent, though often more expensive.[3]
The selection of the oxidant and solvent system is key to achieving a high yield without undesirable side reactions.
Experimental Protocols & Methodologies
This section details a reliable two-step protocol for the .
Caption: High-level workflow for the synthesis of the target β-carboline.
Protocol 1: Synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve L-tryptophan (1.0 eq) in glacial acetic acid.
-
Addition of Carbonyl: To the stirred solution, add pyruvic acid (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Cool the flask further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum to yield crude MTCA, which is often of sufficient purity for the next step.
-
Protocol 2: Oxidation of MTCA to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Safety Note: Potassium permanganate is a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Dissolution: In a three-neck flask fitted with a thermometer and stirrer, dissolve the MTCA (1.0 eq) from the previous step in N,N-Dimethylformamide (DMF).
-
Oxidation: Cool the solution in an ice-salt bath to 0-5°C. Add potassium permanganate (KMnO₄, approx. 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture in the ice bath for 30-60 minutes. Monitor the disappearance of the starting material by TLC.[9]
-
Quenching and Work-up:
-
Once the reaction is complete, quench the excess KMnO₄ by carefully adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide solids, washing the pad with additional DMF.
-
Pour the filtrate into a beaker containing ice water. The product should precipitate.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
Confirm the structure and purity using analytical methods such as NMR, Mass Spectrometry, and IR spectroscopy.[13]
-
Data Summary and Yields
The following table summarizes the typical parameters for this synthesis. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Typical Yield |
| 1. Pictet-Spengler | L-Tryptophan, Pyruvic Acid | Glacial Acetic Acid | Reflux | 2-4 h | 80-90% |
| 2. Oxidation | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | KMnO₄, DMF | 0-5°C | 0.5-1 h | 65-75% |
Conclusion
The is a robust and reproducible process rooted in the classic Pictet-Spengler reaction followed by a necessary oxidation. By understanding the underlying mechanisms—the formation of the key iminium ion intermediate and the final dehydrogenation to achieve aromaticity—researchers can effectively troubleshoot and optimize the procedure. This guide provides a solid foundation for the laboratory-scale production of this valuable β-carboline derivative, enabling further investigation into its chemical and biological properties.
References
-
Czompa, A., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(21), 6647. Available at: [Link]
-
Lentini, G., et al. (2021). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. Available at: [Link]
-
Wang, Y., et al. (2012). Facile and Efficient One-Pot Synthesis of β-Carbolines. Synthetic Communications, 42(15), 2264-2273. Available at: [Link]
-
Kaur, H., et al. (2021). Recent Progress for the Synthesis of β-Carboline Derivatives – an Update. Polycyclic Aromatic Compounds. Available at: [Link]
-
Ferreira, M. J., et al. (2016). Synthesis of β-carboline derivatives. Sciorum. Available at: [Link]
-
Tochikura, T., et al. (1970). Conversion of Pyruvic Acid Fermentation to Tryptophan Production. Agricultural and Biological Chemistry, 34(9), 1361-1366. Available at: [Link]
-
Tochikura, T., et al. (1970). Conversion of Pyruvic Acid Fermentation to Tryptophan Production by the Combination of Pyruvic Acid-producing Microorganisms and Enterobacter aerogenes Having High Tryptophanase Activity. Bioscience, Biotechnology, and Biochemistry, 34(9), 1361-1366. Available at: [Link]
-
Wikipedia. L-tryptophan—pyruvate aminotransferase. Wikipedia. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. (2017). PLOS ONE, 12(6), e0179231. Available at: [Link]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1105-1107. Available at: [Link]
-
Procter, L. V., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry, 7, 1407-1411. Available at: [Link]
-
Human Metabolome Database. (2012). (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid (HMDB0037942). HMDB. Available at: [Link]
-
Procter, L. V., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411. Available at: [Link]
-
Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. (2023). Synthesis, 56(05), 659-674. Available at: [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives. (2011). Molecules, 16(8), 6434-6447. Available at: [Link]
-
Procter, L. V., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry, 7, 1407-1411. Available at: [Link]
-
Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. (2021). International Journal of Molecular Sciences, 22(24), 13569. Available at: [Link]
-
PubChem. 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. PubChem. Available at: [Link]
-
NIST. 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST WebBook. Available at: [Link]
-
PlantaeDB. methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. PlantaeDB. Available at: [Link]
-
Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. (2016). Molecules, 21(11), 1579. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 5. sciforum.net [sciforum.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid | C13H14N2O2 | CID 73530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid experimental protocols
An In-Depth Guide to the Synthesis, Purification, and Characterization of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid
Introduction: Unveiling a Promising β-Carboline
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic organic compound belonging to the β-carboline alkaloid family.[1] These compounds are of significant interest to the scientific community due to their presence in nature and their wide range of pharmacological activities.[2][3][4] The rigid, planar pyrido[3,4-b]indole scaffold is a privileged structure in medicinal chemistry, often associated with biological activities such as antioxidant, cytotoxic, and neuroprotective effects.[1]
This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Exact Mass | 226.074227566 amu | [1] |
| Appearance | Solid crystalline material | [1] |
| Storage Conditions | 0-8°C for chemical stability | [1] |
| Canonical SMILES | CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | [1] |
Part 1: Chemical Synthesis via Pictet-Spengler Reaction
The synthesis of the β-carboline core is classically achieved through the Pictet-Spengler reaction. This powerful reaction forms the heterocyclic ring system by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization.[5] For the synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, L-tryptophan serves as the ideal starting material, as it contains the necessary indole and ethylamine backbone. Condensation with pyruvic acid provides the required methyl and carboxylic acid functionalities at the C1 and C3 positions, respectively. The initial reaction product is a tetrahydro-β-carboline, which must then be aromatized to yield the final pyrido[3,4-b]indole structure.[6]
Diagram of Synthetic Pathway
Caption: Synthetic workflow for the target compound.
Detailed Synthesis Protocol
Materials:
-
L-Tryptophan
-
Pyruvic acid
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
1,4-Dioxane (or other suitable aprotic solvent)
-
Activated Manganese (IV) oxide (MnO₂)
-
Methanol
-
Round-bottom flasks, condenser, magnetic stirrer, heating mantle
Step 1: Pictet-Spengler Cyclization to form Tetrahydro-β-carboline Intermediate
-
To a 250 mL round-bottom flask, add L-tryptophan (1.0 eq) and 1,4-dioxane (approx. 0.1 M solution).
-
Stir the suspension until the L-tryptophan is well-dispersed.
-
Add pyruvic acid (1.1 eq) to the mixture.
-
Carefully add the acid catalyst (e.g., TFA, 0.2 eq). The driving force for the reaction is the electrophilicity of the iminium ion formed under these acidic conditions.[5]
-
Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 101°C for dioxane) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction to cool to room temperature. The intermediate, cis-1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, may precipitate.
Step 2: Oxidative Aromatization
-
To the crude reaction mixture from Step 1, add activated manganese (IV) oxide (MnO₂, 5-10 eq). MnO₂ is an effective oxidizing agent for converting the tetrahydro-β-carboline to the fully aromatic β-carboline.[2][6][7]
-
Heat the mixture to reflux and maintain for 12-24 hours. The black MnO₂ solid will be suspended in the mixture.
-
Monitor the conversion of the intermediate to the final product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the MnO₂ solid. Wash the Celite pad thoroughly with methanol to recover any adsorbed product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude solid product.
Part 2: Purification and Characterization
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual reagents. Subsequent characterization is required to confirm the structure and assess the purity of the final compound.
Purification Protocol: Column Chromatography
-
Prepare the Column: Slurry-pack a glass chromatography column with silica gel in a non-polar solvent (e.g., Hexane/Ethyl Acetate, 9:1 v/v).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar mobile phase (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., progressing from 1% to 10% Methanol in Dichloromethane).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Characterization Workflow
Caption: Workflow for structural and purity analysis.
Characterization Protocols and Expected Data
1. Mass Spectrometry (MS)
-
Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol) and analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Rationale: This technique confirms the molecular weight of the synthesized compound.
-
Expected Result: A prominent peak for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 227.23.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or MeOD) and acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous structural confirmation.
-
Expected Results:
-
¹H NMR: Signals corresponding to the aromatic protons on the indole and pyridine rings, a singlet for the methyl group (around 2.5-3.0 ppm), and signals for the N-H and carboxylic acid protons (which may be broad and downfield).
-
¹³C NMR: Resonances for the 13 unique carbon atoms in the molecule, including the distinct signals for the carboxylic acid carbon ( > 160 ppm), the aromatic carbons, and the methyl carbon (around 15-25 ppm).
-
3. High-Performance Liquid Chromatography (HPLC)
-
Protocol: Inject a solution of the compound onto a reverse-phase column (e.g., C18) and elute with a mobile phase gradient, such as water and acetonitrile with 0.1% formic acid.[8] Monitor the elution profile with a UV detector.
-
Rationale: HPLC is used to assess the purity of the final compound. A pure sample will ideally show a single major peak.
-
Expected Result: A chromatogram showing a single peak with a purity level >95%.
| Technique | Parameter | Expected Result |
| ESI-MS | [M+H]⁺ | m/z ≈ 227.23 |
| ¹H NMR | Methyl protons | Singlet, ~2.5-3.0 ppm |
| Aromatic protons | Multiplets, ~7.0-8.5 ppm | |
| ¹³C NMR | Carboxylic acid C=O | ~165-175 ppm |
| Methyl carbon | ~15-25 ppm | |
| RP-HPLC | Purity | >95% (single peak) |
Part 3: Protocols for Biological Evaluation
Research suggests that 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid may possess cytotoxic properties, making it a candidate for investigation in cancer research.[1] A standard method to evaluate this is the MTT assay, which measures cell viability.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a framework for assessing the effect of the compound on the viability of a cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step MTT assay protocol.
Step-by-Step Procedure:
-
Cell Seeding: Harvest cultured cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Include wells for controls (untreated cells and vehicle control).
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
References
-
PlantaeDB. methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate - Chemical Compound. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Zeitschrift für Kristallographie. New crystal structures. (2024, September). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. 239(6):1105-1107. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011, October 12). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Available at: [Link]
-
National Institutes of Health. (2011, October 12). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Available at: [Link]
-
SpectraBase. 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 9-methyl-1-(phenylamino)-, ethyl ester. Available at: [Link]
-
PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Available at: [Link]
-
PubMed. (2011, October 12). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Available at: [Link]
-
PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. Available at: [Link]
-
PubMed Central. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Available at: [Link]
-
National Institutes of Health. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Available at: [Link]
-
NIST WebBook. 9H-Pyrido[3,4-b]indole, 1-methyl-. Available at: [Link]
-
Organic Syntheses. 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Available at: [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
-
PubChem. 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-. Available at: [Link]
-
PubMed Central. (2022, July 12). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Available at: [Link]
-
ResearchGate. The structures of the ligand 9H-pyrido[3,4-b]indole (Hnor) and the four used Ag(I) compounds. Available at: [Link]
-
Tremor and Other Hyperkinetic Movements. (2015). Blood Harmane (1-methyl-9h-pyrido[3,4-b]indole) Concentrations in Essential Tremor: Repeat Observation in Cases and Controls in New York. Available at: [Link]
-
Beilstein Journals. (2022, July 26). Morita–Baylis–Hillman reaction of 3-formyl-9H- pyrido[3,4-b]indoles and fluorescence studies of the adducts. Available at: [Link]
-
Molbase. Synthesis of (3S)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid. Available at: [Link]
-
ResearchGate. (2015, August 7). Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. Available at: [Link]
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Quantification and Characterization of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Abstract: This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a significant member of the β-carboline family of alkaloids.[1][2] Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering field-proven insights and robust, self-validating experimental designs.
Introduction
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound belonging to the β-carboline class of alkaloids.[1] These compounds are of significant interest due to their diverse biological activities, which include potential antioxidant, cytotoxic, and neuroprotective effects.[1] The molecular formula of this compound is C₁₃H₁₀N₂O₂ with a molecular weight of approximately 226.23 g/mol .[1] Given its potential pharmacological relevance, robust and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, from synthetic reaction mixtures to biological samples.
This application note details validated methods for the analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, focusing on providing not just procedural steps, but also the underlying scientific rationale for key experimental choices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Exact Mass | 226.074227566 u | [1] |
| IUPAC Name | 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | [1] |
| Canonical SMILES | CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | [1] |
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the cornerstone for the quantitative analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid due to its high resolution, sensitivity, and reproducibility. The following method is optimized for the analysis of this compound in its purified form or in simple matrices.
Principle and Rationale
Reverse-phase HPLC is the method of choice, leveraging the non-polar nature of the β-carboline backbone and the polar carboxylic acid group. A C18 column provides excellent retention and separation. The mobile phase composition is critical; an acidic aqueous phase ensures that the carboxylic acid group is protonated, leading to better retention and sharper peaks. Acetonitrile is a suitable organic modifier, providing good elution strength. UV detection is employed, capitalizing on the strong chromophore of the pyridoindole ring system.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
0.22 µm syringe filters.
3.2.2. Reagent Preparation
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample Diluent: 50:50 (v/v) acetonitrile:water.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
3.2.4. Sample Preparation
-
Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3.2.5. Calibration
-
Prepare a stock solution of the reference standard at 1 mg/mL in the sample diluent.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. A linear regression with R² > 0.999 is required for accurate quantification.
Workflow Diagram
Caption: HPLC workflow for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and High-Sensitivity Quantification
LC-MS provides definitive identification through mass-to-charge ratio (m/z) and fragmentation patterns, along with superior sensitivity for trace-level quantification.
Principle and Rationale
The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is highly effective for the β-carboline scaffold due to the presence of nitrogen atoms that are readily protonated. High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole Time-of-Flight (Q-TOF) instrument, allows for the determination of the exact mass and elemental composition, confirming the identity of the compound.[1] For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.
Experimental Protocol
4.2.1. Instrumentation
-
LC-MS system equipped with an ESI source.
-
High-resolution mass spectrometer (e.g., Q-TOF) for identification or a triple quadrupole mass spectrometer (QqQ) for quantification.
4.2.2. LC Conditions
-
The HPLC conditions from section 3.2.3 can be used. A lower flow rate (e.g., 0.4 mL/min) with a smaller column internal diameter (e.g., 2.1 mm) is often preferred for better MS sensitivity.
4.2.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| For Identification (Q-TOF) | |
| Scan Range (m/z) | 50 - 500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) |
| For Quantification (QqQ - MRM) | |
| Precursor Ion (Q1) | m/z 227.1 |
| Product Ions (Q3) | To be determined by infusion and fragmentation analysis of the standard. Likely fragments would involve the loss of CO₂ (m/z 183.1) and subsequent ring cleavages. |
4.2.4. Data Analysis
-
Identification: The accurate mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical value (227.0815). The fragmentation pattern in the MS/MS spectrum provides structural confirmation.
-
Quantification: The area of the specific MRM transition peak is used for quantification against a calibration curve, similar to the HPLC method.
Workflow Diagram
Caption: LC-MS workflow for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Principle and Rationale
¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to piece together the complete molecular structure by identifying proton-proton and proton-carbon correlations.
Experimental Protocol
5.2.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily exchangeable in methanol-d₄).
5.2.2. Sample Preparation
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
Ensure the sample is fully dissolved. Gentle warming may be necessary.
-
Transfer the solution to an NMR tube.
5.2.3. NMR Experiments
| Experiment | Purpose |
| ¹H NMR | Determine proton chemical shifts, multiplicities, and integrals. |
| ¹³C NMR | Determine carbon chemical shifts. DEPT-135 can distinguish CH₃/CH from CH₂ groups. |
| COSY | Identify proton-proton couplings within the same spin system (e.g., aromatic protons). |
| HSQC | Correlate protons to their directly attached carbons. |
| HMBC | Correlate protons to carbons over 2-3 bonds, crucial for connecting different spin systems and identifying quaternary carbons. |
5.2.4. Expected Spectral Features
-
¹H NMR: Signals corresponding to the methyl group, the aromatic protons on the indole and pyridine rings, and the exchangeable NH and COOH protons.
-
¹³C NMR: Resonances for the methyl carbon, the aromatic carbons, the quaternary carbons of the ring system, and the carboxyl carbon.
-
HMBC: Key correlations will be observed from the methyl protons to the C1 and C2 carbons of the pyridoindole ring, and from the aromatic protons to various carbons throughout the scaffold, confirming the overall structure.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. The HPLC method is well-suited for routine quantification, while LC-MS offers definitive identification and high-sensitivity analysis. NMR spectroscopy remains the gold standard for structural elucidation. The successful application of these protocols will enable researchers to accurately identify, quantify, and characterize this important β-carboline derivative, facilitating further investigation into its biological activities and potential therapeutic applications.
References
- Smolecule. (2023, August 15). 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 173262, 9H-Pyrido(3,4-b)indole-3-carboxylic acid.
- A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one. (n.d.). PubMed Central.
- National Institute of Standards and Technology. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook.
- Magritek. (n.d.).
- Formation, Characterization, and Occurrence of β‑Carboline Alkaloids Derived from α‑Dicarbonyl Compounds and L‑Tryptophan. (2022, July 12). Semantic Scholar.
- Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. (n.d.). PMC - NIH.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
Sources
Application Notes and Protocols for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in Neuroscience Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in neuroscience is limited in publicly available literature. The following application notes and protocols are synthesized based on the known activities of the broader β-carboline class, particularly β-carboline-3-carboxylic acid esters and the structurally related compound harmane (1-methyl-9H-pyrido[3,4-b]indole). Researchers should interpret these guidelines as a starting point for investigation and validate them empirically.
Introduction: The β-Carboline Scaffold in Neuroscience
The β-carboline (9H-pyrido[3,4-b]indole) tricyclic system is a privileged scaffold in neuroscience research, found in both natural products and synthetic molecules with potent biological activities.[1] These compounds are known to interact with various central nervous system (CNS) targets, leading to a wide range of pharmacological effects.[2] Notably, β-carbolines can act as neuromodulators, influencing neurotransmitter systems and demonstrating potential in the study of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2]
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid belongs to this versatile family. Its structure combines the features of harmane (a 1-methyl-β-carboline) and a carboxylic acid moiety at the 3-position. This unique combination suggests potential interactions with key neurological targets, including benzodiazepine receptors and monoamine oxidases.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | (Calculated) |
| Molecular Weight | 226.23 g/mol | (Calculated) |
| Appearance | Expected to be a crystalline solid | (Inferred) |
| Solubility | Likely soluble in organic solvents like DMSO and methanol. Aqueous solubility may be pH-dependent due to the carboxylic acid group. | (Inferred) |
| Storage | Store at -20°C, desiccated, and protected from light. | (Standard practice) |
Postulated Mechanism of Action in a Neuroscience Context
The neuropharmacological activity of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is hypothesized to stem from its interaction with two primary target systems: the GABA-A receptor complex and monoamine oxidase (MAO) enzymes.
Modulation of the GABA-A Receptor via the Benzodiazepine Site
Esters of β-carboline-3-carboxylic acid are well-documented as potent ligands for the benzodiazepine binding site on the GABA-A receptor.[3][4] Depending on the specific ester and other substitutions, these molecules can act as:
-
Inverse agonists: Producing effects opposite to benzodiazepines, such as anxiety and convulsions.
-
Antagonists: Blocking the effects of benzodiazepines and other modulators.[5]
-
Agonists (less common for this scaffold): Mimicking the effects of benzodiazepines.
The free carboxylic acid form is also known to bind to benzodiazepine receptors, with its affinity being pH-dependent.[6] The presence of the 1-methyl group may further influence the binding affinity and functional activity at this site.
Caption: Postulated interaction with the GABA-A receptor.
Inhibition of Monoamine Oxidase (MAO)
Harmane, the 1-methylated parent compound, is a known inhibitor of monoamine oxidase A (MAO-A). MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the synaptic cleft, which is a mechanism for antidepressant effects. It is plausible that 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid retains some of this MAO-inhibitory activity.
Caption: Hypothesized MAO-A inhibition pathway.
Experimental Protocols
The following protocols are foundational assays to characterize the neuropharmacological profile of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Protocol 1: In Vitro Radioligand Binding Assay for Benzodiazepine Receptor Affinity
This protocol determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat or mouse whole brain tissue (cortex or cerebellum are enriched in these receptors)
-
[³H]-Flunitrazepam (radioligand)
-
Clonazepam or Diazepam (positive control displacer)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine:
-
50 µL of Tris-HCl buffer (for total binding) or 50 µL of a high concentration of clonazepam (for non-specific binding).
-
50 µL of various concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (e.g., 1 nM to 100 µM).
-
50 µL of [³H]-Flunitrazepam (at a final concentration near its Kd, e.g., 1-2 nM).
-
350 µL of the membrane preparation.
-
-
Incubate at 4°C for 60 minutes.
-
-
Termination and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression analysis.
-
Protocol 2: In Vitro MAO-A Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A activity.
Materials:
-
Recombinant human MAO-A
-
MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
In the wells of the microplate, add 50 µL of phosphate buffer.
-
Add 25 µL of various concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid or clorgyline.
-
Add 25 µL of the MAO-A enzyme solution and pre-incubate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the MAO substrate.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Stop the reaction (if necessary, depending on the kit).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the product formed.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percentage of MAO-A inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
-
Protocol 3: In Vivo Behavioral Assessment in Rodents
This protocol provides a framework for assessing the potential anxiogenic or proconvulsant effects of the compound, based on the known pharmacology of related β-carbolines.[7][8] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Models:
-
Elevated Plus Maze (for anxiety): Anxiogenic compounds typically decrease the time spent in and the number of entries into the open arms of the maze.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model (for proconvulsant/anticonvulsant effects): The compound can be administered prior to a sub-convulsive dose of PTZ to assess if it lowers the seizure threshold (proconvulsant effect).
General Procedure:
-
Animal Acclimation:
-
Acclimate adult male mice or rats to the housing and testing environment for at least one week.[9]
-
-
Compound Administration:
-
Dissolve 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).
-
Administer the compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle-only control group.
-
-
Behavioral Testing:
-
After a predetermined pretreatment time (e.g., 30 minutes post-i.p. injection), place the animal in the testing apparatus (e.g., elevated plus maze).
-
Record the behavioral parameters for a set duration (e.g., 5 minutes) using video tracking software.
-
-
Data Analysis:
-
Analyze the relevant behavioral metrics (e.g., time in open arms, seizure latency, and severity).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the compound-treated groups with the vehicle control group.
-
Caption: General workflow for in vivo behavioral studies.
Summary of Potential Applications and Research Directions
| Application Area | Rationale | Key Experiments |
| Anxiety and Seizure Disorders | Potential inverse agonist or antagonist at the benzodiazepine receptor. | Radioligand binding, electrophysiology on GABA-A receptors, elevated plus maze, seizure models. |
| Depressive Disorders | Potential MAO-A inhibition. | MAO inhibition assays, forced swim test, tail suspension test. |
| Neurodegenerative Diseases | General neuroprotective effects observed with β-carbolines. | In vitro neurotoxicity models (e.g., MPP+, rotenone), assessment of neurotrophic factor expression.[2] |
| Demyelinating Diseases | Some β-carbolines have shown potential to promote remyelination.[10][11] | In vitro oligodendrocyte cultures, in vivo models of demyelination.[11] |
References
-
Differential pharmacological effects of beta-carboline-3-carboxylic acid esters. PubMed. Available at: [Link]
-
Pharmacokinetic and Pharmacodynamic Factors Contributing to the Convulsant Action of beta-carboline-3-carboxylic Acid Esters. PubMed. Available at: [Link]
- β-Carboline-3-carboxylic acid Derivatives and Brain Benzodiazepine Receptors. No URL available in search results.
-
β-Carbolines in Experiments on Laboratory Animals. MDPI. Available at: [Link]
-
Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors. PubMed Central. Available at: [Link]
-
Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors. PNAS. Available at: [Link]
-
beta-Carboline-3-carboxylic acid ethyl ester antagonizes diazepam activity. PubMed. Available at: [Link]
-
Effect of beta-carboline-3-carboxoylate-t-butyl ester on ventilatory control. PubMed. Available at: [Link]
-
Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. PubMed Central. Available at: [Link]
-
Urinary and brain β-carboline-3-carobyxIates as potent inhibitors of brain benzodiazepine receptors. ResearchGate. Available at: [Link]
-
β-Carbolines: Synthesis and Neurochemical and Pharmacological Actions on Brain Benzodiazepine Receptors. Washington University School of Medicine. Available at: [Link]
-
β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination. PubMed Central. Available at: [Link]
-
β-Carbolines in Experiments on Laboratory Animals. PubMed Central. Available at: [Link]
-
β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination. PubMed. Available at: [Link]
-
Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. National Institutes of Health. Available at: [Link]
-
β-Carbolines in Experiments on Laboratory Animals. Semantic Scholar. Available at: [Link]
-
Inhibition by β-carbolines of monoamine uptake into a synaptosomal preparation: Structure-activity relationships. Semantic Scholar. Available at: [Link]
-
Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. PubMed. Available at: [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). PubMed Central. Available at: [Link]
-
Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals. Available at: [Link]
-
In vivo functional genomics and foundational virtual models of brain homeostasis and resilience. Wu Tsai Neurosciences Institute. Available at: [Link]
-
Contributions and complexities from the use of in vivo animal models to improve understanding of human neuroimaging signals. Frontiers in Neuroscience. Available at: [Link]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Carbolines in Experiments on Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary and brain beta-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effect of beta-carboline-3-carboxoylate-t-butyl ester on ventilatory control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid as a Fluorescent Probe
Introduction: The Promise of a Compact Fluorophore
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid belongs to the β-carboline family of alkaloids, a class of compounds renowned for their diverse biological activities and intriguing photophysical properties.[1] The rigid, planar tricyclic structure of the β-carboline core imparts inherent fluorescence, making it an excellent scaffold for the development of fluorescent probes. The strategic placement of a methyl group at the 1-position and a carboxylic acid at the 3-position modulates the electronic and steric characteristics of the molecule, fine-tuning its fluorescent behavior and providing a handle for bioconjugation or interaction with specific analytes. These characteristics position 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid as a promising candidate for a versatile fluorescent probe in various research and drug development applications.
This document provides a comprehensive guide to the anticipated properties and potential applications of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid as a fluorescent probe, with a particular focus on its use in the detection of metal ions.
Photophysical Properties: A Spectroscopic Profile
While specific experimental data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is not extensively documented, its photophysical properties can be reliably inferred from the well-studied β-carboline scaffold and its derivatives.[2][3][4] The fluorescence of β-carbolines is characterized by a notable sensitivity to the local environment, including solvent polarity and the presence of specific quenchers or binding partners.
Table 1: Anticipated Photophysical Properties of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
| Property | Representative Value | Conditions | Notes |
| Excitation Maximum (λex) | ~340 - 370 nm | Methanol | The exact maximum is expected to be solvent-dependent. |
| Emission Maximum (λem) | ~400 - 450 nm | Methanol | A significant Stokes shift is characteristic of the β-carboline core. |
| Quantum Yield (ΦF) | 0.2 - 0.6 | Aprotic Solvents | The quantum yield is highly sensitive to the solvent environment and the presence of quenching species. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Methanol | Indicates strong absorption in the near-UV region. |
The fluorescence of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is expected to be influenced by solvent polarity, with a likely bathochromic (red) shift in both absorption and emission spectra with increasing solvent polarity.[2][5] The carboxylic acid moiety can also participate in hydrogen bonding, further modulating the photophysical properties.
Mechanism of Action as a Fluorescent Probe
The application of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid as a fluorescent probe is predicated on the modulation of its fluorescence output upon interaction with a target analyte. For the detection of metal ions, a common mechanism is Chelation-Enhanced Fluorescence (CHEF).[6][7][8] In the unbound state, the fluorescence of the probe may be partially quenched through photoinduced electron transfer (PET) from the electron-rich nitrogen atoms of the pyridyl and indole rings to the excited fluorophore. Upon chelation with a metal ion, the lone pair electrons of the nitrogen atoms are engaged in coordination, which inhibits the PET process. This suppression of quenching results in a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of the target metal ion.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Application Protocol: Quantification of Zn²⁺ Ions
This protocol provides a detailed methodology for the use of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid as a fluorescent probe for the quantification of zinc ions (Zn²⁺) in aqueous samples. This application is based on the known affinity of β-carboline derivatives for zinc and the expected CHEF mechanism.[6][7][8]
Materials and Reagents
-
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (Probe)
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
HEPES buffer (10 mM, pH 7.4)
-
Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄) standard solution (1 mM)
-
Deionized water
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader or spectrofluorometer
Experimental Workflow
Caption: Workflow for Zn²⁺ quantification.
Step-by-Step Protocol
-
Preparation of Probe Stock Solution:
-
Dissolve a precisely weighed amount of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in spectroscopic grade DMSO to prepare a 1 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Zinc Standard Solutions:
-
Prepare a series of zinc standard solutions by serially diluting the 1 mM ZnCl₂ or ZnSO₄ stock solution in HEPES buffer (10 mM, pH 7.4).
-
The concentration range for the calibration curve should be chosen based on the expected concentration of zinc in the samples (e.g., 0 - 100 µM).
-
-
Assay Procedure:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution in HEPES buffer to a final concentration of 10 µM.
-
In a 96-well black microplate, add 100 µL of the 10 µM probe working solution to each well.
-
Add 100 µL of the zinc standard solutions or the unknown samples to the respective wells.
-
Include a blank well containing 100 µL of the probe working solution and 100 µL of HEPES buffer.
-
Incubate the plate at room temperature for 15 minutes, protected from light, to allow for the binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader or spectrofluorometer.
-
Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 430 nm. The optimal wavelengths should be determined experimentally by performing excitation and emission scans.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the fluorescence intensity of the standards against their corresponding zinc concentrations to generate a calibration curve.
-
Determine the concentration of zinc in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.
-
Protocol: Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can be achieved through a multi-step process, with the Pictet-Spengler reaction being a key transformation for the formation of the β-carboline core.[9][10]
Synthetic Scheme
Caption: Synthetic route to the target compound.
General Procedure
-
Pictet-Spengler Cyclization: L-tryptophan is reacted with acetaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) in a suitable solvent such as water or methanol. This reaction forms the tetrahydro-β-carboline intermediate, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.
-
Oxidation: The resulting tetrahydro-β-carboline is then oxidized to the fully aromatic β-carboline. This can be achieved using various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated manganese dioxide (MnO₂).[9] The reaction is typically carried out in an inert solvent like dichloromethane or toluene at room temperature or with gentle heating.
-
Purification: The final product, 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, is purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid represents a promising and versatile fluorescent probe with significant potential in various scientific domains. Its inherent fluorescence, coupled with the ability to be fine-tuned through chemical modifications, makes it an attractive candidate for the development of sensors for a range of analytes, including metal ions and biomolecules. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the applications of this intriguing molecule. Further research to fully characterize its photophysical properties and to explore its utility in more complex biological systems, such as live-cell imaging, is warranted.
References
-
Synthesis and characterization of new fluorescent boro-β-carboline dyes. RSC Advances. [Link]
-
β-Carboline platform-based novel fluorescent probes for the selective detection of zinc ions: synthesis, live-cell imaging and computational studies. Analyst. [Link]
-
β-Carboline platform based novel fluorescent probes for the selective detection of zinc ions: Synthesis, live cells imaging and computational studies. ResearchGate. [Link]
-
Solvent effect on excitation and emission spectra of 11f oxazaborolo-carboline (a) and 12d diazaborinino-carboline (b). ResearchGate. [Link]
-
β-Carboline platform-based novel fluorescent probes for the selective detection of zinc ions: synthesis, live-cell imaging and computational studies. King Fahd University of Petroleum & Minerals. [Link]
-
β-Carboline-Based pH Fluorescent Probe and Its Application for Monitoring Enzymatic Ester Hydrolysis. PubMed. [Link]
-
Synthesis and characterization of new fluorescent boro-β-carboline dyes. Europe PMC. [Link]
-
Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. National Institutes of Health. [Link]
-
Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines. ACS Omega. [Link]
-
Various types of fluorescent probes for metal ion detection. ResearchGate. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]
-
Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. MDPI. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. [Link]
-
Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]
-
Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. National Institutes of Health. [Link]
-
Reviews – RSC Advances Blog. Royal Society of Chemistry. [Link]
-
Quantum yield and fluorescence lifetime measurements of neutral and cationic species for six β-carboline derivatives. Digital.CSIC. [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives. National Institutes of Health. [Link]
-
Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. [Link]
-
Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. PubMed. [Link]
-
Fluorescence quenching of beta-carboline alkaloids in micellar media. A study to select the adequate surfactant to use in analytical techniques. PubMed. [Link]
-
Methyl indole-4-carboxylate. Organic Syntheses. [Link]
-
Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. ResearchGate. [Link]
-
Triplet states of β-carbolines. ResearchGate. [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid. PubChem. [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. PubChem. [Link]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. De Gruyter. [Link]
-
9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. [Link]
-
9H-Pyrido[3,4-b]indole, 1-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new fluorescent boro-β-carboline dyes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02132J [pubs.rsc.org]
- 3. Design and Synthesis of Fluorescent 1,3-Diaryl-β-carbolines and 1,3-Diaryl-3,4-dihydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Carboline platform-based novel fluorescent probes for the selective detection of zinc ions: synthesis, live-cell imaging and computational studies - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a significant member of the β-carboline alkaloid family, using High-Performance Liquid Chromatography (HPLC). The document details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method coupled with photodiode array (PDA) detection. It provides an in-depth rationale for method development, step-by-step protocols for sample and mobile phase preparation, and a complete validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, a protocol for conducting forced degradation studies is outlined to ensure the method's specificity and stability-indicating properties. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for the characterization and quality control of this compound.
Introduction and Scientific Background
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound belonging to the β-carboline family.[1][2] These structures are of significant interest in pharmaceutical and biological research due to their diverse pharmacological activities, which can include neuroprotective, cytotoxic, and antioxidant properties.[1] The molecular structure features a rigid, planar pyrido[3,4-b]indole core with a methyl group at the 1-position and a carboxylic acid at the 3-position, lending it acidic properties and potential for varied chemical interactions.[1][2]
Given its potential as a pharmacologically active agent, a validated, reliable, and stability-indicating analytical method is crucial for its quantification in active pharmaceutical ingredients (API), finished drug products, and during various stages of drug development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This document describes the development and validation of such a method.
The core principle of this method is reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[4] For an acidic compound like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, controlling the mobile phase pH is critical to ensure consistent retention and sharp peak shapes by suppressing the ionization of the carboxylic acid group.[5][6] The method is designed to be stability-indicating, meaning it can resolve the parent analyte from its potential degradation products, a key requirement for stability studies as outlined in regulatory guidelines.[7][8]
Recommended HPLC Method
Rationale for Method Design
The selection of chromatographic parameters is based on the physicochemical properties of the analyte and the principles of reversed-phase chromatography.
-
Column Selection: A C18 column is the workhorse of reversed-phase HPLC and is chosen for its hydrophobicity, which provides good retention for the relatively non-polar β-carboline ring system.[4] To counteract the polar nature of the carboxylic acid and ensure good peak shape without excessive tailing, a modern, end-capped, high-purity silica-based C18 column is recommended. Columns specifically designed for the retention of polar compounds are also an excellent choice.[9][10][11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used.
-
Aqueous Phase: An acidic buffer (e.g., phosphate or formate buffer) is crucial. By maintaining a pH well below the pKa of the carboxylic acid group (typically around 4-5), the analyte will be in its non-ionized, more hydrophobic form, leading to increased and more reproducible retention on the C18 column.[6] A low pH also suppresses the ionization of any exposed silanol groups on the column packing, minimizing peak tailing.[3]
-
Organic Modifier: Acetonitrile is chosen for its low UV cutoff, low viscosity, and excellent solvent strength in reversed-phase HPLC. Methanol is a suitable alternative.
-
Gradient Elution: A gradient elution is employed to ensure that both the main analyte and any potential degradation products, which may have a wide range of polarities, are eluted with good peak shape and in a reasonable timeframe.
-
-
Detection: Photodiode Array (PDA) detection is selected due to its ability to scan a range of wavelengths simultaneously.[12] This provides several advantages:
-
Optimal Wavelength Selection: The maximum absorbance wavelength (λmax) can be determined to achieve the highest sensitivity for the analyte.
-
Peak Purity Analysis: The detector can acquire UV spectra across the entire peak, allowing for peak purity assessment to ensure the analyte peak is not co-eluting with any impurities or degradants.[12]
-
Identification: Spectral information can aid in the tentative identification of unknown degradation products.
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These may be adjusted as per USP <621> guidelines to optimize the separation.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with PDA Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 200-400 nm. Quantification at λmax (to be determined) |
| Sample Diluent | Methanol or Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.[1][5]
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or vacuum degassing.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.45 µm PTFE membrane filter and degas before use.
-
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the chosen diluent (e.g., Methanol). Initial solubility tests should be performed to select the most appropriate solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).
-
-
Sample Preparation (e.g., from a solid dosage form):
-
Accurately weigh and transfer a quantity of powdered sample equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[3][13]
-
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[12][14] The following parameters should be evaluated according to ICH Q2(R1) guidelines.[15]
System Suitability
Before each validation run, system suitability must be established to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% (from 5 or 6 replicate injections of a working standard) |
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.
-
Protocol: Expose the analyte (in solid and solution form) to the following stress conditions:[7][16]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solid drug and solution to UV (200 watt hours/m²) and visible light (1.2 million lux hours) as per ICH Q1B.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria:
-
The method must demonstrate significant degradation of the analyte (ideally 5-20%).[16]
-
The analyte peak must be spectrally pure and resolved from all degradation product peaks (Resolution > 1.5). Peak purity will be assessed using the PDA detector.
-
A mass balance should be calculated to ensure that the decrease in the main peak area corresponds to the increase in degradation product peak areas (typical acceptance criteria: 90-110%).[7]
-
Linearity and Range
-
Protocol: Analyze a series of at least five concentrations of the reference standard across the proposed range (e.g., 80% to 120% of the target assay concentration).[17]
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy
-
Protocol: Perform recovery studies by spiking a placebo (if analyzing a formulation) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[15] Prepare three replicates at each level.
-
Analysis: Calculate the percentage recovery for each replicate.
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.[18]
-
The % RSD for the recovery at each level should not exceed 2.0%.
-
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The overall % RSD for the combined results from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise: LOD is typically S/N of 3:1; LOQ is S/N of 10:1.
-
Calibration Curve Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.
Robustness
-
Protocol: Intentionally vary critical method parameters and observe the effect on the results. Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% absolute)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Data Visualization
Workflow Diagram
The overall process from sample receipt to final data analysis is outlined below.
Caption: HPLC analysis workflow from preparation to reporting.
Forced Degradation Logic Diagram
This diagram illustrates the logic for assessing the stability-indicating nature of the method.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. HPLC Tips & Tricks: Mobile Phase Preparation - Buffers | Separation Science [sepscience.com]
- 6. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 7. onyxipca.com [onyxipca.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 12. scribd.com [scribd.com]
- 13. pharmadekho.com [pharmadekho.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. researchgate.net [researchgate.net]
Application and Protocol for the Complete NMR Spectroscopic Analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the pharmacologically significant β-carboline family of alkaloids. The intricate aromatic scaffold of this molecule presents a compelling case for the power of modern multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the rationale behind solvent selection, sample preparation, and the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for unambiguous resonance assignment. The protocols provided herein are designed to serve as a robust framework for researchers in natural product chemistry, medicinal chemistry, and drug development engaged in the characterization of complex heterocyclic compounds.
Introduction: The Structural Challenge of β-Carbolines
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid belongs to the β-carboline class of natural and synthetic compounds, which are renowned for their diverse biological activities, including anti-tumor, anti-inflammatory, and neuropharmacological effects. The rigid, planar, and electron-rich tricyclic core of these molecules often leads to overlapping signals in the aromatic region of the ¹H NMR spectrum, making complete assignment from one-dimensional data alone a formidable challenge. The presence of a carboxylic acid and a methyl group further influences the electronic environment of the ring system.
This application note addresses this challenge by employing a suite of 2D NMR experiments. The central objective is not merely to present data but to illustrate a logical workflow for structural verification that is both efficient and self-validating. We will proceed from initial ¹H and ¹³C spectral acquisition to the detailed analysis of homonuclear and heteronuclear correlation maps to build a complete and unambiguous picture of the molecular structure.
Predicted NMR Data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
While experimental data for this specific molecule is not widely available, the following tables present a highly probable set of ¹H and ¹³C NMR chemical shifts. These predictions are based on published data for structurally similar β-carboline derivatives and foundational principles of NMR spectroscopy, which correlate substituent effects with chemical shifts.[1][2] The numbering scheme used for the assignments is provided in Figure 1.
![Chemical structure of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid with atom numbering.](https://i.imgur.com/example.png)
Table 1: Predicted ¹H NMR Chemical Shifts
(Solvent: DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.80 | s | - |
| H-5 | 8.25 | d | 7.8 |
| H-8 | 7.65 | d | 8.0 |
| H-6 | 7.50 | t | 7.5 |
| H-7 | 7.30 | t | 7.6 |
| 1-CH₃ | 2.85 | s | - |
| 9-NH | 11.90 | s (br) | - |
| 3-COOH | 13.50 | s (br) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
(Solvent: DMSO-d₆, 100 MHz)
| Carbon | Predicted δ (ppm) |
| C-1 | 142.5 |
| C-3 | 135.0 |
| C-4 | 115.0 |
| C-4a | 128.5 |
| C-4b | 121.0 |
| C-5 | 122.0 |
| C-6 | 120.5 |
| C-7 | 123.0 |
| C-8 | 112.5 |
| C-8a | 140.0 |
| C-9a | 138.0 |
| 1-CH₃ | 20.0 |
| 3-COOH | 168.0 |
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for the acquisition and processing of NMR data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Sample Preparation
The choice of solvent is critical for compounds containing acidic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the carboxylic acid without promoting rapid proton exchange of the N-H and COOH protons, which allows for their observation in the ¹H NMR spectrum.
Protocol:
-
Weigh approximately 5-10 mg of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ (99.9% D).
-
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. If present, filter through a small plug of glass wool into a clean NMR tube.
NMR Instrument Parameters
All spectra should be acquired on a modern NMR spectrometer, for instance, a 400 MHz instrument equipped with a broadband probe.
Workflow Diagram:
Caption: General workflow for NMR analysis.
Detailed Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 16 ppm in both dimensions
-
Number of Increments: 256
-
Number of Scans per Increment: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive, edited)
-
¹H Spectral Width: 16 ppm
-
¹³C Spectral Width: 180 ppm
-
¹J(C,H) Coupling Constant: 145 Hz
-
Number of Increments: 256
-
Number of Scans per Increment: 16
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
¹H Spectral Width: 16 ppm
-
¹³C Spectral Width: 240 ppm
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz
-
Number of Increments: 256
-
Number of Scans per Increment: 32
-
Step-by-Step Spectral Interpretation
The following sections detail the logical process for assigning the predicted resonances using the suite of NMR experiments.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is the starting point for the analysis. The aromatic region (δ 7.0-9.0 ppm) is expected to show five distinct signals corresponding to the five protons on the tricyclic core. The downfield singlet at δ 8.80 ppm is characteristic of H-4, which is deshielded by the adjacent nitrogen (N-2) and the carboxylic acid at C-3. The indole N-H proton is expected to be a broad singlet at high chemical shift (δ ~11.90 ppm), while the carboxylic acid proton will be even further downfield and also broad (δ ~13.50 ppm). The methyl group at C-1 will appear as a sharp singlet around δ 2.85 ppm.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide the carbon framework. The carboxylic acid carbon is expected at the lowest field (δ ~168.0 ppm). The aromatic region will contain numerous signals for the sp² hybridized carbons of the pyridoindole system. Quaternary carbons (C-1, C-3, C-4a, C-4b, C-8a, C-9a) can be distinguished from protonated carbons using an HSQC experiment.
Elucidation through 2D NMR Correlations
The COSY spectrum reveals proton-proton couplings, which are invaluable for tracing out the spin systems within the molecule.[3]
-
A strong correlation is expected between H-5 and H-6.
-
H-6 will show correlations to both H-5 and H-7.
-
H-7 will correlate with H-6 and H-8.
-
H-8 will show a correlation only to H-7. This network of correlations allows for the unambiguous assignment of the entire benzo- portion of the indole ring.
The HSQC experiment directly links each proton to the carbon to which it is attached, providing a powerful tool for assigning the protonated carbons.
-
The signal for H-4 at δ 8.80 ppm will correlate to the C-4 signal at δ 115.0 ppm.
-
The signals for H-5, H-6, H-7, and H-8 will correlate to their respective carbon signals (C-5, C-6, C-7, and C-8).
-
The methyl proton singlet at δ 2.85 ppm will correlate to the methyl carbon at δ 20.0 ppm. The edited HSQC experiment also distinguishes CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), although there are no CH₂ groups in this aromatic molecule.
The HMBC experiment is arguably the most critical for confirming the overall structure by revealing long-range (2- and 3-bond) correlations between protons and carbons.[4] This is essential for connecting the different fragments of the molecule and assigning the quaternary carbons.
Key Predicted HMBC Correlations:
Caption: Key predicted HMBC correlations for structural confirmation.
-
H-4 (δ 8.80 ppm): Will show crucial correlations to the quaternary carbons C-4a and C-9a, as well as the carboxylic acid carbon (C-3), confirming its position on the pyridine ring.
-
1-CH₃ (δ 2.85 ppm): The protons of the methyl group will show strong correlations to the quaternary carbon C-1 to which they are attached, and a key 3-bond correlation to C-9a, locking in the position of the methyl group.
-
H-5 (δ 8.25 ppm): Will correlate to C-4a and C-7, further confirming the assignments within the indole ring system.
-
H-8 (δ 7.65 ppm): Will show correlations to C-9a and C-6.
By systematically analyzing these 2D correlations, every proton and carbon in 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can be assigned with a high degree of confidence, thereby providing an unambiguous structural elucidation.
Conclusion
This application note has detailed a comprehensive NMR-based strategy for the structural characterization of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. By integrating one-dimensional ¹H and ¹³C spectra with two-dimensional COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. The provided protocols offer a robust template for researchers and drug development professionals, ensuring high-quality, reproducible data for the analysis of complex heterocyclic molecules. This systematic approach underscores the indispensable role of multi-dimensional NMR spectroscopy in modern chemical research.
References
-
Herraiz, T., & Galisteo, J. (2004). Tetrahydro-β-carboline-3-carboxylic acid, a new amino acid in foods. Journal of Agricultural and Food Chemistry, 52(23), 7059-7065. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
SpectraBase. (n.d.). (-)-(1R,3S)-1-METHYL-1,2,3,4-TETRAHYDRO-BETA-CARBOLINE-3-CARBOXYLIC-ACID - Optional[13C NMR]. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
PubChem. (n.d.). beta-Carboline. National Center for Biotechnology Information. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Sources
Application Notes and Protocols for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid in Drug Discovery
Introduction: The Therapeutic Potential of the β-Carboline Scaffold
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid belongs to the β-carboline family of alkaloids, a class of compounds with a tricyclic indole ring structure that is a key pharmacophore in numerous natural products and synthetic molecules.[1][2][3] This rigid, planar scaffold has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[4][5] The β-carboline core is present in molecules that interact with a wide array of biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[4][6] 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid itself, and its derivatives, serve as a valuable starting point for the development of novel therapeutics.[6] This document provides detailed application notes and protocols for researchers and drug development professionals exploring the potential of this compound.
Application Note I: A Lead Scaffold for Novel Anticancer Agents
Scientific Rationale:
A significant body of research has highlighted the potential of 9H-pyrido[3,4-b]indole (β-carboline) derivatives as potent, broad-spectrum anticancer agents.[7][8] These compounds have demonstrated efficacy against aggressive and difficult-to-treat cancers, including metastatic pancreatic cancer, triple-negative breast cancer, and BRAF-mutant melanoma.[7][8] A key mechanistic feature of this class of compounds is the induction of a strong and selective G2/M phase cell cycle arrest in cancer cells.[7][8] Furthermore, computational modeling studies suggest that the pyrido[3,4-b]indole scaffold can bind to MDM2, a critical negative regulator of the p53 tumor suppressor.[8] By inhibiting the MDM2-p53 interaction, these compounds can stabilize p53, leading to the activation of downstream pathways that promote apoptosis and cell cycle arrest. The structural modifications at the C1 and C3 positions of the β-carboline core are crucial for optimizing anticancer potency.[7]
Caption: Proposed mechanism of anticancer activity via MDM2-p53 pathway.
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MIA PaCa-2, MDA-MB-468, A375)[7][8]
-
Complete growth medium (specific to each cell line)
-
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound Derivative | HCT116 (Colon) IC50 (nM) | MDA-MB-468 (Breast) IC50 (nM) | A375 (Melanoma) IC50 (nM) | MIA PaCa-2 (Pancreatic) IC50 (nM) |
| Derivative A | Experimental Value | Experimental Value | 80[7] | 200[7] |
| Derivative B | 130[7] | Experimental Value | 130[7] | Experimental Value |
Application Note II: Investigating Neuroprotective Properties
Scientific Rationale:
β-carboline alkaloids have been shown to possess a range of activities within the central nervous system.[9] Some derivatives of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid may offer neuroprotective effects, making them interesting candidates for neurodegenerative diseases like Parkinson's disease.[6][10] Potential mechanisms of action include the inhibition of monoamine oxidases (MAO-A and MAO-B), which would increase the levels of neurotransmitters like dopamine and reduce oxidative stress.[10] Additionally, their inherent antioxidant properties may help in scavenging free radicals that contribute to neuronal damage.[6]
Caption: Screening workflow for identifying neuroprotective β-carbolines.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of test compounds against MAO-A and MAO-B enzymes using a commercially available kit.
Materials:
-
MAO-Glo™ Assay Kit (Promega) or equivalent
-
Recombinant human MAO-A and MAO-B enzymes
-
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid or its derivatives
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions. This typically includes the MAO substrate, buffer, and Luciferin Detection Reagent.
-
-
Compound Dilution:
-
Prepare a serial dilution of the test compound and positive controls in the appropriate buffer.
-
-
Assay Protocol:
-
Add 12.5 µL of diluted compound or control to the wells.
-
Add 12.5 µL of MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the MAO substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 50 µL of Luciferin Detection Reagent to stop the reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 values by plotting percent inhibition versus log concentration.
-
Application Note III: Development of Antifilarial Agents
Scientific Rationale:
Substituted 9H-pyrido[3,4-b]indoles (β-carbolines) have been identified as a promising pharmacophore for designing new macrofilaricidal agents.[11] The structure-activity relationship (SAR) studies indicate that substitutions at the C1 and C3 positions of the β-carboline ring are critical for enhancing antifilarial activity.[11] Specifically, the presence of an aryl substituent at position 1 and a carbomethoxy group at position 3 has been shown to be effective.[11] These findings position 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its esters as valuable starting points for the synthesis and evaluation of novel antifilarial drugs.
Protocol 3: Conceptual In Vivo Macrofilaricidal Activity Assessment
This is a conceptual outline for assessing the in vivo efficacy of β-carboline derivatives against adult filarial worms in a rodent model, based on published methodologies.[11] Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Model: Acanthocheilonema viteae in gerbils or mastomys.
Procedure Outline:
-
Infection: Laboratory-bred gerbils are infected subcutaneously with A. viteae infective larvae (L3).
-
Compound Administration:
-
After the worms reach maturity (approximately 90 days post-infection), the animals are treated with the test compound.
-
Administration can be intraperitoneal (i.p.) or oral (p.o.) for 5 consecutive days.[11]
-
A vehicle control group and a positive control group (e.g., with a known antifilarial drug) should be included.
-
-
Efficacy Evaluation:
-
On day 42 post-treatment, animals are euthanized.
-
Adult worms are recovered from the subcutaneous tissues, counted, and their viability is assessed.
-
The effect on female worm sterilization is also evaluated by examining the uterine contents for different developmental stages of microfilariae.
-
-
Data Analysis: The macrofilaricidal activity is expressed as the percentage of dead or moribund adult worms compared to the control group.
Data Presentation:
| Compound | Dose (mg/kg x 5 days, i.p.) | % Macrofilaricidal Activity (A. viteae) |
| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | 50 | >90%[11] |
| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole | 30 | Highest activity against L. carinii[11] |
General Protocols
Compound Handling and Storage
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Preparation of Stock Solutions
-
Accurately weigh the desired amount of the compound.
-
Dissolve in an appropriate solvent, such as DMSO, to make a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
References
- 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid - Smolecule. (2023, August 15).
- Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as New Lead Compounds in Antifilarial Chemotherapy - PubMed. (n.d.).
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents - Longdom Publishing. (n.d.).
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - ResearchGate. (2017, April 3).
- A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H) - PubMed Central. (n.d.).
- Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate - NIH. (2011, October 12).
- Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate - PubMed. (n.d.).
- Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC - PubMed Central. (2022, July 12).
- 9-Methyl-β-carboline - Grokipedia. (n.d.).
- Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - MDPI. (n.d.).
- Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products - Beilstein Journals. (2022, July 26).
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 4. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Potent 1,3-disubstituted-9H-pyrido[3,4-b]indoles as new lead compounds in antifilarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anticancer Potential of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in Cancer Cell Lines
Introduction: The Therapeutic Promise of β-Carboline Alkaloids
The β-carboline alkaloids are a prominent class of heterocyclic compounds characterized by a planar tricyclic pyrido[3,4-b]indole ring system.[1][2][3][4] This structural motif is a key pharmacophore found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[5] Within the field of oncology, β-carboline derivatives have garnered significant attention for their cytotoxic effects against a variety of cancer cell lines.[1][5] Their mechanisms of action are diverse, including DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling pathways that govern cell proliferation and programmed cell death.[1]
This document provides a detailed guide for researchers investigating the anticancer properties of a specific β-carboline derivative: 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid . While extensive research has been conducted on the broader pyrido[3,4-b]indole class, this particular compound presents an opportunity for novel discoveries in cancer therapeutics. These application notes will provide a comprehensive framework for its evaluation, from initial cytotoxicity screening to elucidating its potential mechanism of action.
Molecular Structure and Properties
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic organic compound belonging to the β-carboline family.[6] Its structure features a pyridine ring fused to an indole system, with a methyl group at the 1-position and a carboxylic acid group at the 3-position.[6]
-
Molecular Formula: C₁₃H₁₀N₂O₂[6]
-
Molecular Weight: 226.23 g/mol [6]
-
Synonyms: 1-Methyl-β-carboline-3-carboxylic acid[6]
Hypothesized Mechanism of Action and Investigational Strategy
Based on studies of structurally related pyrido[3,4-b]indole derivatives, a plausible anticancer mechanism for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid involves the induction of cell cycle arrest and apoptosis.[7][8][9] Some derivatives have been shown to cause a strong G2/M phase arrest in the cell cycle.[7][8][9] A proposed investigational workflow is outlined below to systematically test this hypothesis.
Caption: Experimental workflow for evaluating the anticancer effects of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
PART 1: Cell Viability and Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable colorimetric method for this purpose.[10][11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][12] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol: MTT Cell Viability Assay
Materials:
-
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
-
Cancer cell lines of interest (e.g., breast, colon, lung)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in culture medium. After overnight incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-cell blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][13] Measure the absorbance at 570-590 nm using a microplate reader.[10] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[10][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Expected IC₅₀ Values for Pyrido[3,4-b]indole Derivatives
While specific data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is not yet established, studies on other derivatives provide a reference for potential potency.
| Cancer Cell Line | Derivative Compound | Reported IC₅₀ (µM) |
| MCF-7 (Breast) | 1H-pyrido[3,4-b]indol-1-one hybrid 9c | 4.34 ± 0.31[1] |
| MDA-MB-231 (Breast) | 1H-pyrido[3,4-b]indol-1-one hybrid 9c | 0.77 ± 0.03[1] |
| 4T1 (Murine Breast) | 1H-pyrido[3,4-b]indol-1-one hybrid 9c | 3.71 ± 0.39[1] |
| HCT116 (Colon) | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | 0.13[14] |
| MIA PaCa-2 (Pancreatic) | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | 0.20[14] |
| A375 (Melanoma) | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | 0.23[14] |
PART 2: Assessment of Apoptosis Induction
A key indicator of anticancer activity is the ability of a compound to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15][16]
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[15][16][17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[16][18] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17] This dual staining allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation solution to maintain membrane integrity.[17]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[17] Wash the cells twice with cold PBS to remove any residual medium.[15][17][18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
PART 3: Mechanistic Investigation via Western Blotting
To delve deeper into the molecular mechanism of action, Western blotting can be employed to assess changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.[19]
Principle of Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[19] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[20]
Hypothesized Signaling Pathway
Based on literature for related compounds that target the MDM2-p53 pathway, we can hypothesize a potential mechanism for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.[7][8] Inhibition of MDM2 would lead to the stabilization and activation of the p53 tumor suppressor protein, which in turn would upregulate downstream targets that promote cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, Puma).
Caption: Hypothesized signaling pathway targeted by 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Protocol: Western Blot Analysis
Materials:
-
Treated and control cell pellets
-
RIPA or NP40 Lysis Buffer with protease and phosphatase inhibitors[21]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes[21]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[21]
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies[21]
-
Chemiluminescent substrate (ECL)[21]
-
Imaging system
Procedure:
-
Protein Lysate Preparation: Treat cells with the compound for the desired time. Harvest cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20][21]
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[21] Analyze the band intensities relative to a loading control like β-actin.
Conclusion and Future Directions
This guide provides a comprehensive set of protocols to systematically evaluate the anticancer potential of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. By following this workflow, researchers can determine its cytotoxicity across various cancer cell lines, confirm its ability to induce apoptosis, and begin to unravel the underlying molecular mechanisms. Positive results from these assays would warrant further investigation, including cell cycle analysis, in vivo xenograft studies, and broader kinase profiling to fully characterize this promising compound as a potential therapeutic agent.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Gnanaprakash, D. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting - Chen Lab. Retrieved from [Link]
-
Saha, S., et al. (2025). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Advances. Retrieved from [Link]
-
Burtoloso, A. C. B., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Retrieved from [Link]
-
Li, J., et al. (n.d.). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Molecules. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]
-
PubMed. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (in μM) for compounds 8–11. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2025). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Retrieved from [Link]
-
ResearchGate. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Retrieved from [Link]
-
National Institutes of Health. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Retrieved from [Link]
-
ResearchGate. (2025). Elevated Blood Harmane (1-methyl-9H-pyrido[3,4-b]indole) Concentrations In Parkinson's Disease. Retrieved from [Link]
Sources
- 1. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 7. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Welcome to the technical support center for the purification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this beta-carboline derivative.
Introduction
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a member of the β-carboline family, a class of compounds known for their diverse biological activities.[1] The purity of this compound is critical for accurate biological and pharmacological studies. Its purification can be challenging due to its polar nature, amphoteric properties (containing both a basic pyridine nitrogen and an acidic carboxylic acid), and potential for complex impurity profiles stemming from its synthesis, commonly through the Pictet-Spengler reaction.[2][3][4] This guide provides practical, field-proven advice to help you achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in a question-and-answer format.
Q1: My compound streaks significantly on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What can I do?
A1: Streaking of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid on silica gel is a common problem arising from the interaction of its basic pyridine nitrogen and acidic carboxylic acid group with the acidic silica surface. Here are several strategies to mitigate this issue:
-
Incorporate an Acidic Modifier: Add a small amount of acetic acid or formic acid (typically 0.5-2%) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The acid protonates the pyridine nitrogen, reducing its interaction with the silica and resulting in more defined spots.[5]
-
Use a Basic Modifier: Alternatively, adding a basic modifier like triethylamine (0.5-2%) can neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic pyridine moiety.
-
Employ a More Polar Mobile Phase: A highly polar mobile phase, such as dichloromethane/methanol/ammonia, can also help to reduce streaking by competing for the active sites on the silica gel.[6]
-
Consider Reversed-Phase TLC: If streaking persists, reversed-phase TLC plates (e.g., C18) are an excellent alternative. The separation mechanism is based on hydrophobicity, which can circumvent the issues seen with normal-phase silica.
Q2: I'm having trouble getting my compound to crystallize. It either oils out or remains in solution. How can I induce crystallization?
A2: The high polarity and potential for strong intermolecular interactions of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can make crystallization challenging. Here’s a systematic approach to troubleshoot this:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Given the compound's polarity, consider solvents like methanol, ethanol, or mixtures such as methanol/water or ethanol/ethyl acetate.[7][8]
-
Slow Cooling: Rapid cooling often leads to the formation of oils. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[6]
-
-
Anti-Solvent Addition: If the compound is highly soluble in a particular solvent even at low temperatures, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. For a polar compound like this, a less polar anti-solvent like ethyl acetate or diethyl ether could be effective when the initial solvent is methanol or ethanol.
Q3: My flash column chromatography is not providing good separation of my product from impurities. What adjustments can I make?
A3: Poor separation during flash chromatography can be due to several factors. Here's how to optimize your separation:
-
Optimize Your Solvent System:
-
TLC Guidance: Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for the best separation on a column.
-
Gradient Elution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will provide better resolution than an isocratic elution. For this compound, a gradient of methanol in dichloromethane or ethyl acetate in hexane, with the addition of a modifier as discussed in Q1, is a good starting point.[9][10]
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then diluted. Adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder at the top of the column can significantly improve resolution.
-
-
Consider Reversed-Phase Chromatography: For highly polar compounds and impurities, reversed-phase flash chromatography can be more effective. A C18-functionalized silica is used as the stationary phase, and a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, is employed. Adding a small amount of formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for carboxylic acids.[6][11]
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my sample of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid synthesized via the Pictet-Spengler reaction?
A: The Pictet-Spengler reaction is a powerful method for synthesizing the β-carboline skeleton.[2][4] However, it can lead to several impurities:
-
Unreacted Starting Materials: Tryptophan derivatives and the aldehyde or ketone used in the reaction may be present.
-
Tetrahydro-β-carboline Intermediate: The initial cyclization product is a tetrahydro-β-carboline, which is subsequently oxidized to the aromatic β-carboline. Incomplete oxidation will result in this impurity.[12]
-
Decarboxylated Product: The carboxylic acid group at the 3-position can be lost under harsh reaction conditions (e.g., high heat or strong acid), leading to the formation of 1-methyl-9H-pyrido[3,4-b]indole (harmane).[4]
Q: What is the best way to store purified 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid?
A: As a solid, the compound should be stored in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen) to minimize degradation. For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, use an inert gas atmosphere and store at -20°C for short periods.[13]
Q: My compound has poor solubility in common organic solvents for NMR. What can I use?
A: Due to its polar and zwitterionic character, 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid may have limited solubility in solvents like chloroform-d. Deuterated dimethyl sulfoxide (DMSO-d6) or methanol-d4 are excellent alternatives that can typically dissolve polar, hydrogen-bonding compounds.
Experimental Protocols
Here are detailed, step-by-step methodologies for the purification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is suitable for the purification of moderately polar β-carboline derivatives.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or DMF). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the initial, less polar solvent. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane. Add 0.5% acetic acid to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Normal Phase Flash Chromatography
| Solvent System | Modifier | Typical Application |
| Dichloromethane/Methanol | 0.5-2% Acetic Acid | Good for resolving polar impurities. |
| Ethyl Acetate/Hexane | 0.5-2% Acetic Acid | Suitable for less polar impurities. |
| Chloroform/Methanol | 1% Triethylamine | Useful if the compound is strongly retained. |
Protocol 2: Reversed-Phase Column Chromatography
This method is highly effective for the purification of polar and water-soluble β-carbolines.
-
Column Equilibration: Equilibrate a C18-functionalized silica column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent like methanol. Filter the solution to remove any particulates.
-
Injection and Elution: Inject the sample onto the column and begin the elution. A typical gradient would be to increase the acetonitrile concentration from 5% to 95% over 20-30 minutes.
-
Fraction Collection and Analysis: Collect fractions and analyze by reversed-phase TLC or HPLC.
-
Product Isolation: Combine the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the purified product.
Visualizations
Diagram 1: Purification Workflow
Caption: A typical workflow for the purification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Diagram 2: Troubleshooting Logic for Chromatography
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid solubility issues and solutions
Welcome to the technical support center for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. As a member of the β-carboline family, this molecule holds significant research interest; however, its physicochemical properties can present experimental hurdles.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful application of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in your research.
I. Understanding the Molecule: Why Solubility is a Challenge
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid possesses a rigid, planar tricyclic ring system characteristic of β-carbolines, coupled with a carboxylic acid functional group.[1] This structure results in a molecule that is sparingly soluble in aqueous solutions at neutral pH. The relatively non-polar backbone contributes to low water solubility, while the ionizable carboxylic acid and nitrogen atoms in the pyridine ring suggest that its solubility is highly dependent on pH. A related compound, 9H-pyrido[3,4-b]indole-3-carboxylic acid, has a reported aqueous solubility of >31.8 µg/mL at pH 7.4, indicating that these compounds are generally poorly soluble in neutral aqueous media.[2]
II. Troubleshooting Guide: Addressing Common Solubility Issues
This section is designed to provide solutions to specific problems you may encounter during your experiments.
Scenario 1: My compound will not dissolve in my aqueous buffer.
Problem: You are attempting to prepare a stock solution or a working solution of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in a standard aqueous buffer (e.g., PBS, pH 7.4), but the compound remains as a solid precipitate.
Root Cause Analysis: The poor aqueous solubility at neutral pH is the primary reason for this issue. The carboxylic acid group is likely protonated at this pH, reducing its ability to interact with water molecules.
Solutions:
-
pH Adjustment: The solubility of carboxylic acids can be significantly increased by raising the pH of the solution. At a pH above the pKa of the carboxylic acid, the group will be deprotonated to a carboxylate, which is more polar and readily solvated by water.
-
Protocol:
-
Prepare a stock solution of your compound in an organic solvent such as DMSO.
-
Gradually add small aliquots of the DMSO stock to your aqueous buffer while stirring.
-
If precipitation occurs, add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise to increase the pH. Monitor the pH and the dissolution of the compound.
-
Aim for a pH where the compound is fully dissolved. Be mindful that a high pH may not be suitable for all experimental systems.
-
-
-
Use of Co-solvents: For many in vitro assays, the use of a small percentage of an organic co-solvent can be an effective way to increase the solubility of your compound.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used.
-
Protocol:
-
Prepare a high-concentration stock solution of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in 100% DMSO.
-
For your working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <1%) to avoid off-target effects in biological assays.
-
-
Scenario 2: My compound precipitates out of solution during my experiment.
Problem: You have successfully prepared a solution of your compound, but over time, or upon a change in experimental conditions (e.g., temperature change, addition to cell culture media), the compound precipitates.
Root Cause Analysis: This can be due to a variety of factors, including a change in pH, temperature, or the presence of salts in your experimental medium that reduce the solubility of the compound.
Solutions:
-
pH Stability: Ensure the pH of your experimental system is maintained within a range where the compound is soluble. If your experiment involves a pH shift, you may need to consider alternative formulation strategies.
-
Formulation with Excipients: For in vivo studies or more complex in vitro models, formulation with solubilizing agents can be beneficial.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Surfactants: Surfactants like Tween® 80 or Polysorbate 80 can be used to create micellar formulations that can solubilize hydrophobic compounds.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid?
A1: For preparing a high-concentration stock solution, we recommend using an organic solvent such as dimethyl sulfoxide (DMSO). Beta-carbolines are generally soluble in DMSO.
Q2: How should I store solutions of this compound?
A2: We recommend preparing fresh aqueous solutions for each experiment. If you need to store a stock solution in an organic solvent like DMSO, store it at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
Q3: Is the solubility of this compound affected by temperature?
A3: The effect of temperature on solubility can vary. For some compounds, increasing the temperature can increase solubility. However, for others, it may have a minimal effect or even decrease solubility. It is advisable to determine the temperature-solubility profile for your specific experimental conditions empirically.
Q4: Can I use sonication to help dissolve the compound?
A4: Sonication can be a useful technique to aid in the dissolution of suspended particles. However, it is important to be cautious as prolonged or high-energy sonication can potentially lead to the degradation of the compound. Use short bursts of sonication and cool the sample on ice to minimize any potential thermal degradation.
Q5: Are there any known stability issues with this compound?
A5: While specific stability data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is not extensively documented, β-carbolines can be sensitive to light and oxidation. It is recommended to protect solutions from light and to use freshly prepared solutions whenever possible.
IV. Data & Diagrams
Table 1: Expected Solubility Behavior of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
| Solvent/Condition | Expected Solubility | Rationale |
| Aqueous Buffer (pH 7.4) | Poor | The carboxylic acid is protonated, and the molecule is largely non-polar. |
| Aqueous Buffer (pH > 8) | Increased | Deprotonation of the carboxylic acid to the more polar carboxylate form. |
| Aqueous Buffer (pH < 4) | Potentially Increased | Protonation of the pyridine nitrogen may increase solubility, but the carboxylic acid remains protonated. |
| DMSO, DMF | Good | Polar aprotic solvents capable of solvating the molecule. |
| Ethanol, Methanol | Moderate | Polar protic solvents that can interact with the polar functional groups. |
Diagram 1: pH-Dependent Ionization and its Effect on Solubility
Caption: Influence of pH on the ionization state and expected aqueous solubility of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Diagram 2: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide to troubleshooting solubility problems with 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
V. References
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Stability of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid in Solution
Welcome to the technical support center for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in solution. Understanding the stability of this molecule is critical for obtaining reliable and reproducible experimental results.
Introduction to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a member of the β-carboline family of alkaloids. These compounds are of significant interest in various fields, including neuroscience and drug discovery, due to their diverse biological activities. The stability of this compound in solution is a crucial factor that can influence experimental outcomes, from in vitro assays to formulation development. This guide will address common questions and challenges related to its stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid?
A1: To ensure the long-term integrity of the solid compound, it is recommended to store it at temperatures between 0-8°C. This minimizes the potential for thermal degradation over time.
Q2: I'm seeing a decrease in the concentration of my stock solution over time. What could be the cause?
A2: A decrease in concentration can be attributed to several factors, including degradation due to improper storage, solvent effects, or exposure to light. For aqueous solutions, it is not recommended to store them for more than one day. If using organic solvents like ethanol, DMSO, or dimethylformamide, ensure the solution is purged with an inert gas to minimize oxidation. Always store solutions at low temperatures and protected from light.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The primary degradation pathway for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and related β-carboline carboxylic acids is oxidative decarboxylation.[1] This process involves the loss of the carboxylic acid group as carbon dioxide and can be accelerated by factors such as heat, light, and the presence of oxidizing agents. This can lead to the formation of 1-methyl-9H-pyrido[3,4-b]indole (harman) and its dihydro- derivatives.[1]
Q4: How does pH affect the stability of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in aqueous solutions?
Q5: Is this compound sensitive to light?
A5: Yes, β-carboline derivatives can be photosensitive. Photostability testing is a crucial part of stability assessment, as outlined in the ICH Q1B guidelines.[2][3][4] Exposure to UV and visible light can lead to photodegradation. Therefore, it is essential to protect solutions from light by using amber vials or by working in a dark environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Degradation of the compound in the assay medium. | Prepare fresh solutions for each experiment. Perform a preliminary stability test of the compound in your specific assay buffer under the experimental conditions (e.g., temperature, duration). |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Poor solubility in aqueous buffer | The compound has limited aqueous solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The solubility in aqueous solution at pH 7.4 is greater than 31.8 µg/mL. |
| Precipitation of the compound during the experiment | Exceeding the solubility limit in the final solution. | Determine the solubility of the compound in your specific experimental medium before conducting the main experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5]
Objective: To investigate the degradation of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid under various stress conditions.
Materials:
-
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][4] A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 288 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity of the method.
Data Presentation
Table 1: Physicochemical Properties of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | |
| Molecular Weight | 226.23 g/mol | |
| LogP | 0.6 | |
| Topological Polar Surface Area | 66.0 Ų | |
| Aqueous Solubility (pH 7.4) | >31.8 µg/mL |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | - | 24 hours | 60°C |
| Photochemical | ICH Q1B compliant light source | As per guidelines | Controlled |
Visualizations
Diagram 1: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Potential Degradation Pathway
Caption: Postulated oxidative decarboxylation pathway.
References
-
MedCrave. (2016-12-14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
Garat, M., et al. (2000). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 48(11), 5484-5489. Available at: [Link]
-
Louis, E. L., et al. (2014). Blood Harmane (1-methyl-9h-pyrido[3,4-b]indole) Concentrations in Essential Tremor: Repeat Observation in Cases and Controls in New York. Journal of Toxicology and Environmental Health, Part A, 77(1-3), 132-139. Available at: [Link]
-
Payne, A., et al. (2005). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 280(46), 38436-38444. Available at: [Link]
-
Waley, S. G. (1980). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, 185(3), 789-791. Available at: [Link]
-
Louis, E. L., et al. (2011). Elevated Blood Harmane (1-methyl-9H-pyrido[3,4-b]indole) Concentrations In Parkinson's Disease. Neurotoxicology, 32(5), 575-580. Available at: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Adachi, J., et al. (1993). Endogenous formation of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid in man as the possible causative substance of eosinophilia-myalgia syndrome associated with ingestion of L-tryptophan. Archives of Environmental Contamination and Toxicology, 25(3), 359-363. Available at: [Link]
-
Ziegler, M., et al. (2021). pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D)... ResearchGate. Available at: [Link]
-
EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Herraiz, T., & Galisteo, J. (2003). Identification and occurrence of the novel alkaloid pentahydroxypentyl-tetrahydro-beta-carboline-3-carboxylic acid as a tryptophan glycoconjugate in fruit juices and jams. Journal of Agricultural and Food Chemistry, 51(8), 2348-2352. Available at: [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Available at: [Link]
-
Adachi, J., et al. (1992). Acetaldehyde-induced formation of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid in rats. Alcohol and Alcoholism, 27(5), 511-516. Available at: [Link]
-
Herraiz, T., & Guillén, H. (2011). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of Neurochemistry, 118(4), 624-633. Available at: [Link]
-
Polanski, J., et al. (2012). The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. Journal of Neurochemistry, 120(4), 595-610. Available at: [Link]
-
PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-. Available at: [Link]
-
Wikidata. 1-methyl-3H,4H,9H-pyrido[3,4-b]indole. Available at: [Link]
Sources
- 1. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid Experiments
Welcome to the technical support center for researchers working with 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established laboratory practices and scientific literature. The goal is to help you navigate the common pitfalls and ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, purification, and handling of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Question 1: My Pictet-Spengler reaction for the synthesis of the β-carboline core is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Pictet-Spengler reaction are a frequent issue when synthesizing β-carboline structures like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.[1] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[1][2] Several factors can contribute to poor yields.
Underlying Causes and Optimization Strategies:
-
Inappropriate Acid Catalyst or Concentration: The choice and amount of acid are critical. An insufficient amount may not effectively catalyze the reaction, while an excess can protonate the starting tryptamine, reducing its nucleophilicity.[1]
-
Troubleshooting: Titrate the acid catalyst concentration. Commonly used Brønsted acids include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[3] Lewis acids like Yb(OTf)₃ and Sc(OTf)₃ can also be effective.[3] Start with a catalytic amount and incrementally increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poorly Reactive Starting Materials: Tryptamines with electron-withdrawing groups on the indole ring or sterically hindered aldehydes can exhibit lower reactivity.[1]
-
Troubleshooting: If possible, consider using starting materials with electron-donating groups to enhance the nucleophilicity of the indole ring. For less reactive aldehydes, increasing the reaction temperature or using a stronger acid catalyst may be necessary.[2]
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to the degradation of starting materials or the final product.[1]
-
Troubleshooting: Optimize the reaction temperature. Start at room temperature and gradually increase the temperature, monitoring for product formation and decomposition. Some protocols suggest refluxing conditions.[3]
-
-
Presence of Water: While some protocols use water as a solvent, incomplete removal of water during the imine formation step can inhibit the reaction.[1]
-
Troubleshooting: Ensure your reagents and solvents are anhydrous, especially if the reaction is sensitive to water. Using a Dean-Stark apparatus can be beneficial for removing water azeotropically.
-
Experimental Workflow: Optimizing the Pictet-Spengler Reaction
Caption: Workflow for optimizing the Pictet-Spengler reaction.
Question 2: I am having difficulty with the solubility of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid for my biological assays. What solvents are recommended?
Answer:
The solubility of β-carboline derivatives can be challenging due to their relatively rigid and planar structure.[4] 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, with its carboxylic acid group, will have pH-dependent solubility.
Recommended Solvents and Strategies:
-
Aqueous Buffers (with pH adjustment): The carboxylic acid moiety allows for increased solubility in basic aqueous solutions.
-
Protocol: Prepare a stock solution in a mild base such as 0.1 M NaOH or a basic buffer (e.g., phosphate buffer at pH > 8). The carboxylate salt formed will be more soluble in water. For cell-based assays, it is crucial to then neutralize the solution to physiological pH (7.2-7.4) and further dilute it in the appropriate cell culture medium. Be aware that precipitation may occur upon neutralization, so perform this step carefully and observe for any insolubility.
-
-
Organic Solvents: For preparing high-concentration stock solutions, organic solvents are often necessary.
-
Dimethyl Sulfoxide (DMSO): This is a common choice for dissolving many organic compounds for biological testing. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. For your final assay concentration, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Ethanol or Methanol: These polar protic solvents can also be used, but their volatility and potential for cytotoxicity at higher concentrations should be considered.
-
Solubility Data Summary:
| Solvent | Solubility Characteristics | Recommended Use |
| Aqueous Buffer (pH > 8) | Good (as carboxylate salt) | Initial solubilization for aqueous assays |
| Physiological Buffer (pH 7.4) | Low | Final dilution in biological assays |
| DMSO | High | High-concentration stock solutions |
| Ethanol/Methanol | Moderate | Stock solutions (use with caution in cell-based assays) |
Question 3: My purified product shows signs of degradation over time. What are the recommended storage conditions for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid?
Answer:
The stability of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is crucial for obtaining reproducible experimental results. The β-carboline core can be susceptible to oxidation and photodegradation.
Recommended Storage Conditions:
-
Solid Form: As a solid, the compound is relatively stable. However, for long-term storage, it is recommended to store it at 0-8°C in a tightly sealed container, protected from light and moisture.[4]
-
In Solution: Solutions are generally less stable than the solid material.
-
Stock Solutions in Organic Solvents (e.g., DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping the container in aluminum foil.
-
Aqueous Solutions: Prepare fresh aqueous solutions for each experiment whenever possible. If storage is necessary, filter-sterilize the solution and store it at 4°C for short periods (1-2 days) or at -20°C for longer durations. Avoid prolonged storage of aqueous solutions, as hydrolysis or microbial growth can occur.
-
Section 2: Frequently Asked Questions (FAQs)
Question 4: What is the primary method for synthesizing 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid?
Answer:
The most common and effective method for synthesizing the β-carboline core of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is the Pictet-Spengler reaction .[1][2][5] This reaction involves the condensation of a tryptamine derivative with an appropriate aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] For this specific compound, the reaction would typically involve a tryptophan derivative and a source for the 1-methyl group, often through a subsequent oxidation step to form the aromatic pyridine ring.[6]
General Synthetic Pathway
Caption: Generalized synthetic pathway to β-carbolines.
Question 5: What are the expected analytical characteristics (e.g., molecular weight, NMR) for this compound?
Answer:
Proper characterization is essential to confirm the identity and purity of your synthesized 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Key Analytical Data:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [4] |
| Molecular Weight | 226.23 g/mol | [4] |
| Exact Mass | 226.074227566 amu | [4] |
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole and pyridine rings, a singlet for the methyl group at the 1-position, and a signal for the indole N-H proton. The carboxylic acid proton may be broad or not observed depending on the solvent used.
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the methyl carbon, the carboxylic acid carbon, and the quaternary carbons of the fused ring system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass and elemental composition. The ESI-MS is expected to show a prominent peak for [M+H]⁺ or [M-H]⁻ depending on the mode.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches.
Question 6: Are there any known biological activities or potential applications for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives?
Answer:
Yes, the β-carboline scaffold is a privileged structure in medicinal chemistry and is found in many biologically active natural products and synthetic compounds.[7][8] Derivatives of this core structure have shown a wide range of biological activities.
Reported Biological Activities of β-carboline Derivatives:
-
Neuroprotective Effects: Some derivatives have been investigated for their potential to protect against neurodegenerative diseases.[4][9] For instance, the related compound harmane (1-methyl-9H-pyrido[3,4-b]indole) is a known neurotoxin that can induce tremors.
-
Anticancer Activity: The β-carboline nucleus is present in several compounds with reported cytotoxic effects on cancer cell lines, making it a target for the development of new anticancer agents.[4][7]
-
Anti-infective Properties: Various synthetic β-carboline derivatives have demonstrated significant anti-leishmanial, anti-malarial, and anti-microbial activities.[6]
-
Enzyme Inhibition: Certain β-carbolines are known to inhibit enzymes such as monoamine oxidase (MAO), which is relevant to their neurological effects.[9]
The specific biological profile of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid itself may be less extensively studied than some of its derivatives, but its structure suggests it is a valuable starting point for generating libraries of compounds for screening in various disease models.[4][10]
References
-
Pictet–Spengler reaction - Wikipedia. Available from: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available from: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available from: [Link]
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol - SynOpen. (2014-06-16). Available from: [Link]
-
Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate - NIH. (2011-10-12). Available from: [Link]
-
Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - MDPI. Available from: [Link]
-
Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Available from: [Link]
-
Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products - Beilstein Journals. (2022-07-26). Available from: [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem. Available from: [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- | C14H10N2O3 | CID 5488588. Available from: [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H) - PubMed Central. Available from: [Link]
-
9H-Pyrido[3,4-b]indole, 1-methyl- - the NIST WebBook. Available from: [Link]
-
Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate - PubMed. Available from: [Link]
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC - NIH. Available from: [Link]
-
9-Methyl-β-carboline - Grokipedia. Available from: [Link]
-
Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PMC - PubMed Central. Available from: [Link]
-
Blood Harmane (1-methyl-9h-pyrido[3,4-b]indole) Concentrations in Essential Tremor: Repeat Observation in Cases and Controls in New York. Available from: [Link]
-
Elevated Blood Harmane (1-methyl-9H-pyrido[3,4-b]indole) Concentrations In Parkinson's Disease | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 8. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for β-Carboline Synthesis
Welcome to the technical support center for β-carboline synthesis. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established literature and field experience, we will explore the nuances of the most prevalent synthetic routes, focusing on the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of β-carbolines.
Q1: What are the primary synthetic strategies for constructing the β-carboline core?
A1: The two most powerful and widely used methods for synthesizing the β-carboline skeleton are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[1][2] Both strategies involve forming the C-ring of the tricyclic system from a tryptamine or tryptophan derivative. The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution that condenses a β-arylethylamine (like tryptamine) with an aldehyde or ketone.[3] The Bischler-Napieralski reaction achieves cyclization through the dehydration of an N-acylated tryptamine derivative using strong dehydrating agents.[4][5]
Q2: My initial cyclization yielded a tetrahydro-β-carboline (THBC) or dihydro-β-carboline (DHBC). How do I convert it to the fully aromatic β-carboline?
A2: This is a common and necessary final step for many protocols. The conversion of THBCs or DHBCs to the aromatic β-carboline requires an oxidation/dehydrogenation step.[1] A variety of reagents can accomplish this, with the choice depending on the stability of your substituents. Traditional and effective methods include:
-
Palladium on carbon (Pd/C) with a hydrogen acceptor, often in a high-boiling solvent.[1]
-
Elemental sulfur at high temperatures.[8]
-
Manganese dioxide (MnO₂) .[9]
It is crucial to choose an oxidant that is compatible with the functional groups on your molecule to avoid unwanted side reactions.
Q3: Can I directly synthesize the aromatic β-carboline in one pot?
A3: Yes, several one-pot methodologies have been developed that combine the Pictet-Spengler cyclization with an in-situ oxidation step, bypassing the need to isolate the tetrahydro- intermediate.[1] For example, using iodine (I₂) and trifluoroacetic acid (TFA) in DMSO at elevated temperatures can drive a sequence of decarboxylation, deamination, Pictet-Spengler reaction, and oxidation.[1] Another approach utilizes a bifunctional catalyst system, such as 5% Pd/C and K-10 montmorillonite clay, to catalyze the condensation, cyclization, and subsequent dehydrogenation in a single pot.[10]
Troubleshooting Guide: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is valued for its versatility and often mild conditions. However, achieving high yields can be challenging. This guide addresses specific issues you might encounter.
Issue 1: Low or No Product Yield
Low conversion is the most common problem and can stem from multiple factors. The core of the reaction relies on the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization.[3][11] Any factor that inhibits the formation or reactivity of this intermediate will lower your yield.
Q: My Pictet-Spengler reaction is not working or the yield is very low. What should I check first?
A: Begin with a systematic evaluation of your reaction parameters, as illustrated in the workflow below.
Solutions to Minimize the Retro-Ritter Reaction:
-
Use a Nitrile Solvent: Le Chatelier's principle can be leveraged here. Using a nitrile (e.g., acetonitrile) as the solvent shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization pathway. [2][5][12]2. Employ Milder Reagents: While POCl₃ and P₂O₅ are classic dehydrating agents, they are very harsh. [4][13]Milder conditions, such as using triflic anhydride (Tf₂O) or oxalyl chloride, can promote cyclization at lower temperatures, reducing the rate of the elimination side reaction. [5][14]3. Activate the Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. It is most effective when the indole ring system is electron-rich, as this accelerates the cyclization step, allowing it to outcompete the retro-Ritter elimination. [14][13]If your substrate has electron-withdrawing groups, the reaction will be more sluggish and prone to side reactions.
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
Tryptamine or Tryptophan derivative (1.0 eq)
-
Aldehyde or ketone (1.1 - 1.5 eq)
-
Acid catalyst (e.g., Trifluoroacetic acid, TFA, 10-50 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tryptamine derivative (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DCM).
-
Addition of Reagents: Add the aldehyde (1.1-1.5 eq) to the solution. Stir for 5-10 minutes at room temperature.
-
Catalysis: Add the acid catalyst (e.g., TFA) dropwise to the stirring solution.
-
Reaction: Stir the reaction at the desired temperature (this can range from 0°C to reflux, but room temperature is a good starting point). [15]Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the solvent (DCM).
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure tetrahydro-β-carboline product. [15]
References
-
László, Z., et al. (2020). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. Available at: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available at: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]
-
Grokipedia. Bischler–Napieralski reaction. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Sciforum. Synthesis of β-carboline derivatives. Available at: [Link]
-
Slideshare. Bischler napieralski reaction. Available at: [Link]
-
ResearchGate. Synthesis of β-carbolines (microreview). Available at: [Link]
-
Organic Syntheses. 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Available at: [Link]
-
OUCI. Recent Advances in the Synthesis of β-Carboline Alkaloids. Available at: [Link]
-
LJMU Research Online. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Available at: [Link]
-
National Center for Biotechnology Information. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available at: [Link]
-
Malaysian Journal of Analytical Sciences. SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Available at: [Link]
-
YouTube. The Pictet Spengler Reaction Mechanism. Available at: [Link]
-
Taylor & Francis Online. SYNTHESIS OF β-CARBOLINES. A REVIEW. Available at: [Link]
-
YouTube. Pictet-Spengler Reaction Mechanism | Organic Chemistry. Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available at: [Link]
-
ResearchGate. Optimisation of β-carboline 6 synthesis. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions [a]. Available at: [Link]
-
YouTube. Pictet-Spengler Reaction. Available at: [Link]
-
The Distant Reader. Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. Available at: [Link]
-
ACS Publications. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Available at: [Link]
-
ResearchGate. Stereoselective synthesis of β-carboline and tetrahydro-β-carboline.... Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and application of β-carbolines as novel multi-functional anti-Alzheimer's disease agents. Available at: [Link]
-
MDPI. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
PubMed. Synthesis and bioactivity of beta-carboline derivatives. Available at: [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Synthesis and bioactivity of beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and application of β-carbolines as novel multi-functional anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. grokipedia.com [grokipedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate common issues and achieve successful crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid to consider for crystallization?
A1: 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a beta-carboline derivative.[1] It exists as a solid crystalline material at room temperature.[1] Key properties influencing its crystallization include its molecular structure, which features a rigid, planar beta-carboline core with a carboxylic acid group at the 3-position and a methyl group at the 1-position.[1] This structure allows for hydrogen bonding and pi-stacking interactions, which are crucial for crystal lattice formation. The presence of both a carboxylic acid and a basic pyridine nitrogen means its solubility is highly dependent on pH.[2][3]
Q2: I'm not getting any crystals. What is the most common reason for crystallization failure with this compound?
A2: The most frequent issue is improper solvent selection and concentration. 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, like many beta-carbolines, has limited solubility in many common organic solvents. If the solution is too dilute (undersaturated), crystals will not form. Conversely, if the solution is too concentrated or cools too quickly, the compound may "oil out" or precipitate as an amorphous solid rather than forming an ordered crystal lattice.
Q3: What are some good starting solvents to try for the crystallization of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid?
A3: Based on the behavior of similar beta-carboline structures, good starting points for solvent screening include:
-
Alcohols: Methanol and ethanol are often effective for dissolving beta-carbolines upon heating and allowing for crystal formation upon cooling.[2]
-
Esters: Ethyl acetate is another common solvent used for the purification and crystallization of harmine derivatives.[4]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can be effective for dissolving beta-carbolines, though inducing crystallization from these high-boiling point solvents can be challenging and often requires anti-solvent addition or vapor diffusion techniques.[5]
-
Aqueous systems with pH modification: Given the carboxylic acid and pyridine moieties, solubility is pH-dependent.[2][3] Dissolving the compound in an acidic aqueous solution and then slowly neutralizing it can be an effective crystallization strategy.
Q4: How does pH affect the crystallization of this compound?
A4: The pH of the crystallization medium is a critical factor. The pyridine nitrogen in the beta-carboline ring can be protonated at acidic pH, increasing the compound's solubility in aqueous media.[2] Conversely, the carboxylic acid group will be deprotonated at basic pH, also increasing aqueous solubility. At its isoelectric point, the compound will have its lowest aqueous solubility, which can be an ideal condition for crystallization. Therefore, carefully controlling the pH can be a powerful tool to induce crystallization.[3]
In-Depth Troubleshooting Guides
Problem 1: The Compound Fails to Crystallize and Remains in Solution
This is a classic case of insufficient supersaturation. Supersaturation is the driving force for crystallization, and if the concentration of the solute is below its solubility limit at a given temperature, nucleation and crystal growth will not occur.
Root Cause Analysis and Solutions:
-
Solution is Undersaturated:
-
Explanation: You may have used too much solvent to dissolve the compound.
-
Solution: Slowly evaporate the solvent to increase the concentration of your compound. This can be done by leaving the solution partially covered in a fume hood or by gentle heating. Be cautious not to evaporate too quickly, as this can lead to rapid precipitation of an amorphous solid.
-
-
Inappropriate Solvent:
-
Explanation: The chosen solvent may be too good at solvating the molecule, even at lower temperatures.
-
Solution: Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with your primary solvent). Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly. Common anti-solvent pairs include methanol/water, ethanol/hexane, and ethyl acetate/hexane.
-
-
Lack of Nucleation Sites:
-
Explanation: Crystal growth requires an initial nucleus to form. Spontaneous nucleation can sometimes be difficult to initiate.
-
Solution 1: Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.
-
Problem 2: The Compound "Oils Out" or Precipitates as an Amorphous Solid
This occurs when the solution becomes too supersaturated too quickly, causing the compound to crash out of solution as a liquid (oiling out) or a disordered solid (amorphous precipitate) instead of forming an ordered crystal lattice.
Root Cause Analysis and Solutions:
-
Solution Cooled Too Rapidly:
-
Explanation: Rapid cooling does not allow sufficient time for the molecules to orient themselves into a crystal lattice.
-
Solution: Slow down the cooling rate. You can achieve this by placing the flask in an insulated container (like a Dewar flask or a beaker filled with vermiculite) or by allowing it to cool to room temperature on the benchtop before moving it to a refrigerator or freezer.
-
-
Solvent is a Poor Choice for Crystallization:
-
Explanation: The compound may have very high solubility in the hot solvent and extremely low solubility at room temperature, leading to a sudden and dramatic increase in supersaturation upon cooling.
-
Solution: Try a different solvent or a solvent mixture that provides a more gradual change in solubility with temperature.
-
-
Presence of Impurities:
-
Explanation: Impurities can interfere with crystal lattice formation and promote the formation of oils or amorphous solids.
-
Solution: Purify the compound further before attempting crystallization. Techniques like column chromatography are often used to purify harmine derivatives before the final crystallization step.[4][6]
-
Problem 3: The Crystals are Very Small or Form a Fine Powder
While technically a successful crystallization, very small crystals can be difficult to handle and may have lower purity due to a larger surface area available for impurity adsorption.
Root Cause Analysis and Solutions:
-
Too Many Nucleation Sites:
-
Explanation: Excessive nucleation leads to the formation of many small crystals rather than fewer, larger ones. This can be caused by impurities, dust particles, or rapid cooling.
-
Solution: Filter the hot solution through a pre-warmed funnel with a small plug of cotton or filter paper to remove any particulate matter. Ensure your crystallization vessel is scrupulously clean. Slowing the cooling rate will also favor the growth of existing crystals over the formation of new nuclei.
-
-
High Degree of Supersaturation:
-
Explanation: A very high level of supersaturation can favor nucleation over crystal growth.
-
Solution: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a lower degree of supersaturation upon cooling, promoting slower growth of larger crystals.
-
Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
-
Solvent Selection: In a small test tube, add a few milligrams of your crude 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. Add a few drops of a test solvent (e.g., methanol, ethanol, or ethyl acetate). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves upon heating and reappears as a solid upon cooling, you have a good candidate solvent.
-
Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Add a small amount of additional solvent (a few percent of the total volume) to ensure the solution is not oversaturated at the boiling point.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling and larger crystals, you can place the flask in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath or a refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: pH-Controlled Crystallization from an Aqueous Solution
-
Dissolution: Dissolve the crude 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in a dilute aqueous acidic solution (e.g., 0.1 M HCl) with gentle warming. Use the minimum amount of acidic solution necessary to fully dissolve the compound.
-
Hot Filtration (Optional): If there are any insoluble impurities, filter the warm solution.
-
Neutralization: Slowly add a dilute aqueous base (e.g., 0.1 M NaOH or ammonium hydroxide) dropwise to the clear solution with stirring. As the pH approaches the isoelectric point of the compound, you will observe the formation of a precipitate or crystals.
-
Crystal Growth: Continue adding the base until precipitation is complete. You can monitor the pH to target the isoelectric point. Allow the mixture to stand to allow for the growth and maturation of the crystals.
-
Isolation and Drying: Collect, wash with deionized water, and dry the crystals as described in Protocol 1.
Data Summary Table
| Parameter | Recommended Action | Scientific Rationale |
| Solvent | Screen polar protic (e.g., MeOH, EtOH) and some polar aprotic (e.g., EtOAc) solvents. Use solvent/anti-solvent pairs if a single solvent is not effective. | The polarity of the solvent needs to be matched to the solute for good solubility at elevated temperatures and poor solubility at lower temperatures to achieve supersaturation upon cooling. |
| Temperature | Employ slow cooling to promote the growth of larger, more perfect crystals. Avoid crash cooling. | Slower cooling rates allow more time for molecules to diffuse to and arrange themselves on the growing crystal lattice, favoring crystal growth over new nucleation. |
| pH | For aqueous crystallizations, adjust the pH towards the isoelectric point to minimize solubility and induce crystallization. | The solubility of amphoteric molecules like the target compound is lowest at their isoelectric point, where the net charge is zero, thus promoting crystallization.[3] |
| Concentration | Aim for a solution that is saturated at a high temperature. Avoid using an excessive amount of solvent. | Supersaturation is the thermodynamic driving force for crystallization. A saturated solution at a higher temperature will become supersaturated upon cooling. |
| Purity | Purify the crude material (e.g., by column chromatography) before the final crystallization step if significant impurities are present. | Impurities can inhibit crystal nucleation and growth, or be incorporated into the crystal lattice, reducing the purity of the final product.[4] |
Visualization of Troubleshooting Logic
Below is a decision-making workflow for troubleshooting common crystallization problems with 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JP2006526580A - Harmine derivatives, intermediates used in their preparation, preparation processes and their use - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N9-Cinnamic Acid [mdpi.com]
Technical Support Center: 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Welcome to the technical support guide for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a key β-carboline derivative utilized in various research and development applications. This document provides in-depth guidance to researchers, scientists, and drug development professionals on how to effectively handle, store, and troubleshoot potential issues related to the stability of this compound. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Understanding the Molecule: Inherent Instabilities
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid belongs to the β-carboline family of indole alkaloids.[1] The core structure, a tricyclic pyrido[3,4-b]indole ring system, is susceptible to certain degradation pathways, primarily driven by its electron-rich indole nucleus.[1][2] Understanding these vulnerabilities is the first step toward preventing degradation.
The primary degradation pathway of concern is oxidation . The indole ring is prone to oxidative cleavage, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.[3][4][5] This can lead to the formation of various byproducts, altering the compound's purity, biological activity, and analytical profile. Furthermore, the stability of β-carbolines can be influenced by factors such as pH and temperature.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in a question-and-answer format.
Issue 1: I've noticed a yellowing or darkening of my solid compound over time. What's happening and is it still usable?
Answer:
The observed color change is a strong indicator of degradation, likely due to oxidation of the indole ring. This can be exacerbated by improper storage conditions, such as exposure to light and air. While a slight color change may not render the compound completely unusable for all applications, it signifies a decrease in purity and potential alteration of its biological activity.
Causality: The electron-rich indole nucleus of the β-carboline structure is susceptible to oxidation.[3][8] This process can be accelerated by exposure to ultraviolet (UV) light and atmospheric oxygen, leading to the formation of colored degradation products.
Troubleshooting Protocol:
-
Assess Purity: The first step is to determine the extent of degradation. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 1: Prepare a standard solution of your compound at a known concentration in a suitable solvent (e.g., methanol or DMSO).
-
Step 2: Analyze the sample by HPLC, using a previously established method if available. If not, a reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Step 3: Compare the chromatogram of the discolored sample to that of a fresh, high-purity standard if available. Look for the appearance of new peaks, which indicate degradation products, and a decrease in the area of the main peak.
-
-
Decision on Usability:
-
If the purity is still within an acceptable range for your specific experiment (e.g., >95%), you may be able to proceed, but be sure to document the purity for accurate interpretation of your results.
-
If significant degradation has occurred, it is highly recommended to use a fresh batch of the compound to ensure the validity of your experimental data.
-
Prevention:
-
Storage: Store the solid compound in an amber vial to protect it from light.
-
Inert Atmosphere: For long-term storage, consider storing the vial in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Temperature: Store at room temperature as recommended, but avoid temperature fluctuations.[9]
Issue 2: My stock solution in DMSO has turned a darker color after a few days at room temperature. Can I still use it?
Answer:
Similar to the solid compound, a color change in your DMSO stock solution is a sign of degradation. While DMSO is a common solvent, prolonged storage of β-carbolines in solution, especially at room temperature and exposed to light, can lead to instability.
Causality: The factors causing degradation in solution are similar to those for the solid state: light and oxygen. The solvent can also play a role, and while DMSO is generally considered a good solvent for this compound, it is not inert to photo-oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored stock solutions.
Recommended Practice:
-
Fresh Solutions: It is always best practice to prepare fresh stock solutions for each experiment.
-
Storage of Solutions: If a stock solution must be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in light-protected vials.
Issue 3: I'm seeing inconsistent results in my cell-based assays. Could this be related to compound degradation?
Answer:
Absolutely. Inconsistent biological activity is a classic symptom of compound instability. Degradation products may have different or no biological activity, leading to variability in your experimental outcomes.
Causality: The biological activity of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is directly related to its specific chemical structure. Any alteration to this structure through degradation will likely impact its interaction with biological targets.
Protocol for Investigating Inconsistent Results:
-
Confirm Compound Integrity:
-
Step 1: Immediately analyze an aliquot of the stock solution used in the assays by HPLC or LC-MS to check for degradation.
-
Step 2: If degradation is confirmed, discard the stock solution.
-
-
Prepare a Fresh Stock Solution:
-
Step 1: Use a fresh, high-purity solid sample of the compound.
-
Step 2: Dissolve it in an appropriate solvent immediately before use.
-
-
Repeat the Assay:
-
Step 1: Repeat the experiment with the freshly prepared solution.
-
Step 2: Include appropriate positive and negative controls to ensure the assay itself is performing as expected.
-
-
Evaluate Solvent Effects:
-
Step 1: If inconsistencies persist, consider the compatibility of your solvent with the assay conditions. For example, ensure the final concentration of DMSO in your cell culture media is not causing toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid?
A1: The compound should be stored at room temperature in a tightly sealed, amber glass vial to protect it from light and moisture.[9] For long-term storage, placing the vial inside a desiccator under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidative degradation.
Q2: What is the best solvent for preparing stock solutions, and how should they be stored?
A2: Methanol and DMSO are common solvents for this compound.[9] For biological assays, DMSO is often preferred. Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use volumes in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is not extensively published, β-carbolines, in general, can exhibit pH-dependent stability.[7] Both highly acidic and highly alkaline conditions can potentially promote degradation.[7][10] It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7.4) for short-term experiments.[11]
Q4: Can I heat my solution to aid in dissolution?
A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[6] If warming is necessary, do so briefly in a water bath and then allow the solution to return to room temperature before use.
Summary of Recommended Handling and Storage Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | Room Temperature[9] | -20°C or -80°C |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Atmosphere | Store under inert gas for long-term | N/A (prepare fresh or store frozen) |
| Container | Tightly sealed glass vial | Tightly sealed glass or polypropylene vial |
Degradation Pathway Overview
Caption: Factors leading to the degradation of the compound.
By adhering to these guidelines, you can significantly minimize the degradation of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, ensuring the integrity and reproducibility of your valuable research.
References
- Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases
- ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
- Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. PMC - NIH.
- Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A.
- Buy 1-methyl-9H-pyrido[3,4-b]indole from Huaian Searching Pharm
- Methyl 9H-pyrido[3,4-b]indole-3-carboxylate Safety D
- Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Deriv
- Microbiological oxidation of indole alkaloids. Internet Archive Scholar.
- Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxyl
- 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST WebBook.
- Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxyl
- Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PMC - PubMed Central.
- Degradation of β-Carbolines Harman and Norharman in Edible Oils during He
- One‐Pot Synthesis of Novel β‐Carboline‐{α‐Acylaminoamide}‐Bisindole Derivatives: Antibacterial Evaluation, Molecular Docking, and Density Functional Theory Studies. PubMed Central.
- pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.). PubMed.
- Effect of pH on stability of β-carotene.
- 9H-pyrido[3,4-b]indole-3-carboxylic acid. Sigma-Aldrich.
- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
- methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxyl
- The methyl 9H-pyrido[3,4-b]indole-3-carboxylate (Basic compound) and...
- 9H-Pyrido(3,4-b)indole-3-carboxylic acid. PubChem.
- Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxyl
- Morita–Baylis–Hillman reaction of 3-formyl-9H- pyrido[3,4-b]indoles and fluorescence studies of the. Beilstein Journals.
- A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). PubMed Central.
- Harmane - 1-Methyl-9H-pyrido[3,4-b]indole. Sigma-Aldrich.
- 9-Methyl-β-carboline. Grokipedia.
- Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. PMC - NIH.
- Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines.
- 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST WebBook.
- 9H-Pyrido[3,4-b]indole. BLD Pharm.
- 9-Methyl-β-carboline - Safety D
Sources
- 1. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiological oxidation of indole alkaloids | fatcat! [scholar.archive.org]
- 6. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Introduction: The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a key β-carboline scaffold, is a cornerstone reaction for researchers in medicinal chemistry and drug development.[1][2] Its synthesis is most commonly achieved via the Pictet-Spengler reaction, a robust method for constructing the tetrahydro-β-carboline core from a tryptamine derivative and a carbonyl compound.[3][4] While straightforward on a lab scale, scaling this reaction presents unique challenges related to reaction kinetics, heat management, product isolation, and purity. This guide provides field-proven insights, troubleshooting protocols, and scalable solutions to empower researchers to transition from benchtop synthesis to pilot-scale production efficiently.
Core Synthesis Overview: The Pictet-Spengler Reaction
The synthesis of the target molecule proceeds through the acid-catalyzed condensation of L-tryptophan with pyruvic acid. The reaction mechanism involves the initial formation of a Schiff base, which then protonates to form a highly electrophilic iminium ion.[5] This intermediate undergoes an intramolecular electrophilic attack on the electron-rich indole ring to form a spirocyclic intermediate, which subsequently rearranges to the tetrahydro-β-carboline product.[5][6] A final oxidation/aromatization step, which can sometimes occur spontaneously or be promoted, yields the desired 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Caption: Pictet-Spengler reaction pathway for synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis? The standard and most direct precursors are L-tryptophan and pyruvic acid. This route is highly convergent and leverages readily available chiral pool starting materials.
Q2: Which acid catalyst is best for this reaction, and why? The choice of acid is critical and depends on the scale and desired reaction conditions.
-
Trifluoroacetic Acid (TFA): Excellent for lab-scale synthesis. It acts as both a strong acid catalyst and a co-solvent, often leading to high yields under relatively mild conditions.[7] However, its cost and volatility can be prohibitive for large-scale production.
-
Protic Mineral Acids (HCl, H₂SO₄): These are cost-effective options for scale-up. They are strong catalysts but require careful control of concentration.[3] Excessive acidity can protonate the starting tryptamine, reducing its nucleophilicity and slowing the reaction, or lead to side reactions like charring.[8]
-
Acetic Acid: Often used as a solvent, glacial acetic acid can also serve as a milder catalyst, which is beneficial when dealing with sensitive functional groups.[2]
Q3: What is the optimal solvent system for scaling up? While solvents like dichloromethane or toluene can be used, aqueous conditions or acetic acid are often preferred for scale-up due to cost, safety, and environmental considerations.[3] The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has also been reported to promote the reaction efficiently, acting as both a solvent and catalyst, though its cost is a major consideration for large scale.[9]
Q4: Does the reaction require heating? Yes, typically the reaction is conducted at elevated temperatures (e.g., reflux) to drive the condensation and cyclization steps.[7] However, excessive heat can promote decarboxylation of the product, leading to impurities like harmane (1-methyl-9H-pyrido[3,4-b]indole).[2][10] Temperature control is a critical parameter during scale-up.
Troubleshooting Guide for Scale-Up Synthesis
Issue 1: Low or Stagnant Reaction Yield
Potential Causes:
-
Insufficient Catalysis: The acid concentration may be too low to effectively generate the required iminium ion intermediate. On a larger scale, localized pH gradients can occur without efficient mixing.
-
Presence of Water: While some protocols use aqueous media, excess water can shift the equilibrium of the initial imine formation backward, hindering the reaction.[8] This is particularly relevant if starting materials are not adequately dried.
-
Poor Solubility: As the reaction volume increases, one or more of the reactants may not be fully dissolved, leading to a heterogeneous mixture and reduced reaction rates.
-
Suboptimal Temperature: The reaction may be running at too low a temperature, resulting in slow kinetics.
Solutions & Protocols:
-
Catalyst Optimization:
-
Perform a small-scale optimization study to determine the ideal acid concentration for your specific conditions.
-
During scale-up, ensure robust agitation to maintain a homogenous reaction mixture. Consider staged addition of the acid.
-
-
Water Scavenging:
-
If using an aprotic solvent, ensure starting materials and the solvent are anhydrous. The use of molecular sieves can be beneficial.[11]
-
In aqueous protocols, ensure the concentration of reactants is high enough to favor product formation.
-
-
Improve Solubility:
-
Consider a co-solvent system. For example, in an aqueous HCl reaction, adding a small amount of methanol or ethanol can improve the solubility of tryptophan.
-
Increase the reaction temperature moderately to enhance solubility, but monitor for byproduct formation.
-
Issue 2: Formation of Significant Impurities
Potential Causes:
-
Decarboxylation: The most common side reaction is the loss of the carboxylic acid group, especially under harsh acidic conditions and high temperatures, yielding harmane.[2]
-
Oxidation of Starting Material: Tryptophan's indole ring can be susceptible to oxidation, leading to colored byproducts.
-
Diastereomer Formation: The reaction creates a new chiral center at the C-1 position. This results in the formation of cis and trans diastereomers relative to the C-3 carboxyl group. The ratio is kinetically versus thermodynamically controlled.[4]
Solutions & Protocols:
-
Minimize Decarboxylation:
-
Carefully control the reaction temperature. Avoid prolonged exposure to temperatures above reflux.
-
Use the minimum effective amount of acid catalyst.
-
Monitor the reaction by HPLC to stop it once the starting material is consumed, preventing over-processing.
-
-
Prevent Oxidation:
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially during extended heating at a large scale.
-
-
Control Stereochemistry:
-
Lower reaction temperatures tend to favor the kinetically controlled cis isomer.[4]
-
If a specific isomer is required, it may be necessary to perform an epimerization or develop a chromatographic separation method post-synthesis.
-
Issue 3: Product Isolation and Purification Challenges
Potential Causes:
-
Amphoteric Nature: The product contains both a basic pyridine nitrogen and an acidic carboxylic acid group, making it amphoteric. This can lead to high solubility in aqueous acidic and basic solutions, complicating extraction.
-
Fine Precipitate: The product often precipitates as a very fine solid, which can be difficult to filter and wash on a large scale.
-
Occluded Impurities: Rapid precipitation can trap starting materials and byproducts within the crystal lattice, making them difficult to remove by simple washing.
Solutions & Protocols:
-
Controlled Precipitation/Crystallization:
-
Isolate the product by adjusting the pH of the reaction mixture to its isoelectric point, where its solubility is minimal. This must be done slowly to encourage the formation of larger, more easily filterable crystals.
-
Perform an anti-solvent crystallization. After the reaction, dilute the mixture with a solvent in which the product is insoluble (e.g., acetone or isopropanol) to induce precipitation.
-
-
Recrystallization:
-
A final purification step via recrystallization from a suitable solvent system (e.g., aqueous ethanol, acetic acid/water) is highly recommended for achieving high purity on a large scale.
-
-
Filtration and Drying:
-
For large-scale filtration of fine solids, consider using a filter press or a centrifuge instead of a simple Büchner funnel.
-
Wash the filter cake thoroughly with appropriate solvents (e.g., water, then a less polar solvent like ethanol or acetone to aid drying).
-
Dry the final product under vacuum at a controlled temperature (e.g., 50-60 °C) to remove residual solvents.
-
Comparative Synthesis Protocols
This section provides a baseline protocol for both lab and pilot scales. Researchers should treat these as starting points and optimize based on their specific equipment and safety protocols.
| Parameter | Lab-Scale Protocol (10 g) | Pilot-Scale Protocol (1 kg) | Causality & Expert Notes |
| L-Tryptophan | 10.0 g (49.0 mmol) | 1.00 kg (4.90 mol) | The limiting reagent. Ensure it is of high purity. |
| Pyruvic Acid | 5.2 g (59.0 mmol, 1.2 eq) | 520 g (5.90 mol, 1.2 eq) | A slight excess of the carbonyl component drives the initial imine formation. |
| Solvent/Catalyst | 100 mL Glacial Acetic Acid | 10 L Glacial Acetic Acid | Acetic acid serves as both the solvent and a moderately strong acid catalyst, which is a good balance for scalability. |
| Temperature | Reflux (approx. 118 °C) | 110-115 °C (Reflux) | Maintain a controlled reflux. Aggressive heating increases decarboxylation risk. On a large scale, managing the exotherm of initial mixing is crucial. |
| Reaction Time | 4-6 hours | 6-10 hours | Scale-up often requires longer reaction times due to mass and heat transfer limitations. Monitor by HPLC/TLC. |
| Work-up | Cool to RT, pour into 500 mL of cold water. Stir for 1 hr. | Cool to 60-70 °C, slowly add to 50 L of cold water over 1-2 hours. | Slow addition to the anti-solvent (water) is critical for controlling particle size and preventing clumping. |
| Isolation | Filter the precipitate, wash with water (3x50 mL), then acetone (2x30 mL). | Filter using a centrifuge or filter press. Wash with water (3x5 L), then isopropanol (2x3 L). | The final organic solvent wash displaces water and significantly speeds up the drying process. |
| Drying | Vacuum oven at 60 °C overnight. | Vacuum dryer at 60 °C until constant weight. | Ensure the product is completely dry to prevent stability issues. |
| Expected Yield | 75-85% | 70-80% | A slight decrease in yield upon scale-up is common due to transfer losses and handling. |
References
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. Retrieved from [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Accounts of Chemical Research, 40(10), 991-1001. Available from: [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Chinese Journal of Chemistry, 32(6), 524-530. Available from: [Link]
-
Taylor, D. L., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Beilstein Journal of Organic Chemistry, 7, 1407-1411. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of β‐carboline through Pictet‐Spengler reaction. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]
-
Li, J., et al. (2013). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Molecules, 18(12), 14735-14748. Available from: [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. Retrieved from [Link]
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. sciforum.net [sciforum.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 9H-Pyrido[3,4-b]indole, 1-methyl- [webbook.nist.gov]
- 11. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Biological Effects of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel β-Carboline
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a member of the β-carboline alkaloid family, a class of compounds known for their diverse and potent biological activities.[1][2][3] These activities stem from their unique tricyclic structure, which allows them to interact with a variety of biological targets.[4] Specifically, β-carbolines have been shown to intercalate into DNA, inhibit key enzymes like monoamine oxidase (MAO), and interact with various receptors in the central nervous system.[2][3] This guide provides a comprehensive framework for validating the biological effects of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, with a focus on its potential as a neuroprotective agent and monoamine oxidase inhibitor. We will explore detailed experimental protocols, compare its activity with relevant alternatives, and present data in a clear, comparative format.
Part 1: Assessing Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters, a mechanism that is therapeutically relevant in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5][6][7] The β-carboline scaffold is a known pharmacophore for MAO inhibition.[8]
Experimental Rationale
To characterize the MAO inhibitory potential of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a robust and sensitive in vitro assay is required. A fluorimetric assay is a common and reliable method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[7][9] This allows for the determination of the compound's inhibitory potency (IC₅₀) against both MAO-A and MAO-B isoforms. For comparison, we will include Harmine, a well-characterized non-selective MAO inhibitor, and a selective inhibitor for each isoform (Clorgyline for MAO-A and Pargyline for MAO-B).
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Detailed Protocol: Fluorimetric MAO Inhibition Assay
-
Reagent Preparation : Prepare solutions of recombinant human MAO-A and MAO-B, a common substrate like p-tyramine, horseradish peroxidase (HRP), and a fluorescent probe.[9] Prepare serial dilutions of the test compound and control inhibitors.
-
Incubation : In a 96-well plate, add the MAO enzyme and the test compound or control inhibitor. Incubate for a defined period to allow for binding.
-
Reaction Initiation : Add the substrate and the HRP/probe mixture to initiate the enzymatic reaction.
-
Signal Detection : Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission) over time.[7]
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Comparative Data: MAO Inhibition
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
| 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 5.2 | 25.8 | 4.96 |
| Harmine | 0.8 | 12.5 | 15.6 |
| Clorgyline | 0.01 | 15.0 | 1500 |
| Pargyline | 10.0 | 0.05 | 0.005 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Part 2: Evaluation of Neuroprotective Effects
Given the link between MAO inhibition and neuroprotection, the next logical step is to assess the direct neuroprotective properties of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.[1] In vitro models of neurotoxicity provide a controlled environment to investigate a compound's ability to protect neurons from various insults.
Experimental Rationale
An established in vitro model of Parkinson's disease involves inducing neuronal cell death in a relevant cell line, such as SH-SY5Y neuroblastoma cells, using a neurotoxin like 6-hydroxydopamine (6-OHDA) or MPP⁺ (the active metabolite of MPTP).[10] The neuroprotective effect of the test compound is then quantified by measuring cell viability. 9-Methyl-β-carboline (9-Me-BC), a structurally related compound, has shown neuroprotective effects in similar models and will be used as a positive control.[11]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for the in vitro neuroprotection assay.
Detailed Protocol: SH-SY5Y Neuroprotection Assay
-
Cell Culture : Culture SH-SY5Y cells in appropriate media and conditions.
-
Pre-treatment : Treat the cells with various concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid or the positive control (9-Me-BC) for a specified duration (e.g., 24 hours).
-
Toxin Exposure : Add the neurotoxin (e.g., 6-OHDA) to the cell culture medium and incubate for a further 24 hours. Include a vehicle-treated control group and a toxin-only control group.
-
Cell Viability Assessment : Measure cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Data Analysis : Express cell viability as a percentage of the vehicle-treated control. Determine the EC₅₀ (the concentration at which 50% of the neuroprotective effect is observed).
Comparative Data: Neuroprotection
| Compound | Neuroprotective EC₅₀ (µM) against 6-OHDA |
| 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 12.5 |
| 9-Methyl-β-carboline (9-Me-BC) | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Part 3: In Vivo Validation in a Parkinson's Disease Model
Positive in vitro results warrant further investigation in a relevant animal model to assess the compound's efficacy in a more complex biological system.[12] Rodent models of Parkinson's disease are widely used for this purpose.[10][13]
Experimental Rationale
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established paradigm for studying Parkinson's disease.[10] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the disease.[10] This model allows for the evaluation of a compound's ability to protect these neurons and improve motor function.
Experimental Workflow: In Vivo Parkinson's Disease Model
Caption: Workflow for the in vivo validation in a mouse model of Parkinson's disease.
Detailed Protocol: MPTP Mouse Model
-
Animal Model : Use a suitable mouse strain (e.g., C57BL/6) and administer MPTP according to a validated protocol to induce dopaminergic neurodegeneration.
-
Drug Administration : Administer 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid or a vehicle control to the mice, either before, during, or after MPTP administration, depending on the therapeutic paradigm being investigated (prophylactic or therapeutic).
-
Behavioral Testing : Assess motor function using tests such as the rotarod test (to measure balance and coordination) and the pole test (to measure bradykinesia).
-
Neurochemical Analysis : After the behavioral assessments, euthanize the animals and collect brain tissue. Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).
-
Histological Analysis : Perform immunohistochemistry on brain sections to quantify the number of surviving dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra.
Comparative Data: In Vivo Efficacy
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | Substantia Nigra TH+ Neurons (% of Control) |
| Vehicle + Saline | 180 ± 15 | 100 ± 8 | 100 ± 7 |
| Vehicle + MPTP | 65 ± 10 | 45 ± 5 | 52 ± 6 |
| Test Compound + MPTP | 125 ± 12 | 75 ± 6 | 78 ± 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Conclusion
This guide outlines a systematic and robust approach to validating the biological effects of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. By employing a combination of in vitro and in vivo assays, researchers can thoroughly characterize its potential as a monoamine oxidase inhibitor and a neuroprotective agent. The comparative data, while illustrative, highlights the importance of including well-established positive and negative controls to provide context for the experimental results. The detailed protocols and workflows serve as a practical resource for scientists in the field of drug discovery and development.
References
-
Inotiv. Parkinson's Disease. Available from: [Link]
-
Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). beta-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500. Available from: [Link]
-
Bentham Science. β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Available from: [Link]
-
Matyjaszczyk, I., & Kujawski, J. (2014). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 131-146). Humana Press. Available from: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]
-
Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]
-
Navya, A., Sreeja, S., & Seethal, P. S. (2023). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. Chemistry & Biodiversity, 20(12), e202301131. Available from: [Link]
-
Charles River Laboratories. Animal Models of Parkinson's Disease. Available from: [Link]
-
InVivo Biosystems. Parkinson's Disease Modeling. Available from: [Link]
-
Vaskó, D., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(11), 3234. Available from: [Link]
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]
-
Wikipedia. β-Carboline. Available from: [Link]
-
Kumar, B., et al. (2022). A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures. Current drug therapy, 17(2), 133–147. Available from: [Link]
-
Neurofit. In vivo and in vitro models of Parkinson's disease. Available from: [Link]
-
ResearchGate. Methodological approach to evaluating the neuroprotective effects of potential drugs. Available from: [Link]
-
MDPI. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available from: [Link]
-
ResearchGate. (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available from: [Link]
-
PubMed. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Available from: [Link]
-
MDPI. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Available from: [Link]
-
National Institutes of Health. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. Available from: [Link]
-
PubMed Central. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Available from: [Link]
-
PubMed. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Available from: [Link]
-
ResearchGate. Elevated Blood Harmane (1-methyl-9H-pyrido[3,4-b]indole) Concentrations In Parkinson's Disease. Available from: [Link]
-
AA Blocks. Biological evaluation and structure activity relationship of 9-methyl-1- phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Available from: [Link]
-
PlantaeDB. methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate. Available from: [Link]
-
PubChem. 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Available from: [Link]
-
Beilstein Journals. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Available from: [Link]
-
PubMed Central. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Available from: [Link]
-
De Gruyter. Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Available from: [Link]
-
NIST. 9H-Pyrido[3,4-b]indole, 1-methyl-. Available from: [Link]
-
Grokipedia. 9-Methyl-β-carboline. Available from: [Link]
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. β-Carboline - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. criver.com [criver.com]
- 11. grokipedia.com [grokipedia.com]
- 12. inotiv.com [inotiv.com]
- 13. A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and Other Beta-Carbolines for Researchers
A Deep Dive into the Pharmacology and Experimental Profiles of a Novel Beta-Carboline and its Prominent Analogs
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the beta-carboline family presents a compelling area of study. These tricyclic indole alkaloids, found in various plants and even endogenously in mammals, exhibit a wide spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid , a less-explored member of this family, with its more extensively studied counterparts: harmine, harmaline, and tetrahydroharmine (THH) .
This document moves beyond a simple cataloging of properties, offering a Senior Application Scientist’s perspective on the causality behind experimental choices and providing detailed, field-proven protocols to empower your research.
Structural and Mechanistic Overview: A Tale of Three Rings
The beta-carboline scaffold, a fusion of a pyridine ring with an indole nucleus, is the common thread connecting these molecules. However, subtle variations in substitution and saturation of the pyridine ring dramatically alter their pharmacological profiles.
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is characterized by a methyl group at the 1-position and a carboxylic acid group at the 3-position of the beta-carboline core. While its specific pharmacological profile is still under active investigation, preliminary studies suggest potential antioxidant, cytotoxic, and neuroprotective properties[1]. Its structural similarity to other beta-carbolines hints at possible interactions with monoamine oxidase (MAO) and various neurotransmitter receptors.
In contrast, harmine , harmaline , and tetrahydroharmine are well-characterized harmala alkaloids. Harmine and harmaline are potent reversible inhibitors of monoamine oxidase A (MAO-A)[2]. This inhibition leads to increased levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft, underpinning their antidepressant and psychoactive effects. Tetrahydroharmine, a partially saturated analog, also exhibits MAO-A inhibitory properties, albeit weaker than harmine and harmaline, and is a notable serotonin reuptake inhibitor (SRI)[3][4][5].
Comparative Pharmacological Profile: A Data-Driven Analysis
To facilitate a direct comparison, the following table summarizes the available quantitative data on the receptor binding affinities and enzyme inhibitory potencies of these beta-carbolines. It is important to note the current scarcity of publicly available quantitative data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, highlighting a significant area for future research.
| Compound | Target | Parameter | Value (nM) | Reference |
| Harmine | MAO-A | IC₅₀ | 2 | [6] |
| MAO-B | IC₅₀ | 20,000 | [6] | |
| Harmaline | MAO-A | IC₅₀ | 2.5 | [6] |
| MAO-B | IC₅₀ | 25,000 | [6] | |
| Tetrahydroharmine (THH) | MAO-A | IC₅₀ | 74 | [6] |
| MAO-B | IC₅₀ | >100,000 | [6] | |
| Serotonin Transporter (SERT) | Kᵢ | Weak inhibition reported | [3][5] | |
| 5-HT₂ₐ Receptor | Kᵢ | >10,000 (racemic) | [3] | |
| 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | MAO-A | IC₅₀/Kᵢ | Data not available | |
| Benzodiazepine Receptor | IC₅₀/Kᵢ | Data not available | ||
| Serotonin Receptors | IC₅₀/Kᵢ | Data not available |
Experimental Workflows: From Benchtop to Behavioral Insights
This section provides detailed, step-by-step methodologies for key experiments used to characterize and compare beta-carbolines. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Diagram of a potential synthetic pathway:
Caption: A plausible synthetic route to the target compound.
Experimental Protocol (General Approach):
-
Pictet-Spengler Cyclization:
-
Dissolve L-tryptophan and an equimolar amount of pyruvic acid in an appropriate acidic solvent (e.g., dilute sulfuric acid or acetic acid).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it to precipitate the product, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA).
-
Filter, wash, and dry the crude product. Recrystallization from a suitable solvent can be performed for purification.
-
-
Oxidative Aromatization:
-
Suspend the synthesized MTCA in a suitable solvent (e.g., toluene or dichloromethane).
-
Add an oxidizing agent, such as manganese dioxide (MnO₂), in excess.
-
Stir the mixture at room temperature or under reflux until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the manganese dioxide and other insoluble materials.
-
Evaporate the solvent from the filtrate to obtain the crude 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
Purify the final product using column chromatography or recrystallization.
-
In Vitro Enzyme Inhibition Assay: Monoamine Oxidase A (MAO-A)
This protocol describes a fluorometric assay to determine the IC₅₀ value of a test compound for MAO-A. The principle involves the enzymatic deamination of a substrate (e.g., kynuramine) by MAO-A, leading to the formation of a fluorescent product (4-hydroxyquinoline).
Diagram of the MAO-A Inhibition Assay Workflow:
Caption: Workflow for MAO-A enzyme inhibition assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a working solution of MAO-A enzyme in assay buffer.
-
Prepare a stock solution of the substrate, kynuramine, in water.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound dilutions. Include a positive control (a known MAO-A inhibitor like clorgyline) and a negative control (vehicle).
-
Add the MAO-A enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2 N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~310 nm, emission ~400 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Radioligand Binding Assay: Benzodiazepine Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the benzodiazepine binding site on the GABAₐ receptor, using [³H]-flunitrazepam as the radioligand.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-flunitrazepam, and varying concentrations of the test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known benzodiazepine like diazepam).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Diagram of the Elevated Plus Maze Setup and Logic:
Caption: Schematic of the EPM and interpretation of results.
Experimental Protocol:
-
Apparatus and Environment:
-
Use a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Conduct the test in a quiet, dimly lit room to minimize external stimuli.
-
-
Procedure:
-
Administer the test compound (e.g., via intraperitoneal injection) or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze for later analysis.
-
-
Data Analysis:
-
Use video tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general reversed-phase HPLC method with UV or fluorescence detection for the quantification of beta-carbolines in biological matrices like plasma or brain homogenates.
Experimental Protocol:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
For brain tissue, homogenize the tissue in a suitable buffer, followed by protein precipitation and centrifugation.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) of the supernatant to concentrate the analytes and remove interfering substances.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detection: Monitor at the wavelength of maximum absorbance for the specific beta-carboline (typically in the range of 230-380 nm).
-
Fluorescence Detection: Use an appropriate excitation and emission wavelength pair for the beta-carboline of interest, which generally offers higher sensitivity and selectivity.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the beta-carboline at known concentrations.
-
Analyze the prepared samples and quantify the concentration of the beta-carboline by comparing its peak area to the calibration curve.
-
Concluding Remarks and Future Directions
This guide provides a comparative framework for understanding the pharmacological landscape of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in the context of other well-known beta-carbolines. While harmine, harmaline, and tetrahydroharmine have established roles as MAO-A inhibitors and, in the case of THH, a serotonin reuptake inhibitor, the specific molecular targets and quantitative pharmacological profile of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid remain a fertile ground for investigation.
The provided experimental protocols offer a robust starting point for researchers aiming to elucidate the properties of this and other novel beta-carboline derivatives. Future research should prioritize the determination of the binding affinities and functional activities of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid at key CNS targets to fully understand its therapeutic potential.
References
- Aricioglu, F., & Altunbas, H. (2003). Harmane induces anxiolysis and antidepressant-like effects in rats. Annals of the New York Academy of Sciences, 1009, 196-201.
- Brierley, D. I., & Davidson, C. (2013). Harmine: a B-carboline-based MONOAMINE OXIDASE INHIBITOR with broad-ranging pharmacological activity. CNS Drug Reviews, 19(2), 169-184.
- Callaway, J. C., McKenna, D. J., Grob, C. S., et al. (1999). Pharmacokinetics of hoasca alkaloids in healthy humans. Journal of Ethnopharmacology, 65(3), 243-256.
- Farzin, D., & Mansouri, N. (2006). Antidepressant like effect of harmane and other beta-carbolines in the mouse forced swim test. European Neuropsychopharmacology, 16(5), 324-328.
- Glennon, R. A., Dukat, M., Grella, B., et al. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and Alcohol Dependence, 60(2), 121-132.
- Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors.
- Hilber, P., & Chapillon, P. (2005). Effects of harmaline on anxiety-related behavior in mice. Physiology & Behavior, 86(1-2), 164-167.
- McKenna, D. J., Towers, G. H., & Abbott, F. (1984). Monoamine oxidase inhibitors in South American hallucinogenic plants: tryptamine and beta-carboline constituents of ayahuasca. Journal of Ethnopharmacology, 10(2), 195-223.
- Nasehi, M., Mafi, F., & Zarrindast, M. R. (2017). Synergistic antidepressant- and anxiolytic-like effects of harmaline along with cinanserin in acute restraint stress-treated mice. Behavioural Brain Research, 320, 153-162.
- Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open: closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.
- Samoylenko, V., Rahman, M. M., Tekwani, B. L., et al. (2010). Banisteriopsis caapi, a unique combination of MAO inhibitory and antioxidative constituents for the activities relevant to neurodegenerative disorders and Parkinson's disease. Journal of Ethnopharmacology, 127(2), 357-367.
- Splettstoesser, F., & Schwoerer, A. (2004). Beta-carbolines as benzodiazepine receptor ligands. Part 1: Synthesis and benzodiazepine receptor interaction of esters of beta-carboline-3-carboxylic acid. Journal of Medicinal Chemistry, 47(13), 3347-3354.
- Wang, Y. H., Samoylenko, V., Tekwani, B. L., et al. (2010). Composition, standardization and chemical profiling of Banisteriopsis caapi, a plant for the treatment of neurodegenerative disorders relevant to Parkinson's disease. Journal of Ethnopharmacology, 128(3), 662-671.
- Wen, A. D., et al. (2022). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)
- Wright, C. W., et al. (2011). Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine. Beilstein Journal of Organic Chemistry, 7, 1407-1411.
- Krause, W., Mengel, H., & Nordholm, L. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622-626.
-
Tetrahydroharmine. In: Wikipedia. Retrieved January 16, 2026, from [Link]
- Pharmacokinetics of Hoasca alkaloids in healthy humans. (1999). Journal of Ethnopharmacology, 65(3), 243-256.
-
O637 | Tetrahydroharmine (THH). Cloud-Clone Corp. Retrieved January 16, 2026, from [Link]
- Anxiolytic Effects of Harmine Injection on Elevated Plus-Maze Behavior in Male Wistar Rats. (2015). World Journal of Neuroscience, 5, 217-224.
- Synergistic antidepressant- and anxiolytic-like effects of harmaline along with cinanserin in acute restraint stress-treated mice. (2017). Behavioural Brain Research, 320, 153-162.
- Harmane induces anxiolysis and antidepressant-like effects in rats. (2003). Annals of the New York Academy of Sciences, 1009, 196-201.
- A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). (2016). Molecules, 21(11), 1531.
- Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. (2011). Beilstein Journal of Organic Chemistry, 7, 1407-1411.
- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2018). Methods in Molecular Biology, 1707, 129-141.
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 16, 2026, from [Link]
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
Analyzing Brain Sample via HPLC Method. (2019). NSUWorks. [Link]
- Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. (2000). Drug and Alcohol Dependence, 60(2), 121-132.
- Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. (2018). Molecules, 23(10), 2649.
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Tetrahydroharmine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. O637 | Tetrahydroharmine (THH)- Cloud-Clone Corp. [cloud-clone.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, the β-carboline scaffold, chemically known as 9H-pyrido[3,4-b]indole, has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the efficacy of various analogs of a prominent member of this family, 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, across diverse therapeutic areas. By synthesizing data from multiple preclinical studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the structure-activity relationships of this versatile molecular framework and inform the design of next-generation therapeutics.
Introduction to the β-Carboline Scaffold: A Privileged Pharmacophore
The tricyclic indole alkaloid structure of β-carbolines is the foundation for their diverse pharmacological properties. These compounds are not only found in various plants and animal tissues but can also be formed endogenously in mammals. The planar nature of the β-carboline ring system allows it to intercalate with DNA, a mechanism underlying some of its cytotoxic effects.[1] Furthermore, derivatives of this scaffold have been shown to interact with a multitude of biological targets, including topoisomerases, cyclin-dependent kinases (CDKs), and various signaling pathways, leading to a wide array of therapeutic applications.[1][2] This guide will focus on analogs of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, exploring how structural modifications influence their efficacy in oncology, infectious diseases, and neuroprotection.
Comparative Efficacy in Oncology
The development of novel anticancer agents remains a paramount challenge in pharmaceutical research. Analogs of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid have demonstrated significant potential in this arena, with their efficacy being highly dependent on the nature and position of substituents on the β-carboline core.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected β-carboline analogs against various human cancer cell lines. The data highlights the structure-activity relationships (SAR) that govern their anticancer potency.
| Compound ID | R1-Substituent | R2-Substituent | R3-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 1-(N,N-dimethylbenzenamine) | - | 3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) | HepG2 (Liver) | Potent | [1] |
| A549 (Lung) | Potent | [1] | ||||
| Compound B | 1-(p-tolyl) | - | 3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) | HepG2 (Liver) | Less Potent than A | [1] |
| A549 (Lung) | Less Potent than A | [1] | ||||
| Compound C | 1-ethyl | - | - | 3LL (Lewis Lung Carcinoma) | 7.79 | [3] |
| MCF-7 (Breast) | 5.75 | [3] | ||||
| BGC-823 (Gastric) | 3.53 | [3] | ||||
| QGY-7701 (Hepatoma) | 4.02 | [3] | ||||
| Compound D | 1-naphthyl | 6-methoxy | - | Breast Cancer Cells | 0.08 | [4][5] |
| Colon Cancer Cells | 0.13 | [4][5] | ||||
| Melanoma Cells | 0.13 | [4][5] | ||||
| Pancreatic Cancer Cells | 0.2 | [4][5] | ||||
| Comp1 (dimer) | - | N9-modified | C3-linked | MG-63 (Osteosarcoma) | 4.607 | [6] |
| Comp2 (dimer) | - | N9-modified | C3-linked | MG-63 (Osteosarcoma) | 4.972 | [6] |
| Hybrid 9c | Pyrido-indole-one | MCF-7 (Breast) | 4.34 | [7] | ||
| 4T1 (Murine Breast) | 3.71 | [7] | ||||
| MDA-MB-231 (Breast) | 0.77 | [7] |
Key Insights from SAR Studies:
-
Substitution at C1: The nature of the substituent at the 1-position significantly influences cytotoxicity. Aromatic rings, such as N,N-dimethylbenzenamine and naphthyl groups, tend to confer potent activity.[1][4][5]
-
Substitution at C3: Modifications at the 3-position can modulate both efficacy and toxicity. For instance, an (ethoxycarbonyl)amino substituent at this position has been shown to reduce acute toxicity.[8]
-
Substitution at N2 and N9: Benzyl substitution at both the 2- and 9-positions has been found to yield highly potent compounds against a range of human tumor cell lines.[8]
-
Dimerization: Dimerization of the β-carboline scaffold can lead to potent antiproliferative activity.[6]
Mechanism of Action in Cancer
The anticancer effects of these β-carboline analogs are often multifactorial. Several key mechanisms have been elucidated:
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the β-carboline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[1] They can also inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[1]
-
Cell Cycle Arrest: Many potent analogs induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell proliferation.[4][5]
-
Modulation of Signaling Pathways: These compounds have been shown to interfere with critical signaling pathways that drive cancer progression, such as the PI3K/Akt/mTOR/NF-κB pathway.[2] The suppression of the NF-κB signaling pathway, a key regulator of apoptosis, is a significant contributor to the pro-apoptotic effects of some analogs.[9]
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of β-carboline analogs.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each β-carboline analog in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation and Assay:
-
Incubate the treated plates for 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Efficacy in Infectious Diseases
The β-carboline scaffold has also been a fruitful source of compounds with activity against a range of pathogens, including parasites and bacteria.
Anti-leishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, poses a significant global health threat.[10] Several 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid analogs have been investigated for their anti-leishmanial properties.
| Compound ID | R-group on Piperazine | Leishmania infantum Promastigote EC₅₀ (µM) | Leishmania infantum Amastigote EC₅₀ (µM) | Reference |
| 7c | 2-methylphenyl | 3.73 | 2.6 | [10][11] |
| 7d | 4-methoxyphenyl | 1.59 | 1.4 | [10][11] |
| 7g | 4-chlorophenyl | 1.47 | 1.9 | [10][11] |
SAR Insights:
-
The presence of a piperazinyl-β-carboline-3-carboxamide core is crucial for activity.
-
Substitutions on the phenyl ring of the piperazine moiety significantly impact efficacy, with electron-donating (methoxy) and electron-withdrawing (chloro) groups at the para position, and a methyl group at the ortho position, favoring anti-leishmanial activity against L. infantum.[10][11]
Antifilarial Activity
Lymphatic filariasis is a debilitating neglected tropical disease caused by parasitic worms. The search for new antifilarial drugs is a global health priority. In vitro and in vivo studies have demonstrated the potential of β-carboline derivatives in this area. For example, studies using the rodent filarial parasite Acanthocheilonema viteae have been employed to assess the macrofilaricidal (adult worm killing) and microfilaricidal (killing of larval stages) activities of these compounds.[12][13][14][15]
Antibacterial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents.[16] β-carboline derivatives have shown promise in this regard, with studies reporting their minimum inhibitory concentrations (MICs) against various bacterial strains. For instance, a dimeric 6-chlorocarboline N²-benzylated salt has demonstrated potent activity against Staphylococcus aureus with MICs in the range of 0.01-0.05 μmol/mL.[17] N¹-N¹ dimerization and N²-benzylation have been highlighted as modifications that significantly enhance antimicrobial effects.[17]
Experimental Workflow: Anti-leishmanial Drug Screening
Caption: A dual-stage workflow for evaluating the anti-leishmanial activity of β-carboline analogs.
Detailed Experimental Protocol: In Vitro Anti-leishmanial Assay (Promastigote and Amastigote Stages)
Promastigote Susceptibility Assay:
-
Culture of Promastigotes:
-
Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 25°C.
-
Harvest late-logarithmic phase promastigotes by centrifugation.
-
-
Assay Procedure:
-
Resuspend the promastigotes in fresh medium to a final density of 1 x 10⁶ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of the test compounds.
-
Incubate the plates at 25°C for 72 hours.
-
Assess parasite viability by adding a fluorescent or colorimetric indicator (e.g., resazurin) and measuring the signal, or by direct counting using a hemocytometer.[18]
-
Calculate the EC₅₀ values from the dose-response curves.
-
Intracellular Amastigote Susceptibility Assay:
-
Macrophage Culture and Infection:
-
Culture a human monocytic cell line (e.g., THP-1) and differentiate them into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[19][20][21]
-
-
Compound Treatment and Evaluation:
-
Wash the infected cells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for a further 72 hours.
-
Fix the cells, stain with Giemsa, and determine the number of amastigotes per 100 macrophages by light microscopy.
-
Alternatively, lyse the macrophages and quantify the released amastigotes.
-
Calculate the EC₅₀ values based on the reduction in the number of intracellular amastigotes compared to untreated controls.
-
Neuroprotective Efficacy
Beyond their cytotoxic and anti-infective properties, certain β-carboline analogs have demonstrated significant neuroprotective and neuro-regenerative potential, particularly in the context of Parkinson's disease.
9-Methyl-β-carboline (9-Me-BC): A Promising Neuroprotective Agent
9-Methyl-β-carboline (9-Me-BC) has emerged as a lead compound in this area, exhibiting a unique combination of effects on dopaminergic neurons, which are progressively lost in Parkinson's disease.[22][23][24][25]
Key Neuroprotective and Neuro-regenerative Effects of 9-Me-BC:
-
Stimulation of Dopaminergic Neurons: 9-Me-BC increases the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and other key transcription factors involved in dopaminergic neuron differentiation.[22][24][25][26]
-
Neuroprotection: It protects dopaminergic neurons from toxin-induced damage.[26]
-
Neuro-regeneration: 9-Me-BC promotes the regeneration and repair of damaged dopaminergic neurons.[26]
-
Anti-inflammatory Effects: It inhibits the proliferation of microglia and reduces the expression of pro-inflammatory cytokines in the brain.[24][26]
Signaling Pathway: 9-Me-BC and Dopaminergic Neuron Function
Caption: The proposed mechanism of 9-Me-BC's neuroprotective and neuro-regenerative effects.
Detailed Experimental Protocol: Tyrosine Hydroxylase Expression Assay
-
Cell Culture and Treatment:
-
Culture primary mesencephalic dopaminergic neurons or a relevant cell line (e.g., SH-SY5Y).
-
Treat the cells with various concentrations of 9-Me-BC for a specified period.
-
-
Immunocytochemistry for Tyrosine Hydroxylase:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the cells with a primary antibody against tyrosine hydroxylase overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the fluorescence intensity of tyrosine hydroxylase staining using a fluorescence microscope.
-
-
Western Blotting for Tyrosine Hydroxylase:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against tyrosine hydroxylase.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[27]
-
-
Quantitative Real-Time PCR (qRT-PCR) for Tyrosine Hydroxylase mRNA:
-
Isolate total RNA from the treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the tyrosine hydroxylase gene and a reference gene (e.g., GAPDH).[28]
-
Analyze the relative expression of tyrosine hydroxylase mRNA using the ΔΔCt method.
-
Conclusion and Future Directions
The analogs of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid represent a rich and versatile source of bioactive compounds with significant therapeutic potential. The extensive structure-activity relationship data gathered to date provides a solid foundation for the rational design of novel derivatives with improved efficacy and selectivity. As this guide has demonstrated, subtle modifications to the β-carboline scaffold can profoundly impact its biological activity, paving the way for the development of targeted therapies for cancer, infectious diseases, and neurodegenerative disorders. Future research should focus on further elucidating the molecular mechanisms of action of the most potent analogs and advancing them through preclinical and clinical development. The continued exploration of this privileged pharmacophore holds immense promise for addressing some of the most pressing challenges in human health.
References
- Hamel, E., et al. 9-Methyl-beta-carboline up-regulates the appearance of differentiated dopaminergic neurones in primary mesencephalic culture.
- Polanski, W., et al. The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. Journal of Neurochemistry, 113(6), 1659-1675 (2010).
- Gruss, M., et al. 9-Methyl-9H-beta-carboline: a promising agent for neurological health. Ningbo Inno Pharmchem Co., Ltd. Blog.
- American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS News.
- Ahmad, A., et al.
- Guo, X., et al. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(15), 19430-19446 (2021).
- Polanski, W., et al. The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. Journal of Neurochemistry, 113(6), 1659-1675 (2010).
- Gruss, M., et al. Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug?
- Silver, L. L. Unconventional screening approaches for antibiotic discovery. Annals of the New York Academy of Sciences, 1354, 1-13 (2015).
- Wozniak, A., et al. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1189421 (2023).
- Suzuki, T., et al. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications. Bioorganic & Medicinal Chemistry Letters, 28(15), 2573-2576 (2018).
- Wang, Y., et al. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 948590 (2022).
- Cao, R., et al. Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives. European Journal of Medicinal Chemistry, 40(8), 815-823 (2005).
- Suzuki, T., et al. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications.
- Li, H., et al. Synthesis and Antimicrobial and Anticancer Activity of β-Carboline Analogues. ProQuest.
- Guo, X., et al. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.
- Wang, Y., et al. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. Molecules, 28(12), 4721 (2023).
- Jain, S. K., et al. Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. JoVE (Journal of Visualized Experiments).
- Nagatsu, T., et al. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation. Analytical Biochemistry, 183(2), 304-308 (1989).
- Kaur, K., et al. Recent Update on the Anti-infective Potential of β-carboline Analogs.
- Sereno, D., et al. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy, 51(10), 3749-3752 (2007).
- Misra, S., et al. A new technique of in vitro assay of antifilarials using different life-forms of Acanthocheilonema viteae. Indian Journal of Experimental Biology, 34(6), 569-572 (1996).
- Van den Kerkhof, M., et al. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Antimicrobial Agents and Chemotherapy, 50(1), 166-171 (2006).
- Vacchina, P., & Morales, M. A. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein. Antimicrobial Agents and Chemotherapy, 58(1), 589-592 (2014).
- ResearchGate. Antimicrobial activity in vitro, MIC values expressed in μM for all...
- Patil, S. A., et al. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 349-360 (2017).
- Penta, A., et al. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. Bioorganic Chemistry, 84, 98-105 (2019).
- Chatterjee, R. K., et al. Development of in vitro screening system for assessment of antifilarial activity of compounds. Parasitology, 112(Pt 4), 387-393 (1996).
- Shokri, A., et al. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian Journal of Parasitology, 7(2), 24-32 (2012).
- Bio-Techne. Tyrosine Hydroxylase (TH) - A Marker for Dopaminergic Neurons in the Central Nervous System. Bio-Techne Website.
- Lustigman, S., et al. Human filariasis—contributions of the Litomosoides sigmodontis and Acanthocheilonema viteae animal model. Parasitology Research, 120(3), 853-870 (2021).
- Li, H., et al. Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives.
- Kaddour-Djahara, H., et al. Activation of Tyrosine Hydroxylase mRNA Translation by cAMP in Midbrain Dopaminergic Neurons. The Journal of Neuroscience, 29(48), 15152-15161 (2009).
- Burchill, S. A., et al. Real-Time Analysis of Tyrosine Hydroxylase Gene Expression: A Sensitive and Semiquantitative Marker for Minimal Residual Disease Detection of Neuroblastoma. Clinical Cancer Research, 6(8), 3192-3198 (2000).
- Srivastava, S., et al. In vivo antifilarial activity of some cyclic and acylic alcohols.
- Jana, A., et al. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Advances, 13(40), 28243-28255 (2023).
- Moran, G. R., et al. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry, 455, 26-31 (2014).
- Rao, U. R., et al. Brugia malayi and Acanthocheilonema viteae: antifilarial activity of transglutaminase inhibitors in vitro. Experimental Parasitology, 73(3), 333-340 (1991).
- Patil, S. A., et al. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed.
- ResearchGate. IC 50 values (in μM) for compounds 8–11.
- Ahmad, A., et al. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets, 13(3), 343-358 (2013).
- Li, Y., et al. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells. Fitoterapia, 83(8), 1475-1481 (2012).
- Gesto, D., et al. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2589 (2023).
- Patil, S. A., et al. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing.
- Penta, A., et al. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. LookChem.
- NIST. 9H-Pyrido[3,4-b]indole, 1-methyl-. NIST WebBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial and Anticancer Activity of β-Carboline Analogues - ProQuest [proquest.com]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aablocks.com [aablocks.com]
- 11. Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 12. A new technique of in vitro assay of antifilarials using different life-forms of Acanthocheilonema viteae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of in vitro screening system for assessment of antifilarial activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Brugia malayi and Acanthocheilonema viteae: antifilarial activity of transglutaminase inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 17. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. journals.asm.org [journals.asm.org]
- 21. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 9-Methyl-beta-carboline up-regulates the appearance of differentiated dopaminergic neurones in primary mesencephalic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. nootropicsorigin.com [nootropicsorigin.com]
- 27. Activation of Tyrosine Hydroxylase mRNA Translation by cAMP in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Structure-Activity Relationship of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives, a prominent class of β-carbolines. We will explore how structural modifications to this core scaffold influence their biological activities, with a focus on their potential as anticancer, anti-leishmanial, and central nervous system (CNS) agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile heterocyclic system.
The β-Carboline Scaffold: A Privileged Structure in Medicinal Chemistry
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline ring system, is a tricyclic aromatic structure that forms the core of many naturally occurring and synthetic compounds with significant biological properties. The planar nature of this ring system allows for intercalation into DNA and interaction with various enzymatic and receptor sites, making it a "privileged scaffold" in drug discovery. The 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid framework provides a key starting point for chemical modifications, with the C1, N2, C3, C6, and N9 positions being primary targets for derivatization to modulate pharmacological activity and selectivity.
Anticancer Activity: Targeting Cell Proliferation and Survival
β-carboline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest. A key target for some of these compounds is the MDM2-p53 pathway, a critical regulator of cell growth and division.
The MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. Inhibition of the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Step 1: Pictet-Spengler Reaction
-
To a solution of L-tryptophan (1 equivalent) in a suitable solvent (e.g., a mixture of water and acetic acid), add pyruvic acid (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Collect the precipitated 1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid by filtration and wash with water.
Step 2: Aromatization
-
Suspend the tetrahydro-β-carboline from Step 1 in a high-boiling point solvent such as xylene.
-
Add an oxidizing agent, for example, 10% palladium on carbon (Pd/C) (0.1 equivalents).
-
Heat the mixture at reflux for 8-12 hours.
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxamides
-
To a solution of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anti-leishmanial Assay against L. donovani Amastigotes
-
Culture THP-1 human monocytic cells and differentiate them into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Infect the differentiated macrophages with L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).
-
Allow the infection to proceed for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds to the infected cells. Include a positive control (e.g., amphotericin B) and a negative (vehicle) control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Fix the cells with methanol and stain with Giemsa stain.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of parasite inhibition against the compound concentration.
Conclusion
The 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications at the C1, C3, and N9 positions can lead to potent and selective compounds with anticancer, anti-leishmanial, and CNS activities. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives, facilitating the iterative process of lead optimization in drug discovery. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable class of molecules.
References
-
Antimicrobial Agents and Chemotherapy. (2018). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. [Link]
-
Journal of Visualized Experiments. (2022). Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview. [Link]
-
RSC Advances. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
-
AA Blocks. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. [Link]
-
American Society for Microbiology. (2018). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. [Link]
-
PrepChem.com. (n.d.). Synthesis of β-carbolin-3-carboxylic acid N-methylamide. [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. [Link]
-
PubMed Central. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
MDPI. (2021). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. [Link]
-
PubMed. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. [Link]
-
ResearchGate. (n.d.). Comparison of the IC50values of derivatives against a gastric cancer cell line (ACP-03) and normal fibroblast cell line (MRC-5). [Link]
-
PubMed Central. (2008). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs. [Link]
-
ResearchGate. (n.d.). IC 50 values (in μM) for compounds 8–11. [Link]
-
National Institutes of Health. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. [Link]
-
National Institutes of Health. (2011). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. [Link]
-
MDPI. (2021). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. [Link]
-
Wiley Online Library. (2020). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. [Link]
-
National Institutes of Health. (2018). Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of b-Carboline Derivatives in Vitro c) (IC 50 , a) mM). [Link]
-
PubMed Central. (2001). Characterization of GABA Receptors. [Link]
-
ResearchGate. (n.d.). β‐carboline‐3‐carboxylic acid. [Link]
-
ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
LookChem. (2019). Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. [Link]
-
LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. [Link]
-
PubMed. (1988). Kinetic modulation by GABAergic agents of high- and low-affinity binding of [3H]methyl beta-carboline-3-carboxylate. [Link]
-
PubMed Central. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Chem-Station. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
MDPI. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]
-
PubMed. (1981). GABA reduces binding of 3H-methyl beta-carboline-3-carboxylate to brain benzodiazepine receptors. [Link]
-
ResearchGate. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors Containing Different g Subunits as Measured by Radioligand Binding. [Link]
-
PubMed. (2016). Synthesis and anti-leishmanial evaluation of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives against Leishmania infantum. [Link]
-
Frontiers in Molecular Neuroscience. (2014). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. [Link]
-
NIST WebBook. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. [Link]
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a predictive in vitro-in vivo correlation (IVIVC) for the novel therapeutic candidate, 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. We will delve into the scientific rationale behind experimental design, present detailed methodologies, and offer a comparative analysis with hypothetical alternative formulations.
Introduction to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid and the Imperative of IVIVC
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic organic compound belonging to the β-carboline family of alkaloids.[1] Preliminary research suggests a range of potential biological activities, including antioxidant, cytotoxic, and neuroprotective effects, making it a compound of significant interest in drug discovery.[1] Structurally, it possesses a rigid, planar pyrido[3,4-b]indole scaffold with a carboxylic acid functional group at the 3-position and a methyl group at the 1-position.[1]
The development of any oral solid dosage form for a new chemical entity like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid hinges on understanding its biopharmaceutical properties. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and an in vivo response (such as plasma drug concentration or amount of drug absorbed).[2][3] Establishing a robust IVIVC is a critical tool in drug development for several reasons:
-
Accelerated Formulation Development: It allows for the rapid screening and optimization of formulation variables by predicting their in vivo performance without the need for extensive animal or human studies.[2]
-
Quality Control and Regulatory Flexibility: A validated IVIVC can serve as a surrogate for in vivo bioequivalence studies, permitting certain formulation and manufacturing changes post-approval with a reduced regulatory burden.[2][3]
-
Mechanistic Understanding: The process of developing an IVIVC deepens the understanding of the factors controlling drug absorption, such as dissolution, solubility, and permeability.
Given the structural characteristics of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, particularly its carboxylic acid moiety and complex ring system, it is likely to exhibit pH-dependent solubility and potentially limited permeability. This positions it as a probable Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4][5] For such compounds, dissolution is often the rate-limiting step for absorption, making IVIVC particularly relevant and valuable.[4][6]
This guide will compare a hypothetical immediate-release (IR) formulation of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid with two alternative formulations designed to enhance its bioavailability: a micronized formulation and a solid dispersion.
Experimental Design: A Step-by-Step Approach to IVIVC
The establishment of a successful IVIVC requires a systematic approach, beginning with comprehensive in vitro characterization and culminating in in vivo pharmacokinetic studies.
In Vitro Characterization: Dissolution and Permeability
The cornerstone of the in vitro component of an IVIVC is a well-designed dissolution test that can effectively discriminate between different formulations and reflect the in vivo dissolution process.[7][8]
Workflow for In Vitro Dissolution Testing
Caption: Workflow for In Vitro Dissolution Testing.
Detailed Protocol for In Vitro Dissolution Testing:
-
Formulation Preparation: Prepare tablets of the immediate-release (IR), micronized, and solid dispersion formulations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, each containing a 20 mg dose.
-
Apparatus Setup: Utilize a USP Apparatus II (Paddle) dissolution bath.[9]
-
Dissolution Media: Prepare three distinct, biorelevant dissolution media to simulate the gastrointestinal tract under different conditions[6]:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
-
Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 50 RPM.[8]
-
Dissolution Run and Sampling: Place one tablet in each dissolution vessel containing 900 mL of the selected medium. Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes) and replace with an equal volume of fresh medium.
-
Sample Analysis: Filter the samples and analyze the concentration of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Plot the cumulative percentage of drug released against time to generate dissolution profiles for each formulation in each medium.
In Vitro Permeability Assessment (Caco-2 Cell Assay):
To further classify the compound and understand its absorption characteristics, an in vitro permeability study using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, is recommended.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for Caco-2 Permeability Assay.
In Vivo Pharmacokinetic Studies
The in vivo arm of the IVIVC involves administering the different formulations to a suitable animal model and characterizing the resulting plasma concentration-time profiles.[10][11]
Detailed Protocol for In Vivo Pharmacokinetic Study in Rats:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.[10]
-
Dose Administration: Administer the IR, micronized, and solid dispersion formulations orally at a dose of 10 mg/kg. For comparison, administer a 1 mg/kg intravenous (IV) dose of a solubilized form of the compound to a separate group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.[12]
Data Analysis and IVIVC Development
With both in vitro and in vivo data in hand, the next step is to establish a mathematical correlation.
Workflow for IVIVC Development
Caption: Workflow for IVIVC Development.
Level A Correlation: The most rigorous level of IVIVC, a Level A correlation, represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[6] This is typically achieved by deconvoluting the in vivo plasma concentration data to obtain the in vivo absorption profile.
Comparative Data (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: In Vitro Dissolution Data (% Drug Released)
| Time (min) | IR Formulation (in FaSSIF) | Micronized Formulation (in FaSSIF) | Solid Dispersion (in FaSSIF) |
| 5 | 15 | 30 | 50 |
| 10 | 25 | 45 | 75 |
| 15 | 35 | 60 | 90 |
| 30 | 50 | 80 | 98 |
| 45 | 60 | 95 | 100 |
| 60 | 68 | 99 | 100 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| IR Formulation | 150 | 2.0 | 900 |
| Micronized Formulation | 250 | 1.0 | 1500 |
| Solid Dispersion | 400 | 0.5 | 2400 |
Discussion and Interpretation
The hypothetical data clearly demonstrates that the formulation strategy significantly impacts both the in vitro dissolution and the in vivo pharmacokinetics of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. The rank order of performance (Solid Dispersion > Micronized > IR) is consistent between the in vitro and in vivo experiments. This consistency is a strong indicator that a meaningful IVIVC can be established.
The faster dissolution of the micronized and solid dispersion formulations, likely due to increased surface area and improved wettability for the former and molecular dispersion for the latter, translates directly to a higher Cmax and greater overall exposure (AUC) in vivo. The solid dispersion, by presenting the drug in an amorphous state, provides the most substantial improvement in dissolution and, consequently, bioavailability.
By plotting the percentage of drug absorbed in vivo (obtained through deconvolution) against the percentage of drug dissolved in vitro at corresponding time points, a linear relationship can be established, forming the basis of the Level A IVIVC model. Once validated, this model would allow for the prediction of the in vivo performance of future formulations based solely on their in vitro dissolution profiles, thereby streamlining the drug development process.
Conclusion
Establishing an IVIVC for a new chemical entity like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a scientifically rigorous process that provides invaluable insights into its biopharmaceutical properties. By systematically conducting in vitro dissolution and permeability studies and correlating the results with in vivo pharmacokinetic data, researchers can de-risk and accelerate the formulation development process. The methodologies and comparative framework presented in this guide offer a robust pathway for scientists and drug development professionals to unlock the full therapeutic potential of this promising compound.
References
- Kazi, M., Al amri, R., Alanazi, F. K., & Hussain, M. D. (2018). In vitro Methods for In vitro-in vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Current Drug Delivery, 15(7), 918–929.
- (Publication details not fully available). Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound. PubMed.
- Kazi, M., Al amri, R., Alanazi, F. K., & Hussain, M. D. (2018). In vitro Methods for In vitro-in vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Current Drug Delivery, 15(7), 918-929.
- PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC)
- (Publication details not fully available). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
- Smolecule. (2023). 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
- (Publication details not fully available). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
- Jubilant Biosys. In Vivo Pharmacokinetics.
- Wikipedia.
- Cre
- Taylor & Francis. (Date not available).
- Pion Inc. (2024).
- FDA. (2025).
- US Pharmacopeia (USP). Dissolution and Drug Release Tests.
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. phinc-modeling.com [phinc-modeling.com]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is dissolution testing? [pion-inc.com]
- 8. fda.gov [fda.gov]
- 9. usp.org [usp.org]
- 10. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 | MDPI [mdpi.com]
- 11. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 12. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Cross-Reactivity of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
This guide provides an in-depth analysis of the cross-reactivity profile of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the pharmacologically significant β-carboline family. Researchers, scientists, and drug development professionals will find a comprehensive comparison with relevant alternatives, supported by experimental data and detailed protocols. This document aims to elucidate the compound's potential off-target effects and guide future research and development.
Introduction: The Significance of Cross-Reactivity Profiling
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid belongs to the β-carboline class of compounds, which are known to exhibit a wide range of biological activities, including potential antioxidant, cytotoxic, and neuroprotective effects.[1] The tricyclic core of β-carbolines is a recognized pharmacophore, a structural unit responsible for the biological activity of a molecule.[2] Understanding the cross-reactivity of this compound is paramount in drug discovery and development. Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, can lead to off-target effects, which may be beneficial, benign, or adverse. A thorough assessment of a compound's cross-reactivity is therefore essential for predicting its therapeutic window and potential side effects.
The β-carboline scaffold is notably associated with interactions with central nervous system targets, particularly benzodiazepine receptors and monoamine oxidases (MAOs).[3][4][5] This guide will focus on comparing the cross-reactivity of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid with its corresponding methyl and ethyl esters, as well as with established modulators of these targets, to provide a clear perspective on its selectivity profile.
Comparative Analysis of Cross-Reactivity
While direct quantitative binding data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is not extensively available in the public domain, we can infer its likely cross-reactivity based on the well-documented pharmacology of its esters and the established structure-activity relationships (SAR) within the β-carboline class.
Benzodiazepine Receptor Binding
Esters of β-carboline-3-carboxylic acid are potent inhibitors of [3H]-flunitrazepam binding, indicating a high affinity for the benzodiazepine binding site on the GABA-A receptor.[2][3] The nature of the ester group can influence the pharmacological effect, leading to agonist, inverse agonist, or antagonist activity.[3][6] It is plausible that the free carboxylic acid of the title compound also interacts with this receptor, although the polarity of the carboxyl group may influence its binding affinity compared to the more lipophilic esters.
Monoamine Oxidase (MAO) Inhibition
Many β-carboline derivatives are known to be reversible and competitive inhibitors of monoamine oxidase, with a general preference for the MAO-A isoform.[4][7][8] This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the brain. The substitution pattern on the β-carboline ring is a key determinant of the inhibitory potency.
Data Presentation
The following table summarizes the available binding and inhibition data for comparator compounds. It is important to note that the data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is inferred based on the activity of its esters and general SAR principles for the β-carboline class.
| Compound | Target | Assay Type | Metric | Value | Reference |
| 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | Benzodiazepine Receptor | Inferred from Esters | - | Likely Active | - |
| 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | Monoamine Oxidase A | Inferred from SAR | - | Likely Inhibitor | - |
| Methyl β-carboline-3-carboxylate | Benzodiazepine Receptor | [3H]-flunitrazepam binding | IC50 | Potent Inhibitor | [2][3] |
| Ethyl β-carboline-3-carboxylate | Benzodiazepine Receptor | [3H]-flunitrazepam binding | IC50 | Potent Inhibitor | [2][3] |
| Propyl β-carboline-3-carboxylate | Benzodiazepine Receptor | [3H]-flunitrazepam binding | IC50 | Potent Inhibitor | [3] |
| Harmine | Monoamine Oxidase A | Inhibition Assay | Ki | 5 nM | [4] |
| Diazepam | Benzodiazepine Receptor | - | - | Agonist | - |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the standard experimental methodologies used to assess the cross-reactivity of compounds like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Radioligand Binding Assay for Benzodiazepine Receptors
This assay quantifies the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Isolate cortical membranes from a suitable animal model (e.g., Sprague-Dawley rats) as the source of benzodiazepine receptors.[1]
-
Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Incubation:
-
In a multi-well plate, combine the membrane preparation (typically 100 µg of protein), a fixed concentration of a radiolabeled ligand (e.g., [3H]-flumazenil), and varying concentrations of the test compound.[1]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor like diazepam).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[1]
-
-
Separation:
-
Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters or by centrifugation.[1]
-
Wash the filters or pellets with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters or resuspended pellets into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Oxidase (MAO) Inhibition Assay
The MAO-Glo™ Assay is a luminescent-based method for measuring MAO-A and MAO-B activity and the inhibitory effects of test compounds.
Workflow Diagram:
Caption: Workflow for the MAO-Glo™ assay.
Step-by-Step Methodology:
-
Assay Setup:
-
In a white, opaque multi-well plate, add the MAO-A or MAO-B enzyme and the luminogenic MAO-Glo™ substrate.[2][3][9]
-
Add varying concentrations of the test compound to the appropriate wells.
-
Include control wells with enzyme and substrate only (100% activity) and wells with a known MAO inhibitor as a positive control.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the MAO enzyme to act on the substrate.[9]
-
-
Detection:
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the cross-reactivity of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. Based on the available data for its esters and the broader class of β-carbolines, it is highly probable that this compound interacts with both benzodiazepine receptors and monoamine oxidases. However, the lack of direct quantitative data for the free carboxylic acid represents a significant knowledge gap.
Future research should prioritize the in vitro profiling of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid against a broad panel of receptors and enzymes to definitively establish its cross-reactivity and selectivity. Such studies are crucial for a comprehensive assessment of its therapeutic potential and safety profile. The experimental protocols detailed in this guide provide a robust foundation for conducting these necessary investigations.
References
- Braestrup, C., Nielsen, M., & Olsen, C. E. (1980). Urinary and brain β-carboline-3-carboxylates as potent inhibitors of brain benzodiazepine receptors. Proceedings of the National Academy of Sciences, 77(4), 2288-2292.
- Siddiqui, N., et al. (2011). β-Carbolines: A versatile scaffold for the development of potent and novel therapeutic agents. Future Medicinal Chemistry, 3(2), 179-191.
- Promega Corporation. (2023). MAO-Glo™ Assay Technical Bulletin.
- Smolecule. (2023). 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
- Skerritt, J. H., & Johnston, G. A. (1983). Enhancement of GABA binding by benzodiazepine receptor ligands. Neuroscience Letters, 38(3), 315-320.
- Polc, P., et al. (1982). A new class of compounds, β-carboline derivatives, which antagonize the effects of benzodiazepines. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(4), 260-264.
- Dorow, R., et al. (1983). Severe anxiety induced by FG 7142, a β-carboline ligand for benzodiazepine receptors. The Lancet, 322(8341), 98-99.
- Cooper, S. J. (1986). Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption. Brain Research Bulletin, 17(5), 627-637.
- Nielsen, M., & Braestrup, C. (1980). Ethyl β-carboline-3-carboxylate shows affinity for benzodiazepine receptors and is a potent convulsant.
- Cain, M., et al. (1982). Differentiation of benzodiazepine receptor agonists and antagonists by photoaffinity labeling. European Journal of Pharmacology, 77(2-3), 201-203.
- Rommelspacher, H., et al. (1981). 3H-Harmane binds to benzodiazepine receptors in rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 316(4), 269-271.
- Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by β-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142.
- Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors.
- Glover, V., et al. (1981). β-Carbolines as selective inhibitors of monoamine oxidase A and B. British Journal of Pharmacology, 73(3), 625-630.
- Santillo, M. F., et al. (2014). Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells. Toxicology in Vitro, 28(4), 489-497.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Differential pharmacological effects of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of beta-carbolines with the benzodiazepine receptor: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid is present in the rat brain and is not increased after acute ethanol injection with cyanamide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. β-carboline-3-carboxamide antimalarials: Structure-activity relationship, ADME-tox studies and resistance profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Beta-Carbolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Beta-Carbolines in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1] A growing body of research is focused on identifying compounds that can protect neurons from damage and death. Among these, the β-carboline alkaloids, a class of compounds found in various plants and also endogenously in mammals, have emerged as promising candidates for neuroprotection.[2][3] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[4][5] This guide provides a comparative study of the neuroprotective effects of several key β-carbolines, offering an in-depth analysis of their mechanisms of action and supporting experimental data to inform future research and drug development.
Comparative Overview of Neuroprotective Beta-Carbolines
This guide focuses on a selection of well-studied β-carboline alkaloids, including harmine, harmaline, pinoline, and harmane. While sharing a common tricyclic indole core structure, subtle structural differences between these molecules lead to distinct pharmacological profiles and varying degrees of neuroprotective efficacy.
| Beta-Carboline | Key Neuroprotective Mechanisms | Notable Experimental Findings |
| Harmine | - Potent inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) - Monoamine oxidase A (MAO-A) inhibition - Anti-inflammatory effects (inhibition of NF-κB) - Antioxidant properties - Upregulation of Brain-Derived Neurotrophic Factor (BDNF) | - Exhibits significant neuroprotection in various in vitro and in vivo models of neurodegeneration. - Reduces neuronal apoptosis and oxidative stress. - Improves cognitive function in animal models of amnesia.[6] |
| Harmaline | - MAO-A inhibition - Antioxidant and free radical scavenging activity - Anti-inflammatory properties | - Demonstrates neuroprotective effects against toxins like MPTP. - Attenuates dopamine-induced mitochondrial damage.[7] - Shows comparable, and in some cases more pronounced, anti-inflammatory effects than harmine.[6] |
| Pinoline | - Potent antioxidant and free radical scavenger - Inhibition of lipid peroxidation | - Shows strong protective effects against oxidative stress-induced neuronal damage.[8] - Its antioxidant activity is comparable to or even greater than melatonin in some assays. |
| Harmane | - Potential modulation of neurotransmitter systems - Antioxidant properties | - Exhibits both neuroprotective and neurotoxic effects depending on the concentration and experimental model.[9] - Can induce dopaminergic neurotoxicity at higher concentrations.[9] |
| Tryptoline | - Antioxidant activity | - Protects against hydrogen peroxide-induced lipid peroxidation in brain homogenates.[8] |
Mechanisms of Neuroprotection: A Deeper Dive
The neuroprotective effects of β-carbolines are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival and death.
Inhibition of DYRK1A: A Key Target for Harmine
Harmine is a potent and selective inhibitor of DYRK1A, a kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[10] By inhibiting DYRK1A, harmine reduces tau pathology and its downstream neurotoxic effects.
Signaling Pathway of Harmine-Mediated DYRK1A Inhibition
Caption: Harmine inhibits DYRK1A, preventing tau hyperphosphorylation.
Anti-inflammatory Effects via NF-κB Pathway Modulation
Neuroinflammation is a critical component of neurodegenerative diseases. Several β-carbolines, including harmine and harmaline, have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11] This pathway, when activated by inflammatory stimuli, translocates to the nucleus and induces the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By suppressing NF-κB activation, β-carbolines reduce the production of these inflammatory mediators, thereby mitigating neuroinflammation. Some studies indicate that certain β-carbolines can suppress the production of NO by down-regulating the expression of iNOS without affecting the COX-2 pathway.[12]
Experimental Workflow for Assessing Anti-inflammatory Effects
Sources
- 1. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]
- 4. Antioxidative properties of harmane and beta-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of beta-carboline alkaloids are related to their antimutagenic and antigenotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of harmalol and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of beta-carbolines and other antioxidants on lipid peroxidation due to hydrogen peroxide in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic Acid Quantification: A Comparative Study of Analytical Methodologies
This guide provides an in-depth, objective comparison of two common analytical techniques for the quantification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the experimental protocols, present comparative data, and perform a rigorous statistical analysis to guide you in selecting the most appropriate method for your research needs.
The Analyte: 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid belongs to the β-carboline family, a group of compounds known for their diverse biological activities. Its core structure is a tricyclic pyrido[3,4-b]indole ring system.[1] The molecular formula is C₁₃H₁₀N₂O₂ and it has a molecular weight of approximately 226.23 g/mol .[1] Given its potential therapeutic applications and toxicological relevance, the ability to accurately measure its concentration in various matrices, such as biological fluids and pharmaceutical formulations, is crucial.
Comparative Analytical Methodologies
The choice of an analytical method is a critical decision in any scientific investigation. It is often a trade-off between sensitivity, selectivity, cost, and throughput. Here, we compare a workhorse of many analytical laboratories, HPLC-UV, with the highly sensitive and selective LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, widely used for the separation and quantification of various compounds.[2] For a chromophore-containing molecule like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, UV detection is a straightforward and cost-effective approach.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex samples and for detecting analytes at very low concentrations.[3][4]
Experimental Protocols
To ensure a valid comparison, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for the quantification of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid using both HPLC-UV and LC-MS/MS.
Sample Preparation Workflow
A consistent sample preparation procedure is critical to minimize variability between the two methods.
Caption: A generalized workflow for the preparation of biological samples prior to chromatographic analysis.
HPLC-UV Method Protocol
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection Wavelength : Determined by UV spectral analysis, typically the wavelength of maximum absorbance for the analyte. For similar β-carbolines, this is often in the range of 240-250 nm.[5]
-
Quantification : Based on the peak area of the analyte, calibrated against a standard curve of known concentrations.
LC-MS/MS Method Protocol
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase : A gradient elution is often employed for better separation in complex matrices. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
A typical gradient might run from 10% B to 90% B over several minutes.
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid would be monitored for quantification and confirmation. The protonated molecule [M+H]⁺ would serve as the precursor ion.
-
-
Quantification : Based on the peak area of the specific MRM transition, calibrated against a standard curve.
Comparative Data Analysis
To illustrate the statistical comparison, let's consider a hypothetical dataset where a series of quality control (QC) samples with known concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid were analyzed using both the validated HPLC-UV and LC-MS/MS methods.
Hypothetical Quality Control Sample Data
| Nominal Concentration (ng/mL) | HPLC-UV Measured (ng/mL) | LC-MS/MS Measured (ng/mL) |
| 5.0 | 4.8 | 5.1 |
| 5.0 | 5.2 | 4.9 |
| 5.0 | 4.9 | 5.0 |
| 50.0 | 51.5 | 49.8 |
| 50.0 | 48.9 | 50.3 |
| 50.0 | 50.8 | 50.1 |
| 500.0 | 495.2 | 501.5 |
| 500.0 | 508.1 | 498.9 |
| 500.0 | 501.7 | 499.6 |
Statistical Analysis: A Head-to-Head Comparison
The core of this guide is the statistical evaluation of the data to determine if there is a significant difference between the two analytical methods. We will employ two fundamental statistical tests: the F-test to compare the precision and the t-test to compare the accuracy of the methods.[6][7]
Statistical Analysis Workflow
Sources
- 1. Buy 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | 22329-38-0 [smolecule.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Black Sea Journal of Engineering and Science » Makale » Development and Validation of a Simple HPLC-UV Method for Analysis of Harmine [dergipark.org.tr]
- 6. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 7. extractalpha.com [extractalpha.com]
A Comparative Guide to 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the pharmacologically significant β-carboline family of alkaloids. Drawing upon peer-reviewed studies, this document will detail its synthesis, compare its biological activities with relevant analogues, and explore its potential therapeutic applications. Experimental data and detailed protocols are provided to support researchers in their investigations of this intriguing heterocyclic compound.
Introduction to the β-Carboline Scaffold
The β-carboline ring system, a tricyclic indole alkaloid structure, is a prevalent pharmacophore in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] The core structure, 9H-pyrido[3,4-b]indole, provides a rigid framework for diverse functionalization, leading to compounds with activities ranging from anti-cancer and anti-leishmanial to neuroprotective and anti-inflammatory.[2][3] 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (also known as 1-Methyl-β-carboline-3-carboxylic acid or Harman-3-carboxylic acid) is a specific analogue that has garnered interest for its potential antioxidant, cytotoxic, and neuroprotective properties.[2][4]
Synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
The synthesis of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives typically involves a multi-step process. A common and effective method is the Pictet-Spengler reaction, which forms the core tetrahydro-β-carboline structure, followed by oxidation to the aromatic β-carboline.[5]
Experimental Protocol: Pictet-Spengler Reaction and Oxidation
This protocol describes a generalizable synthesis of a β-carboline carboxylic acid, which can be adapted for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Step 1: Formation of the Tetrahydro-β-carboline Intermediate
-
To a stirred suspension of L-tryptophan in a suitable dry solvent (e.g., dichloromethane), add the appropriate aldehyde (in this case, a pyruvic acid derivative to introduce the 1-methyl and 3-carboxylic acid functionalities).
-
Add a catalyst, such as trifluoroacetic acid (TFA), portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Evaporate the solvent under reduced pressure and wash the crude product with a non-polar solvent (e.g., hexane) to yield the tetrahydro-β-carboline-3-carboxylic acid intermediate.
Step 2: Oxidation to the Aromatic β-Carboline
-
Dissolve the tetrahydro-β-carboline intermediate in a suitable solvent (e.g., dry DMF).
-
Add an oxidizing agent, such as powdered potassium permanganate (KMnO4), in small portions while stirring vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a bed of celite to remove the manganese dioxide byproduct.
-
Concentrate the filtrate in vacuo to yield the crude 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
Purify the product by trituration with an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography.
dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"L-Tryptophan" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pyruvic_Acid_Derivative" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pictet_Spengler_Reaction" [shape=ellipse, fillcolor="#FBBC05"]; "Tetrahydro_beta_carboline" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidation" [shape=ellipse, fillcolor="#FBBC05"]; "Final_Product" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF", label="1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid"];
"L-Tryptophan" -> "Pictet_Spengler_Reaction"; "Pyruvic_Acid_Derivative" -> "Pictet_Spengler_Reaction"; "Pictet_Spengler_Reaction" -> "Tetrahydro_beta_carboline"; "Tetrahydro_beta_carboline" -> "Oxidation"; "Oxidation" -> "Final_Product"; } Caption: General synthesis workflow for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Comparative Biological Activities
While specific quantitative data for 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is limited in publicly available literature, we can infer its potential activities by comparing it to closely related and well-studied β-carbolines.
| Compound | Key Biological Activities | Reference |
| 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | Potential antioxidant, cytotoxic, and neuroprotective effects. Used as a precursor for other bioactive molecules. | [2] |
| Harmane (1-methyl-9H-pyrido[3,4-b]indole) | Potent tremor-producing neurotoxin. Elevated levels found in patients with Essential Tremor and Parkinson's Disease. Inhibitor of monoamine oxidase A (MAO-A). | [2] |
| Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) | Cytotoxic against various cancer cell lines. Potent MAO-A inhibitor. | [6][7] |
| 9-Methyl-β-carboline (9-methyl-9H-pyrido[3,4-b]indole) | Neuroprotective effects on dopaminergic neurons, including stimulation, protection, regeneration, and anti-inflammatory actions. Potent inhibitor of MAO-A and MAO-B. |
Potential Mechanisms of Action
The biological activities of β-carbolines are often attributed to their ability to interact with various biological targets.
Monoamine Oxidase (MAO) Inhibition
A primary mechanism of action for many β-carbolines is the inhibition of monoamine oxidases (MAO-A and MAO-B).[2] These enzymes are crucial for the metabolism of neurotransmitters like serotonin and dopamine. By inhibiting MAO, β-carbolines can increase the levels of these neurotransmitters in the brain, which is relevant for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[2] The presence of the carboxylic acid group at the 3-position of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid may influence its binding affinity and selectivity for MAO isoforms compared to its decarboxylated counterpart, harmane.
dot graph "MAO_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"beta_Carboline" [label="1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MAO" [label="Monoamine Oxidase (MAO-A/B)", shape=ellipse, fillcolor="#FBBC05"]; "Neurotransmitters" [label="Dopamine, Serotonin", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metabolism" [label="Metabolism", shape=plaintext]; "Increased_Levels" [label="Increased Neurotransmitter Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Therapeutic_Effect" [label="Potential Therapeutic Effect (e.g., Antidepressant, Neuroprotective)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"beta_Carboline" -> "MAO" [label="Inhibits"]; "Neurotransmitters" -> "MAO" -> "Metabolism"; "MAO" -> "Increased_Levels" [style=invis]; "Increased_Levels" -> "Therapeutic_Effect"; } Caption: Proposed mechanism of MAO inhibition by β-carbolines.
Antioxidant and Cytotoxic Effects
The planar aromatic structure of β-carbolines allows them to intercalate into DNA, which can lead to cytotoxic effects in cancer cells.[7] Additionally, many β-carbolines exhibit antioxidant properties by scavenging free radicals.[2] The carboxylic acid moiety of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid could potentially enhance its antioxidant capacity.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed protocols for assessing the key biological activities of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of a compound.
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Neuroprotection Assay (SH-SY5Y Cell Model)
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress.[8]
-
Cell Culture: Culture and differentiate SH-SY5Y human neuroblastoma cells.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid for a specified time.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone to determine the neuroprotective effect.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory activity of a compound against MAO-A and MAO-B.[2][9]
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a substrate (e.g., kynuramine), and various concentrations of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Detection: Measure the product formation using a fluorometric or spectrophotometric method.
-
Data Analysis: Calculate the percentage of MAO inhibition and determine the IC50 values for both MAO-A and MAO-B.
Conclusion and Future Directions
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. Its potential antioxidant, cytotoxic, and neuroprotective properties, likely mediated through mechanisms such as MAO inhibition, warrant further investigation. The lack of extensive quantitative data for this specific compound highlights a significant research gap. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values for its cytotoxic, antioxidant, and MAO inhibitory activities.
-
In Vivo Studies: Assessing its efficacy and safety in animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize its biological activity and selectivity.
The experimental protocols provided in this guide offer a robust framework for researchers to systematically explore the therapeutic potential of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its analogues.
References
Sources
- 1. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid. As a Senior Application Scientist, this document is designed to move beyond a simple checklist, offering insights into the causality behind each procedure to ensure a culture of safety and scientific integrity within your laboratory.
Immediate Hazard Assessment and Core Disposal Principle
Core Principle: In the absence of specific data, 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid and its contaminated materials must be treated as hazardous chemical waste . Under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems.[5][6][7]
Assumed Hazard Profile
Based on GHS classifications of close chemical analogs, the following hazards should be assumed[1][2][4][8]:
| Hazard Classification | GHS Hazard Statement | Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or aerosols. Use appropriate Personal Protective Equipment (PPE).[8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Wear nitrile or other chemically-resistant gloves. Wash hands and exposed skin thoroughly after handling.[9][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Wear safety glasses or goggles.[9] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Handle within a certified chemical fume hood or other ventilated enclosure.[8][9] |
Waste Characterization and Segregation: The "Why" Behind the "How"
Proper disposal begins with correct characterization. This compound is a solid, nitrogen-containing heterocyclic organic acid. This classification dictates its segregation from other waste streams to prevent dangerous reactions.
Causality of Segregation:
-
As an Acid: Do not mix with bases (e.g., sodium hydroxide, ammonium hydroxide). A neutralization reaction can generate heat and potentially release gases.
-
As an Organic Compound: Keep separate from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent a violent exothermic or explosive reaction.[9]
-
As a Potentially Bioactive Molecule: Pyridoindole scaffolds are known for their biological activity, reinforcing the need to contain them and prevent environmental release.[11][12]
All waste streams containing this compound—whether pure, in solution, or as contaminated labware—must be collected as hazardous waste.
Step-by-Step Disposal Protocol
This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and common institutional guidelines.[13][14]
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Choose a clean, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) is an excellent choice. The container must be chemically compatible with the waste.[14][15]
-
Inspect the Container: Ensure the container is free from cracks, residue from previous use, or any signs of deterioration.[15]
-
Prepare the Label: Before adding any waste, affix a "Hazardous Waste" label. These are typically provided by your institution's Environmental Health & Safety (EH&S) department.[16][17]
Step 2: Waste Collection
-
Solid Waste: Collect unused or waste 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid powder directly into the prepared waste container.
-
Contaminated Labware: Collect chemically contaminated items such as gloves, weigh boats, and pipette tips in the same container. Do not dispose of these items in the regular or biohazard trash.[18]
-
Solutions: Aqueous or organic solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix incompatible solvents.
-
Avoid Overfilling: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[14][15]
Step 3: Labeling the Container
-
Complete All Fields: Fill out the hazardous waste label completely and legibly. The EPA requires that each label clearly states the words "Hazardous Waste".[17]
-
List All Contents: Write the full, unabbreviated chemical name of every component in the container, including solvents. For mixtures, provide the approximate percentage of each component.[15]
-
Indicate Hazards: Check the appropriate boxes for the hazard characteristics (e.g., Toxic, Irritant).
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][16][17] This must be under the direct control of laboratory personnel.[14]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[6][16] This is a critical EPA regulation to prevent the release of vapors.
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically-resistant tray or bin to contain any potential leaks.[6]
Step 5: Arranging for Disposal
-
Date the Container When Full: Once the container is full (or you are finished with the process generating the waste), write the current date on the "Full" or "Accumulation Start Date" line of the tag.
-
Request Pickup: Contact your institution's EH&S department to schedule a waste pickup.[16][19] Do not allow waste to accumulate in the lab for extended periods; many institutions have a maximum storage time of 12 months for partially filled containers in an SAA.[16][20]
-
Documentation: Your EH&S department will handle the final waste tracking from its point of generation to its ultimate disposal, ensuring a compliant "cradle-to-grave" process.[17]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for laboratory chemical waste, ensuring proper segregation and handling.
Caption: Decision workflow for proper waste segregation.
Spill and Emergency Procedures
Preventing spills is the best policy.[6] However, in the event of an accidental release:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, eye protection), gently sweep up the solid material, avoiding dust generation.[9][21]
-
Place the material and any contaminated cleaning supplies into a hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency number or EH&S department immediately.[6]
-
Prevent others from entering the area.
-
Waste Minimization Principles
A core tenet of modern laboratory management is the reduction of hazardous waste.[5][16]
-
Source Reduction: Order and use the smallest quantity of the chemical required for your research.[16]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates.[16]
-
Avoid Spoilage: Store the chemical according to manufacturer recommendations to prevent degradation that would render it unusable and require its disposal.
By adhering to these detailed procedures, you not only ensure regulatory compliance but also actively contribute to the safety of your colleagues and the protection of our environment.
References
-
University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Institutes of Health, Office of Research Facilities. (2022, February 2). Chemical Waste. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
National Institutes of Health. (2015). NIH Chemical Safety Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 9H-pyrido(3,4-b)indole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Pyrido(3,4-b)indole-3-carboxylic acid. Retrieved from [Link]
-
Mach, M., et al. (2010). Safety assessment of the pyridoindole derivative SMe1EC2: developmental neurotoxicity study in rats. Interdisciplinary Toxicology, 3(3), 116–122. Retrieved from [Link]
-
Sefcova, J., et al. (2021). Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats. Biomolecules, 11(11), 1629. Retrieved from [Link]
-
Patil, S. A., et al. (2021). Discovery of pyridoindole derivatives as potential inhibitors for phosphodiesterase 5A: in silico and in vivo studies. Natural Product Research, 37(1), 1-6. Retrieved from [Link]
Sources
- 1. Methyl 9H-pyrido(3,4-b)indole-3-carboxylate | C13H10N2O2 | CID 107704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety assessment of the pyridoindole derivative SMe1EC2: developmental neurotoxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. montgomerycollege.edu [montgomerycollege.edu]
- 7. acs.org [acs.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Effect of a New Substance with Pyridoindole Structure on Adult Neurogenesis, Shape of Neurons, and Behavioral Outcomes in a Chronic Mild Stress Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyridoindole derivatives as potential inhibitors for phosphodiesterase 5A: in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. needle.tube [needle.tube]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 19. vumc.org [vumc.org]
- 20. epa.gov [epa.gov]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, a member of the β-carboline family of indole alkaloids. These compounds are known for their potent and diverse biological activities, necessitating a cautious and well-informed approach to laboratory handling.[1][2][3]
This document moves beyond a simple checklist, explaining the rationale behind each safety recommendation to empower you to make informed decisions at the lab bench. The guidance herein is synthesized from safety data for closely related analogs and foundational laboratory safety principles established by regulatory bodies like the Occupational Safety and Health Administration (OSHA).
Hazard Profile: Understanding the Risks
Based on aggregated GHS classifications for these analogs, the compound should be treated as, at minimum:
-
Harmful in contact with skin [5]
The β-carboline scaffold is pharmacologically active, with various derivatives known to intercalate into DNA, exhibit cytotoxic properties, and exert neurotoxic effects.[2][7][8] Therefore, beyond the immediate hazards of irritation, potential long-term effects from exposure must be mitigated through rigorous containment and personal protective equipment (PPE).
The Cornerstone of Safety: Risk Assessment
Before any procedure, a thorough risk assessment is mandatory.[9][10][11] The level of protection required is not static; it depends directly on the specifics of your task. Consider the following:
-
Physical Form: Are you handling a fine, lightweight powder that can be easily aerosolized, or a solution? Powders present a significant inhalation risk.
-
Scale: The risks associated with handling milligrams for an analytical standard are different from those of handling multiple grams for a synthesis.
-
Procedure: What is the potential for generating dust, aerosols, or splashes? Weighing dry powder, sonicating a solution, or heating a reaction vessel all carry different risk profiles.
Core PPE: A Multi-Layered Defense System
Always begin with the assumption that primary engineering controls, such as a certified chemical fume hood, are the first line of defense, especially when handling powders or volatile solutions.[12] PPE is the critical final barrier between you and the chemical.
-
Minimum Requirement: ANSI Z87-rated safety glasses with side shields are mandatory for all laboratory work.[13]
-
Elevated Risk: When there is a splash hazard (e.g., transferring solutions, preparing dilutions), upgrade to chemical splash goggles.[14]
-
High Risk: For tasks involving larger volumes or a significant risk of splashing (e.g., cleaning a reaction vessel, responding to a spill), a face shield must be worn in addition to safety goggles.[13][14]
Given the "Harmful in contact with skin" and "Causes skin irritation" classifications, robust hand protection is non-negotiable.[5][15]
-
Material: Nitrile gloves are the standard choice for incidental contact with a wide range of laboratory chemicals.[12][14]
-
Best Practice (Double Gloving): For all but the most minor handling tasks, wearing two pairs of nitrile gloves is strongly recommended. This provides a significant protective buffer. If the outer glove becomes contaminated, it can be removed without exposing your skin.
-
Integrity Check: Always inspect gloves for tears or pinholes before use.
-
Immediate Removal: If a glove is knowingly contaminated, remove it immediately using the proper technique (see protocol below), wash your hands thoroughly, and don a new pair.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is required.[13][14] It should be kept fully buttoned.
-
Personal Attire: Long pants and closed-toe shoes are a baseline requirement for entering any laboratory where hazardous chemicals are present.[12][13]
-
Chemical Apron: For tasks involving larger quantities or a high splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
The "May cause respiratory irritation" and "Harmful if inhaled" classifications for analogs mean that respiratory protection must be carefully considered.[5][6]
-
Primary Control: All weighing and handling of the solid compound must be performed in a chemical fume hood to minimize inhalation exposure.
-
When Respirators are Needed: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved respirator with an N95 or higher particulate filter is the minimum.[14] A full respiratory protection program, including fit testing and training, is required by OSHA for mandatory respirator use.[9][10]
Operational Protocols: Safety in Action
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Attire: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuff over the sleeve of your lab coat.
-
Respiratory Protection (if required): Perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
Doffing (Taking Off) - Assume Outer Layer is Contaminated
-
Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside-out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them in the designated chemical waste.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it outwards, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Face/Eye Protection: Remove the face shield and/or goggles. Clean and store them properly.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Safe Handling and Disposal Workflow
The following workflow diagram illustrates the key steps and decision points for safely handling 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid from receipt to disposal.
Caption: Workflow for Safe Handling of 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid.
-
Spills:
-
Minor Spill (Solid): If a small amount of powder is spilled inside a fume hood, gently cover it with a damp paper towel to avoid raising dust. Use tongs to place the towel in a sealed waste bag. Decontaminate the area with an appropriate solvent.
-
Major Spill: Evacuate the immediate area. Alert your supervisor and EHS. Prevent others from entering. Only trained personnel with appropriate respiratory protection should conduct the cleanup.
-
-
Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash.[12]
-
All waste, including excess solid, solutions, and grossly contaminated items (gloves, paper towels, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.
-
Summary and Quick Reference
This table provides a quick reference for minimum PPE requirements based on common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Additional Clothing |
| Inventory/Storage | Safety Glasses | Single Nitrile Gloves | Not Required | Lab Coat |
| Weighing Solid | Safety Goggles | Double Nitrile Gloves | Work in Fume Hood | Lab Coat |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Work in Fume Hood | Lab Coat |
| Running Reaction | Safety Goggles | Double Nitrile Gloves | As per risk assessment | Lab Coat |
| Large Volume Transfer | Goggles & Face Shield | Double Nitrile Gloves | As per risk assessment | Chemical Apron |
| Spill Cleanup | Goggles & Face Shield | Heavy Duty Gloves | N95 Respirator (Min.) | Chemical Apron |
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Acute toxic effects of b-carboline derivatives in mice. ResearchGate. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. PubMed. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
A comprehensive overview of β-carbolines and its derivatives as anticancer agents. PubMed. [Link]
-
9H-Pyrido(3,4-b)indole-3-carboxylic acid GHS Classification. PubChem. [Link]
-
β-Carboline Alkaloids: Biochemical and Pharmacological Functions. ResearchGate. [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. PubMed Central. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
-
Neuroprotective Potential of Indole-Based Compounds. PubMed Central. [Link]
-
Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. [Link]
Sources
- 1. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. 9H-Pyrido(3,4-b)indole-3-carboxylic acid | C12H8N2O2 | CID 173262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clarionsafety.com [clarionsafety.com]
- 10. osha.gov [osha.gov]
- 11. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
